molecular formula C8H7Cl2NO B1596332 Acetanilide, dichloro- CAS No. 31620-87-8

Acetanilide, dichloro-

Cat. No.: B1596332
CAS No.: 31620-87-8
M. Wt: 204.05 g/mol
InChI Key: KJSVAEGLTPBKAA-UHFFFAOYSA-N
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Description

Acetanilide, dichloro- is a useful research compound. Its molecular formula is C8H7Cl2NO and its molecular weight is 204.05 g/mol. The purity is usually 95%.
The exact mass of the compound Acetanilide, dichloro- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.41e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetanilide, dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-7(10)8(12)11-6-4-2-1-3-5-6/h1-5,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSVAEGLTPBKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031115
Record name 2,2-Dichloro-N-phenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31620-87-8, 2563-99-7
Record name Acetanilide, dichloro-
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Record name NSC154334
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-N-phenylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Physicochemical and Synthetic Profile of 3,4-Dichloroacetanilide: A Technical Guide for Drug Development and Environmental Toxicology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dichloroacetanilide (CAS: 2150-93-8), systematically known as N-(3,4-dichlorophenyl)acetamide, is a bifunctional organic compound characterized by a chlorinated aromatic ring and an acetamide moiety. For application scientists and drug development professionals, this compound serves a dual purpose: it is a high-value intermediate in the regioselective synthesis of active pharmaceutical ingredients (APIs) such as the veterinary anthelmintic triclabendazole, and it acts as a critical biomarker for the environmental degradation of phenylurea herbicides.

This whitepaper synthesizes the physicochemical properties, structural causality, synthetic methodologies, and metabolic pathways of 3,4-dichloroacetanilide to provide a comprehensive framework for researchers.

Physicochemical Profiling and Structural Causality

The behavior of 3,4-dichloroacetanilide in both synthetic reactors and biological systems is dictated by the electronic and steric interplay between its electron-withdrawing chlorine atoms and the electron-donating, hydrogen-bonding capable acetamide group .

Quantitative Data Summary
PropertyValueCausality / Scientific Implication
Molecular Formula C₈H₇Cl₂NODefines the core dichlorobenzene framework attached to an acetamide group.
Molecular Weight 204.05 g/mol Small molecule classification; highly permeable in biological matrices.
Melting Point 121 °C – 124 °CDriven by robust intermolecular hydrogen bonding between the N-H donor and C=O acceptor of the acetamide groups in the crystal lattice .
Boiling Point ~361.0 °C (at 760 mmHg)High boiling point reflects strong dipole-dipole interactions from the meta/para chlorine substituents combined with amide polarity .
Density (Predicted) 1.393 g/cm³High density typical of polyhalogenated aromatic compounds.
LogP (Octanol/Water) 3.00 – 3.20Indicates moderate lipophilicity. This allows the molecule to partition effectively into organic solvents during extraction and penetrate lipid bilayers in toxicological models .

Regioselective Reactivity & Pharmaceutical Synthesis

In drug development, 3,4-dichloroacetanilide is primarily utilized as a precursor. The acetamide group (-NHCOCH₃) is a strong ortho/para directing activator for electrophilic aromatic substitution. However, because the para position (C4) and one meta position (C3) are sterically hindered and electronically deactivated by chlorine atoms, electrophilic attack (such as nitration) is highly regioselective toward the C6 position (which becomes the C2 position in the subsequent nomenclature).

This regioselectivity is exploited to synthesize 2-nitro-4,5-dichloroacetanilide , the direct precursor to the flukicide triclabendazole.

Self-Validating Protocol: Bench-Scale Nitration of 3,4-Dichloroacetanilide

To ensure high yield (>95%) and minimize the formation of the unwanted ortho-isomer (2-nitro-3,4-dichloroacetanilide), the nitration must be conducted under strict thermodynamic control using fuming sulfuric acid (oleum) as a solvent and heat sink.

Materials Required:

  • 3,4-Dichloroacetanilide (150 g, 0.74 mol)

  • Sulfuric Acid (99% w/w, 436 g, 4.4 mol)

  • Nitric Acid (98% w/w, 51 g, 0.79 mol)

  • Ice/Water mixture for quenching

Step-by-Step Methodology:

  • Substrate Dissolution: Slowly charge 150 g of 3,4-dichloroacetanilide into a jacketed reactor containing 436 g of 99% sulfuric acid.

    • Causality: The high-strength sulfuric acid protonates the substrate slightly but primarily acts as a dehydrating agent to stabilize the incoming nitronium ion (

      
      ).
      
  • Thermal Equilibration: Stir the mixture for 30 minutes at 13 °C to ensure complete dissolution, then cool the reactor to 3 °C.

    • Validation Check: The mixture must be completely homogenous. Any suspension indicates incomplete dissolution, which will cause localized hot spots during nitration.

  • Electrophilic Addition: Add 51 g of 98% nitric acid dropwise over a period of 5 hours. Maintain the internal reactor temperature strictly between 0 °C and 25 °C.

    • Causality: Nitration is highly exothermic. Exceeding 25 °C will lead to over-oxidation, thermal runaway, and a loss of regioselectivity, increasing the yield of the unwanted ortho-isomer.

  • Reaction Monitoring: Stir for an additional 1 hour. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

    • Validation Check: The reaction is complete when the starting material spot (Rf ~0.4) is entirely consumed, leaving the product spot (Rf ~0.6).

  • Quenching and Isolation: Pour the cooled product mixture slowly over a vigorously stirred ice-water bath to precipitate the 2-nitro-4,5-dichloroacetanilide. Filter, wash with cold distilled water until the filtrate reaches pH 7, and dry under a vacuum.

G A 3,4-Dichloroaniline (Starting Material) C 3,4-Dichloroacetanilide (Intermediate) A->C Acetylation B Chloroacetyl Chloride + Triethylamine B->C Reagent E 2-Nitro-4,5-dichloroacetanilide (Key Precursor) C->E Regioselective Nitration D Nitric Acid / Sulfuric Acid (0°C - 25°C) D->E Electrophilic Substitution F Triclabendazole (Veterinary API) E->F Downstream Synthesis

Regioselective synthesis workflow of Triclabendazole from 3,4-dichloroacetanilide.

Environmental Toxicology and Metabolic Fate

Beyond the laboratory, 3,4-dichloroacetanilide is a compound of significant interest in environmental toxicology. It is a secondary metabolite of widely used phenylurea herbicides, such as propanil , diuron , and linuron .

The Acylamidase Pathway

When herbicides like propanil are introduced into soil or sediment-water systems (such as rice paddies), they undergo primary degradation into 3,4-dichloroaniline (3,4-DCA) . Because 3,4-DCA is highly cytotoxic, microbial communities adapt by utilizing specific enzymes to neutralize the compound.

Research indicates that fungal strains, such as Fusarium solani, express an aryl acylamine amidohydrolase (acylamidase) that catalyzes the transformation of 3,4-DCA into 3,4-dichloroacetanilide .

  • Mechanistic Causality: The acetylation of the free amine group significantly reduces the acute cytotoxicity of the molecule. However, the resulting 3,4-dichloroacetanilide is highly stable due to its robust amide bond and chlorinated ring.

  • Sediment Sink: In long-term sediment-water incubation studies (up to 56 days), 3,4-dichloroacetanilide partitions heavily into the sediment phase (driven by its LogP of ~3.0), eventually forming Non-Extractable Residues (NER) bound to humic and fulvic acids, or undergoing slow mineralization into

    
    .
    

G A Phenylurea Herbicides (e.g., Diuron, Propanil) B 3,4-Dichloroaniline (3,4-DCA) (Primary Metabolite) A->B Environmental Degradation D 3,4-Dichloroacetanilide (Secondary Metabolite) B->D Microbial Acetylation C Microbial Acylamidase (e.g., Fusarium solani) C->D Enzymatic Catalysis E Non-Extractable Residues (NER) & Mineralization D->E Long-term Sediment Sink

Environmental degradation and metabolic fate of phenylurea herbicides into 3,4-dichloroacetanilide.

Conclusion

Whether acting as a highly regioselective building block in the synthesis of critical veterinary APIs or serving as a persistent biomarker for herbicide degradation in aquatic sediments, 3,4-dichloroacetanilide is a molecule of profound scientific utility. By understanding the causal relationship between its electronic structure (chlorine deactivation vs. acetamide activation) and its macroscopic properties (LogP, melting point), application scientists can optimize both synthetic yields and environmental remediation strategies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16530, 3,4-Dichloroacetanilide." PubChem,[Link].

  • ChemChart. "N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers." ChemChart,[Link].

  • Google Patents. "A process for the preparation of 2-nitro-4,5-dichloroacetanilide.
  • University of Eastern Finland. "Toxicity of 3,4-Dichloroaniline in Human Placenta." UEF ePublications,[Link].

  • Lanzilotta, R. P., & Pramer, D. "Herbicide Transformation: II. Studies with an Acylamidase of Fusarium solani." Applied Microbiology, 1970.[Link].

  • PubMed. "3,4-Dichloroaniline revisited: A study on the fate of the priority pollutant in a sediment-water system derived from a rice growing region in Italy." Science of the Total Environment, 2017.[Link].

Environmental Fate and Transport of Dichloroacetanilide in Soil

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the environmental fate and transport of 3,4-Dichloroacetanilide (3,4-DCAA), a critical metabolite and environmental transformation product of phenylamide and phenylurea herbicides.

Technical Guide for Environmental Safety & Ecotoxicology

Executive Summary

3,4-Dichloroacetanilide (3,4-DCAA) is a primary environmental metabolite derived from the degradation of widely used herbicides, including Propanil , Diuron , and Linuron .[1][2] While often overshadowed by its parent compounds or its more toxic precursor, 3,4-dichloroaniline (3,4-DCA) , 3,4-DCAA represents a critical "storage" and transport form in the soil matrix.

Unlike the free aniline (3,4-DCA), which rapidly forms irreversible covalent bonds with soil organic matter (bound residues), 3,4-DCAA retains moderate mobility due to the acetylation of the amine group. This modification effectively "masks" the reactive center, preventing immediate immobilization and allowing the compound to leach or persist as a reservoir that can release toxic 3,4-DCA via hydrolysis. Understanding the fate of 3,4-DCAA is therefore essential for accurate groundwater risk assessment and long-term soil toxicity modeling.

Chemical Identity & Physicochemical Profile

To predict environmental behavior, one must first establish the molecular boundary conditions. 3,4-DCAA is less hydrophobic than its parent herbicides but possesses sufficient polarity to remain mobile in aqueous soil phases.

Table 1: Physicochemical Properties of 3,4-Dichloroacetanilide

PropertyValueEnvironmental Implication
CAS Number 2150-93-8Unique identifier for regulatory tracking.
Molecular Formula C

H

Cl

NO
Chlorinated aromatic amide.
Molecular Weight 204.05 g/mol Moderate size, facilitating membrane transport.
Log K

2.34 [1]Moderate lipophilicity; potential for bioaccumulation is low to moderate.
K

(Soil)
~218 L/kg [1]Moderately Mobile . Unlike 3,4-DCA (which binds irreversibly), 3,4-DCAA moves with soil water.
Water Solubility ModerateSufficient to support leaching in low-carbon soils.
Function Metabolite / IntermediateFormed via microbial N-acetylation of 3,4-DCA.

Transformation and Degradation Pathways

The fate of 3,4-DCAA is governed by a dynamic equilibrium between detoxification (acetylation) and activation (deacetylation).

The Acetylation-Deacetylation Cycle

Soil microorganisms, particularly fungi (e.g., Fusarium spp.) and certain bacteria (Bacillus spp.), transform the toxic 3,4-DCA into 3,4-DCAA via N-acetylation. This is a protective mechanism to reduce the toxicity of the free aniline in the immediate microbial environment. However, this process is reversible.

  • Formation: Rapid N-acetylation of 3,4-DCA under aerobic conditions.

  • Fate: 3,4-DCAA can be mineralized (slowly) or hydrolyzed back to 3,4-DCA, re-initiating the toxicity cycle.

  • Bound Residues: Unlike 3,4-DCA, which reacts with quinone moieties in humic substances (forming stable covalent bonds), 3,4-DCAA does not bind covalently. It relies on weaker hydrophobic sorption (Van der Waals forces), making it more bioavailable for leaching or re-transformation.

Mechanistic Pathway Diagram

The following diagram illustrates the central role of 3,4-DCAA in the degradation cascade of Propanil and Diuron.

Degradation Pathway Propanil Propanil (Herbicide) DCA 3,4-Dichloroaniline (3,4-DCA) [TOXIC] Propanil->DCA Hydrolysis (Amidase) Diuron Diuron (Herbicide) Diuron->DCA N-Demethylation & Hydrolysis DCAA 3,4-Dichloroacetanilide (3,4-DCAA) [Mobile Intermediate] DCA->DCAA N-Acetylation (Detoxification) Bound Bound Residues (Humic Acid Complex) DCA->Bound Oxidative Coupling (Laccases) DCAA->DCA Deacetylation (Hydrolysis) CO2 Mineralization (CO2 + Cl-) DCAA->CO2 Ring Cleavage (Rare/Slow)

Caption: The reversible acetylation of 3,4-DCA to 3,4-DCAA regulates the balance between soil retention (bound residues) and mobility.

Transport Mechanisms: Sorption and Leaching

Transport potential is the critical risk factor for 3,4-DCAA. Because it lacks the free amine group necessary for covalent binding to soil organic matter (SOM), its movement is controlled primarily by hydrophobic partitioning.

Sorption Isotherms

Sorption of 3,4-DCAA typically follows the Freundlich Isotherm model:



Where:
  • 
     = Concentration in soil (mg/kg)
    
  • 
     = Concentration in aqueous phase (mg/L)
    
  • 
     = Freundlich capacity factor
    
  • 
     = Linearity factor (typically 0.8–1.0 for this compound)
    

Key Insight: Sorption is positively correlated with Soil Organic Carbon (SOC). In low-carbon soils (sandy soils),


 values as low as 150–200 L/kg allow significant leaching into groundwater [2].

Experimental Protocols

To validate the fate of 3,4-DCAA in a specific soil matrix, the following standardized protocols are recommended. These are designed to be self-validating by including mass balance checks.

Protocol A: Batch Equilibrium Sorption (Based on OECD 106)

Objective: Determine


 and 

to predict leaching potential.
  • Soil Preparation: Air-dry and sieve soil (2 mm). Determine moisture content and organic carbon percentage.

  • Stock Solution: Dissolve analytical grade 3,4-DCAA in 0.01 M CaCl

    
     (to simulate soil ionic strength). Prepare 5 concentrations (e.g., 0.2, 1.0, 5.0, 10.0, 20.0 mg/L).
    
  • Equilibration:

    • Ratio: 1:5 soil-to-solution (e.g., 10g soil : 50mL solution).

    • Agitation: Shake for 24 hours at 20°C in the dark (to prevent photolysis).

  • Separation: Centrifuge at 3000g for 20 mins. Filter supernatant (0.45 µm PTFE).

  • Analysis: Quantify using HPLC-UV (254 nm) or LC-MS/MS.

  • Validation (Mass Balance): Extract the soil pellet with methanol to recover sorbed compound. Total recovery (Water + Soil) must be 90–110%.

Protocol B: Aerobic Soil Metabolism (Based on OECD 307)

Objective: Measure degradation rate (DT


) and metabolite formation.
  • System Setup: Use biometer flasks with a side arm containing 1M KOH (to trap CO

    
    ).
    
  • Dosing: Apply

    
    C-labeled 3,4-DCAA to soil at field-relevant rates (e.g., equivalent to 1  kg/ha ). Adjust moisture to 40% Water Holding Capacity (WHC).
    
  • Incubation: Maintain at 20°C ± 2°C in the dark.

  • Sampling: Sacrifice vessels at days 0, 3, 7, 14, 30, 60, and 90.

  • Extraction:

    • Extractable: Shake soil with Acetonitrile:Water (80:20).

    • Non-Extractable (Bound): Combustion of post-extraction soil to measure residual

      
      C.
      
  • Data Analysis: Plot ln(Concentration) vs. Time to determine first-order kinetics (

    
    ) and DT
    
    
    
    (
    
    
    ).
Experimental Workflow Diagram

Experimental Protocol cluster_sampling Sampling Points (Days 0-90) Start Start: Soil Characterization (pH, OM%, Texture) Dose Dose Soil with 14C-3,4-DCAA Start->Dose Incubate Incubate (Dark, 20°C) Maintain Moisture Dose->Incubate Sample Sacrifice Vessel Incubate->Sample At Time t Extract Solvent Extraction (ACN:H2O) Sample->Extract Combust Combustion Analysis (Bound Residues) Extract->Combust Soil Pellet Analyze HPLC/LSC Analysis Extract->Analyze Supernatant Calc Calculate DT50 & Koc Combust->Calc Analyze->Calc

Caption: Workflow for determining the kinetic fate and bound residue formation of 3,4-DCAA according to OECD 307 standards.

Ecotoxicological Implications

While 3,4-DCAA is generally considered less toxic than 3,4-DCA, it acts as a silent reservoir .

  • Reduced Acute Toxicity: The acetylation blocks the primary mechanism of aniline toxicity (interference with hemoglobin/methemoglobinemia).

  • Chronic Risk: In anaerobic aquifers, 3,4-DCAA can persist for months. If groundwater conditions change or if the compound migrates to aerobic zones, microbial amidases can hydrolyze the amide bond, releasing the toxic 3,4-DCA back into the environment [3].

References

  • Bahnick, D. A., & Doucette, W. J. (1988). Use of molecular connectivity indices to estimate soil sorption coefficients for organic chemicals. Chemosphere. Link

  • Gatidou, G., et al. (2007). Sorption of 3,4-dichloroaniline on four contrasting Greek agricultural soils and the effect of liming. Journal of Environmental Science and Health, Part B. Link

  • Tixier, C., et al. (2002).[3] Occurrence and fate of phenylurea herbicides and their metabolites in a small stream in the Beaujolais vineyards. Environmental Toxicology and Chemistry. Link

Sources

Toxicological Profile and LD50 Data of Dichloroacetanilide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloroacetanilide derivatives represent a versatile and highly reactive class of chemical compounds frequently utilized as agricultural herbicides, pharmaceutical intermediates, and synthetic precursors. Despite their broad industrial utility, their toxicological profile—particularly concerning hepatotoxicity, endocrine disruption, and genotoxicity—necessitates rigorous evaluation. This technical guide synthesizes current quantitative LD50 data, elucidates the mechanistic pathways of their toxicity, and provides standardized, self-validating experimental protocols for toxicological assessment.

Pharmacokinetics and Mechanisms of Toxicity

The core structural feature of dichloroacetanilides imparts significant lipophilicity, facilitating rapid absorption across gastrointestinal and dermal barriers. Once systemic, these compounds undergo extensive Phase I metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes.

Causality in Toxicity: The biotransformation of the dichloroacetanilide moiety often yields highly reactive epoxide and quinone-imine intermediates[1]. Under normal physiological conditions, these electrophiles are neutralized via conjugation with reduced glutathione (GSH). However, acute high-dose exposure rapidly depletes hepatic GSH reserves, leading to the accumulation of reactive oxygen species (ROS). This oxidative stress initiates lipid peroxidation, DNA fragmentation, and ultimately, hepatocellular apoptosis[2][3]. Furthermore, specific derivatives and their primary metabolites, such as , exhibit high binding affinity for androgen receptors, functioning as potent endocrine disruptors that alter spermatogenesis and reduce mitotic indices[4].

ToxicityPathway A Dichloroacetanilide Derivatives B Hepatic CYP450 Metabolism A->B Absorption C Reactive Epoxide Intermediates B->C Phase I D Glutathione (GSH) Depletion C->D Conjugation E Oxidative Stress (ROS Accumulation) D->E Imbalance F Genotoxicity & DNA Damage E->F Stress G Cellular Apoptosis (Hepatotoxicity) F->G Execution

Fig 1: Mechanistic pathway of dichloroacetanilide-induced hepatotoxicity and oxidative stress.

Quantitative Toxicity Data (LD50 Profiling)

The acute toxicity of dichloroacetanilide derivatives varies significantly based on functional group substitutions, molecular weight, and the route of administration. Table 1 summarizes the median lethal dose (LD50) data for key derivatives, providing a comparative baseline for toxicological risk assessment.

Compound / DerivativeRoute of AdministrationTest SpeciesLD50 Value (mg/kg bw)Toxicological ObservationsReference
3,4-Dichloroaniline (Metabolite) Oral (Gavage)Mouse (Male Swiss Albino)442.6Decreased sperm motility, hepatocyte karyolysis[4][5]
Bis-acetanilide (S8) OralMouse (White)802.0Algogenic effects, moderate neurotoxicity[6]
Bis-acetanilide (S10) OralMouse (White)940.5Algogenic effects, moderate neurotoxicity[6]
2'-Benzoyl-2,4'-dichloroacetanilide IntraperitonealMouse1,000.0Systemic target organ toxicity[7]

Experimental Methodologies for Toxicity Assessment

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the acute toxicity determination and genotoxicity assessment for dichloroacetanilide derivatives. These workflows are designed to isolate the chemical's true toxicological impact from environmental or procedural noise.

LD50Workflow S1 Animal Acclimation (Swiss Albino Mice) S2 Dose Stratification (Vehicle: Corn Oil) S1->S2 S3 Oral Gavage Administration S2->S3 S4 Clinical Observation (14 Days) S3->S4 S5 Mortality Scoring & Probit Analysis S4->S5

Fig 2: Standardized in vivo workflow for acute oral LD50 determination.

Protocol A: Acute Oral Toxicity (LD50) Determination
  • Step 1: Animal Acclimation & Baseline Establishment

    • Procedure: House healthy, adult Swiss Albino mice (28±5 g) in environmentally controlled conditions (22±3°C, 12-hour light/dark cycle) for 7 days prior to dosing.

    • Causality: Acclimation stabilizes baseline metabolic and neuroendocrine rates. This ensures that observed toxicological responses (such as weight loss or lethargy) are strictly compound-induced rather than artifacts of environmental stress[5].

  • Step 2: Vehicle Selection & Dose Formulation

    • Procedure: Suspend the dichloroacetanilide derivative in pharmaceutical-grade corn oil. Stratify doses logarithmically (e.g., 1/32, 1/16, and 1/8 of the estimated LD50 for sub-acute studies)[4].

    • Causality: Dichloroacetanilides are highly lipophilic. Corn oil acts as an optimal lipid vehicle, ensuring uniform suspension, preventing precipitation in the syringe, and mimicking dietary lipid absorption kinetics in the gastrointestinal tract.

  • Step 3: Oral Gavage Administration

    • Procedure: Administer the formulation via oral gavage using a specialized ball-tipped intubation needle. Ensure the total volume does not exceed 10 mL/kg body weight.

    • Causality: Gavage ensures precise, systemic delivery of the exact dose directly to the stomach, eliminating the variability inherent in dietary admixture or inhalation.

  • Step 4: Longitudinal Clinical Observation

    • Procedure: Monitor animals continuously for the first 4 hours post-dosing, then daily for 14 days. Record clinical signs including tremors, lethargy, piloerection, and mortality.

    • Causality: A 14-day observation window is critical because lipophilic compounds and their reactive metabolites may exhibit delayed hepatotoxicity or nephrotoxicity due to slow bioaccumulation and gradual GSH depletion[3].

  • Step 5: Necropsy & Probit Analysis

    • Procedure: Euthanize surviving animals on day 15. Perform gross necropsy focusing on the liver and kidneys. Calculate the LD50 using Finney’s Probit Analysis method based on 14-day mortality data.

    • Causality: Probit analysis linearizes the sigmoidal dose-response curve, providing a statistically robust LD50 value with 95% confidence intervals, which is an essential self-validating mathematical standard for regulatory submission.

Protocol B: Genotoxicity Assessment (Mitotic Index)
  • Step 1: Bone Marrow Extraction

    • Procedure: Euthanize the animal via cervical dislocation. Excise the femurs and flush the bone marrow into a centrifuge tube using fetal bovine serum (FBS).

    • Causality: FBS maintains cell viability and osmotic balance during extraction, preventing artifactual cell lysis that could skew the mitotic count.

  • Step 2: Hypotonic Swelling & Fixation

    • Procedure: Treat cells with 0.075 M KCl hypotonic solution for 20 minutes at 37°C, followed by fixation in methanol:glacial acetic acid (3:1).

    • Causality: The hypotonic treatment swells the cells, spreading the chromosomes for clear visualization, while the fixative halts cellular processes and preserves structural integrity[5].

  • Step 3: Giemsa Staining & Scoring

    • Procedure: Stain slides with 10% buffered Giemsa (pH 6.8). Calculate the mitotic index by scoring the number of dividing cells per 1,000 cells.

    • Causality: A reduced mitotic index directly correlates with the compound's cytotoxicity and its ability to arrest the cell cycle, a hallmark of dichloroacetanilide-induced DNA damage[4].

References

  • Eissa, F. I., et al. "Assessment of 3, 4-Dichloroaniline Toxicity as Environmental Pollutant in Male Mice." European Journal of Biological Sciences, IDOSI. [Link]

  • Zăvoi, A., et al. "Pharmaco-toxicological researches upon some new compounds from bisacetanilides class." Farmacia Journal. [Link]

  • "Molecular mechanism of 1,1-dichloroethylene toxicity: excreted metabolites reveal different pathways of reactive intermediates." PubMed, National Institutes of Health (NIH). [Link]

  • "Unveiling thioacetamide-induced toxicity: Multi-organ damage and omitted bone toxicity." ResearchGate. [Link]

Sources

Solubility Profiling and Thermodynamic Analysis of 3,4-Dichloroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility behavior, thermodynamic characterization, and purification protocols for 3,4-dichloroacetanilide (3,4-DCAA) .

Executive Summary & Chemical Context

3,4-Dichloroacetanilide (CAS: 2150-93-8), also known as


-(3,4-dichlorophenyl)acetamide, is a critical intermediate in the synthesis of agrochemicals (e.g., propanil derivatives) and pharmaceuticals (e.g., triclabendazole).[1][2] Its solubility profile is the governing parameter for two key industrial processes:
  • Regioselective Nitration : The compound must be solubilized in high-strength mineral acids (sulfuric acid/oleum) to yield 2-nitro-4,5-dichloroacetanilide.[3]

  • Recrystallization : Removal of the 3,4-dichloroaniline precursor requires a solvent system that maximizes the differential solubility between the acetylated product and the amine starting material.

This guide provides a qualitative solubility map, a rigorous protocol for determining precise mole fraction solubility, and a thermodynamic framework for process optimization.

Physicochemical Profile
PropertyValue
Molecular Formula

Molecular Weight 204.05 g/mol
Melting Point 111–113 °C (Recrystallized from Ethanol)
Polarity Moderate (Amide H-bond donor/acceptor + Lipophilic Dichlorophenyl ring)

Qualitative Solubility Landscape

Based on industrial patent data and structural analogs (acetanilide, propanil), 3,4-DCAA exhibits a "Solubility Switch" behavior dependent on solvent polarity and temperature.

Solvent ClassSolubility StatusMechanistic Insight
Alcohols (MeOH, EtOH) High (Temperature Dependent)Primary choice for recrystallization.[3] The amide group forms H-bonds with the hydroxyl solvent, overcoming the crystal lattice energy at elevated temperatures.
Chlorinated Solvents (DCM, Chloroform) High Excellent solvation of the dichlorophenyl ring via dispersion forces.[3]
Ketones (Acetone) High Strong dipole-dipole interactions with the amide carbonyl.[3]
Water Very Low / Insoluble The hydrophobic dichlorophenyl moiety dominates; water cannot effectively solvate the non-polar aromatic ring.[3]
Mineral Acids (H₂SO₄) Reactive Solubility Dissolves via protonation of the amide oxygen, essential for nitration reactions.[3]

Protocol: Precise Solubility Determination

Directive: As specific mole-fraction datasets are often proprietary, researchers must generate self-validated curves. The following protocol utilizes the Dynamic Laser Monitoring Method , superior to static gravimetry for speed and accuracy.

Workflow Diagram

SolubilityProtocol Prep Sample Preparation (Excess Solid + Solvent) Equil Thermal Equilibration (Stirring @ T) Prep->Equil Heat Laser Laser Monitoring (Transmissivity Check) Equil->Laser Continuous Loop Detect Dissolution Point (Transmissivity Max) Laser->Detect Solid Disappears Detect->Equil Next T Step Calc Mole Fraction (x) Calculation Detect->Calc

Figure 1: Dynamic Laser Monitoring workflow for determining the saturation point of 3,4-DCAA.

Step-by-Step Methodology
  • Preparation : Accurately weigh a specific mass (

    
    ) of 3,4-DCAA and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup : Insert a laser source (650 nm) and a photodetector on opposite sides of the vessel.

  • Dynamic Heating :

    • Start at a temperature well below the estimated saturation point (

      
      ).[3]
      
    • Increase temperature at a slow ramp rate (e.g., 2 K/h) while stirring (400 rpm).

  • Detection : Monitor the laser intensity (

    
    ).
    
    • Suspension : Scattering causes low

      
      .[3]
      
    • Dissolution : As the last crystal dissolves,

      
       rises sharply to a plateau (
      
      
      
      ).[3]
    • Record the temperature (

      
      ) at which 
      
      
      
      .[3]
  • Calculation : The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling & Data Correlation

Once experimental data points (


 vs 

) are obtained, they must be fitted to thermodynamic models to allow for interpolation and process design.[3]
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of acetanilide derivatives.



  • A, B, C : Empirical parameters derived from regression analysis.

  • Utility : Allows prediction of solubility at any temperature

    
     within the measured range.[3]
    
Thermodynamic Dissolution Functions

Using the van't Hoff analysis , the dissolution enthalpy (


) and entropy (

) are derived to understand the driving forces.

[3]
  • Plot :

    
     vs 
    
    
    
    .[3]
  • Slope :

    
    .[3]
    
  • Intercept :

    
    .[3]
    

Expected Thermodynamic Behavior for 3,4-DCAA :

  • Endothermic (

    
    ) : Solubility increases with temperature.[3]
    
  • Entropy-Driven (

    
    ) : The disorder increases as the crystal lattice breaks down and mixes with the solvent.[3]
    

Industrial Application: Purification Strategy

The most common impurity in 3,4-DCAA synthesis is unreacted 3,4-dichloroaniline.[3] The solubility difference in ethanol-water mixtures is exploited for purification.[3]

Recrystallization Decision Matrix

Purification Crude Crude 3,4-DCAA (Contains 3,4-Dichloroaniline) Solvent Solvent Selection: Hot Ethanol (95%) Crude->Solvent Dissolve Reflux (Dissolution) Solvent->Dissolve Cool Controlled Cooling (to 5°C) Dissolve->Cool Supersaturation Filter Filtration Cool->Filter Product Pure 3,4-DCAA Crystals Filter->Product Liquor Mother Liquor (Retains Aniline Impurity) Filter->Liquor

Figure 2: Purification workflow utilizing differential solubility in ethanol.[3]

  • Mechanism : 3,4-Dichloroaniline is significantly more soluble in cold ethanol than the acetanilide derivative.[3] Upon cooling the ethanolic solution, 3,4-DCAA crystallizes out, while the aniline remains in the mother liquor.

References

  • PubChem . 3,4-Dichloroacetanilide Compound Summary. National Library of Medicine.[3] Available at: [Link][3]

  • Google Patents . Process for the preparation of 2-nitro-4,5-dichloroacetanilide (WO2018091978A1).[3] Available at:

  • NIST Chemistry WebBook . 3',4'-Dichloroacetanilide. National Institute of Standards and Technology.[3] Available at: [Link][3]

  • ResearchGate . Solubility of Acetanilide in Pure and Mixed Solvents. (Used as comparative methodology for acetanilide derivatives).[3][4][5] Available at: [Link]

Sources

Metabolic Fate of Propanil: The 3,4-Dichloroacetanilide Detoxification Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanil (3',4'-dichloropropionanilide) is a widely utilized post-emergence herbicide.[1] In mammalian systems, its metabolic fate is governed by a critical balance between bioactivation (hydrolysis to the toxicophore) and detoxification (re-acetylation). While the primary metabolic event is the rapid hydrolysis of propanil to 3,4-dichloroaniline (3,4-DCA) , this guide focuses on the subsequent, often overlooked, rescue pathway: the conversion of 3,4-DCA to 3,4-dichloroacetanilide (DCAA) .

Understanding this pathway is vital for toxicologists and drug developers because 3,4-DCA is a potent methemoglobinemia-inducing agent. The N-acetylation of 3,4-DCA to DCAA represents a competitive detoxification mechanism against the N-hydroxylation pathway (which leads to toxicity). This technical guide outlines the mechanistic enzymology, experimental characterization, and analytical protocols required to study this specific metabolic trajectory.

Molecular Mechanism of Biotransformation

The metabolism of propanil involves a "stripping and replacing" of the acyl chain. The propionyl group of the parent compound is removed, and an acetyl group is subsequently added. This occurs in two distinct cellular compartments.

Phase I: Hydrolytic Bioactivation

The initial step is catalyzed by aryl acylamidase (AAA), predominantly located in the hepatic endoplasmic reticulum (microsomes). This enzyme cleaves the amide bond of propanil.

  • Substrate: Propanil

  • Enzyme: Aryl Acylamidase (EC 3.5.1.13)[2][3]

  • Products: 3,4-Dichloroaniline (3,4-DCA) + Propionic Acid

  • Significance: This step releases the toxic aniline moiety.

Phase II: N-Acetylation (Detoxification)

The free amine (3,4-DCA) is then acted upon by cytosolic N-acetyltransferases (NATs) . Unlike the parent compound (a propionamide), the metabolite is an acetamide.

  • Substrate: 3,4-Dichloroaniline

  • Cofactor: Acetyl-Coenzyme A (Acetyl-CoA)

  • Enzyme: NAT1 / NAT2 (Cytosolic)

  • Product: 3,4-Dichloroacetanilide (DCAA)

  • Significance: This masks the free amine, preventing N-hydroxylation and reducing methemoglobin formation potential.

Pathway Visualization

PropanilMetabolism Propanil Propanil (3',4'-dichloropropionanilide) DCA 3,4-Dichloroaniline (Toxic Intermediate) Propanil->DCA Hydrolysis (Aryl Acylamidase) Propionic Propionic Acid Propanil->Propionic DCAA 3,4-Dichloroacetanilide (Detoxified) DCA->DCAA N-Acetylation (NAT1/NAT2 + Acetyl-CoA) N_OH_DCA N-hydroxy-3,4-DCA (Methemoglobinemia) DCA->N_OH_DCA N-Oxidation (CYP2C/CYP3A)

Figure 1: The metabolic bifurcation of Propanil. The green pathway represents the detoxification route to 3,4-dichloroacetanilide, competing with the red oxidative toxicity pathway.

Enzymology and Causality

Aryl Acylamidase (AAA)

In mammals, AAA activity is often associated with the same protein complexes as esterases in the liver microsomes. Unlike plants, where AAA is a specific resistance mechanism, mammalian AAA activity is a generalized amidase function.

  • Experimental Note: Inhibition of AAA (e.g., by organophosphates like carbaryl) drastically increases propanil toxicity in plants, but in mammals, it would paradoxically prevent the formation of the toxic 3,4-DCA intermediate.

N-Acetyltransferases (NAT1 & NAT2)

These cytosolic enzymes exhibit genetic polymorphism (slow vs. rapid acetylators).[4]

  • NAT1: Ubiquitous expression; generally handles p-aminosalicylic acid and folate catabolites.

  • NAT2: Liver-predominant; major metabolizer of arylamines like 3,4-DCA.

  • Causality: The rate of DCAA formation is strictly dependent on the availability of Acetyl-CoA and the specific NAT genotype. In in vitro assays, omitting Acetyl-CoA will stall the pathway at 3,4-DCA.

Experimental Protocols

To observe the full conversion of Propanil to 3,4-dichloroacetanilide, a standard microsomal incubation is insufficient because NAT enzymes are cytosolic. You must use S9 fractions (containing both microsomes and cytosol) or primary hepatocytes .

Protocol A: S9 Fraction Incubation Assay

This protocol validates the sequential hydrolysis and acetylation.

Reagents:

  • Matrix: Pooled Liver S9 Fraction (Human/Rat), 20 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Propanil (Stock 10 mM in DMSO).

  • Cofactor System:

    • Acetyl-CoA (2 mM final) – Critical for Step 2.

    • NADPH-regenerating system (optional, if monitoring oxidative competition).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., D4-3,4-DCA).

Workflow:

  • Preparation: Thaw S9 fraction on ice. Dilute to 1.0 mg/mL in phosphate buffer.

  • Pre-incubation: Equilibrate 190 µL of diluted S9 at 37°C for 5 minutes.

  • Initiation: Add 10 µL of cofactor mix (Acetyl-CoA) and 2 µL of Propanil stock (Final conc: 10-50 µM).

  • Incubation: Incubate at 37°C with shaking.

  • Time Points: Harvest aliquots (50 µL) at 0, 15, 30, 60, and 120 minutes.

  • Termination: Quench immediately into 150 µL Stop Solution.

  • Processing: Centrifuge at 4,000 x g for 15 min (4°C). Inject supernatant into LC-MS/MS.

Self-Validation Check:

  • Control 1 (No Acetyl-CoA): Should show high 3,4-DCA but negligible 3,4-dichloroacetanilide.

  • Control 2 (No S9): Should show stable Propanil.

Protocol B: Analytical Detection (LC-MS/MS)

Differentiation between Propanil (propionamide) and DCAA (acetamide) is critical as they have similar lipophilicity.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Propanil 218.0 [M+H]+162.03022Quant
127.03035Qual
3,4-DCA 162.0 [M+H]+127.02520Quant
3,4-DCAA 204.0 [M+H]+162.02820Quant
127.02832Qual

Note: 3,4-DCAA (MW 203) is 14 Da lighter than Propanil (MW 217).

Data Interpretation & Toxicity Implications[5][6]

The ratio of DCAA / 3,4-DCA is a "Detoxification Index."

  • High Index: Indicates efficient clearance of the toxic amine via acetylation.

  • Low Index: Suggests accumulation of 3,4-DCA, increasing risk of N-hydroxylation by CYPs.

  • Species Differences: Rats are typically rapid acetylators, while dogs are often deficient in NATs (making them more susceptible to aniline toxicity).

Comparative Toxicity Table:

CompoundStructure TypeToxicity MechanismRelative Toxicity
Propanil PropionamideParent HerbicideLow (Direct)
3,4-DCA Free AmineMethemoglobinemiaHigh
3,4-DCAA AcetamideStable ConjugateLow

References

  • Metabolism of the arylamide herbicide propanil. Source: McMillan, D. C., et al. (1990). Toxicology and Applied Pharmacology. URL:[Link] Relevance: Establishes the hydrolysis of propanil to 3,4-DCA as the primary step in rats.

  • Opinion on the results of the Risk Assessment of: 3,4-Dichloroaniline. Source: Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2003). European Commission. URL:[Link] Relevance: Confirms N-acetylation (to DCAA) as a metabolic route for 3,4-DCA in mammals.

  • Localization of N-Acetyltransferases NAT1 and NAT2 in Human Tissues. Source: Windmill, K. F., et al. (2000). Toxicological Sciences. URL:[Link] Relevance: Provides the cytosolic localization and tissue distribution of the enzymes responsible for converting 3,4-DCA to DCAA.

  • Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Source: U.S. Environmental Protection Agency (EPA).[5] (2017).[5][6] URL:[Link] Relevance: Provides validated LC-MS/MS conditions and transitions for Propanil and its metabolites.

Sources

Thermodynamic Properties and Stability of Dichloroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

Dichloroacetanilide (DCAA) isomers, specifically 3,4-dichloroacetanilide and 2,4-dichloroacetanilide , represent a critical class of chlorinated amides used as intermediates in the synthesis of agrochemicals (e.g., Propanil) and pharmaceuticals. Their thermodynamic behavior—governing solubility, solid-state stability, and bioavailability—is dominated by the interplay between the lipophilic dichlorophenyl ring and the polar amide moiety.

This guide provides a rigorous analysis of the physicochemical stability and thermodynamic parameters of DCAA. It moves beyond basic property listing to explore the mechanistic drivers of instability and provides validated protocols for characterizing these properties in a development setting.

Chemical Identity of Key Isomers
Property3,4-Dichloroacetanilide 2,4-Dichloroacetanilide
CAS Number 2150-93-83289-75-6
Structure

-(3,4-dichlorophenyl)acetamide

-(2,4-dichlorophenyl)acetamide
Molecular Weight 204.05 g/mol 204.05 g/mol
Melting Point 121–124 °C [1]147 °C [2]
LogP (Octanol/Water) ~2.7 (Estimated)~2.8 (Estimated)
Primary Use Propanil metabolite/impurity, IntermediateHerbicide safener synthesis

Thermodynamic Properties

Understanding the thermodynamics of DCAA is essential for predicting solubility in process solvents and optimizing crystallization yields.

Solid-State Energetics (Fusion Properties)

The melting point (


) and enthalpy of fusion (

) are the fundamental descriptors of the crystal lattice energy. For 3,4-dichloroacetanilide, the relatively high melting point (121–124 °C) indicates strong intermolecular hydrogen bonding (N-H···O=C) typical of acetanilides.

Critical Insight: In solubility prediction, the Ideal Solubility Law is the governing principle. The solubility mole fraction (


) of DCAA in an ideal solvent is directly dependent on 

:


  • Higher

    
      implies a more stable crystal lattice and lower solubility.
    
  • Deviation from Ideality: In real solvents (e.g., methanol, acetonitrile), activity coefficients (

    
    ) must be determined experimentally (see Protocol A).
    
Solubility Profile

DCAA isomers exhibit "brick dust" behavior—poor water solubility due to the hydrophobic dichlorophenyl ring, but high solubility in polar aprotic solvents.

Solvent SystemSolubility CharacteristicThermodynamic Driver
Water Insoluble (< 50 mg/L)High hydrophobic effect; disruption of water network entropy.
Methanol/Ethanol SolubleDipole-dipole interactions and H-bonding match the amide functionality.
Acetonitrile Highly SolubleFavorable dipole interactions without the penalty of disrupting H-bond networks.
Hexane Poorly SolubleLack of H-bond acceptors/donors to solvate the amide group.

Stability & Degradation Mechanisms[3]

The stability of dichloroacetanilide is dictated by the susceptibility of the amide bond to nucleophilic attack. This is the primary failure mode in formulation and environmental fate.

Hydrolysis Kinetics

Hydrolysis transforms DCAA into dichloroaniline (a toxicophore) and acetic acid. This reaction is pH-dependent and catalyzed by both acids and bases.

  • Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.

  • Basic Conditions: Direct nucleophilic attack by

    
     on the carbonyl carbon.
    
  • Enzymatic: Aryl acylamidases (found in soil bacteria and plants) rapidly cleave 3,4-DCAA, a known metabolic pathway for the herbicide Propanil [3].

Thermal Stability

DCAA is generally stable up to its melting point. However, prolonged exposure to temperatures >150 °C can induce:

  • Deacetylation: Reversion to the aniline.

  • Oxidative degradation: Chlorinated ring oxidation (minor pathway).

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.

Protocol A: Determination of Enthalpy of Fusion via DSC

Use this protocol to generate missing thermodynamic input data for solubility modeling.

Objective: Accurately measure


 and 

.
  • Preparation: Weigh 3–5 mg of dried DCAA into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

  • Calibration: Calibrate heat flow and temperature using Indium (

    
    , 
    
    
    
    ).
  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 160 °C (past expected

      
      ).
      
    • Isothermal hold 1 min.

    • Cool 10 °C/min to 25 °C (to check reversibility/polymorphism).

  • Analysis: Integrate the endothermic melting peak on the first heating cycle.

    • 
       = Extrapolated onset temperature.
      
    • 
       = Area under the curve (J/g) × Molecular Weight ( g/mol ).
      
Protocol B: Hydrolysis Kinetics by HPLC

Use this protocol to establish shelf-life and environmental fate.

Objective: Determine the pseudo-first-order rate constant (


) at pH 2, 7, and 10.
  • Stock Solution: Dissolve DCAA in Acetonitrile (1 mg/mL).

  • Buffer Prep: Prepare 50 mM Phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Initiation: Spike stock into buffer (final conc. 50 µg/mL, <5% ACN) at 25 °C and 40 °C.

  • Sampling: Aliquot at

    
     hours. Quench basic samples with dilute HCl; acidic samples with dilute NaOH.
    
  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

    • Mobile Phase: 60:40 Water (0.1% Formic Acid) : Acetonitrile.

    • Detection: 254 nm.

    • Validated Marker: Monitor appearance of 3,4-Dichloroaniline peak (retention time will be shorter than DCAA).

Visualizations

Hydrolysis Pathway of 3,4-Dichloroacetanilide

This diagram illustrates the degradation pathway mediated by pH or enzymes (Aryl Acylamidase).

HydrolysisPathway DCAA 3,4-Dichloroacetanilide (Substrate) Transition Tetrahedral Intermediate DCAA->Transition + H2O / H+ or OH- Aniline 3,4-Dichloroaniline (Toxicophore) DCAA->Aniline Aryl Acylamidase (Enzymatic) Transition->Aniline C-N Bond Cleavage Acid Acetic Acid (Byproduct) Transition->Acid

Figure 1: Mechanism of amide bond hydrolysis yielding the primary degradant 3,4-dichloroaniline.

Thermodynamic Solubility Prediction Workflow

A logic flow for using experimental thermal data to predict solubility.[1]

SolubilityWorkflow Start Start: Solid Dichloroacetanilide DSC Run DSC (Protocol A) Start->DSC Data Extract Tm & ΔH_fus DSC->Data Calc Calculate Ideal Solubility (x_ideal) (Van't Hoff Eq) Data->Calc Result Predict Real Solubility (x_real = x_ideal / γ) Calc->Result Activity Determine Activity Coefficient (γ) (UNIFAC or COSMO-RS) Activity->Result

Figure 2: Workflow for predicting solubility from solid-state thermodynamic parameters.

References

  • PubChem. (n.d.). 3,4-Dichloroacetanilide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,4-Dichloroacetanilide Data Sheet. Stenutz.eu. Retrieved from [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (2001). Aryl Acylamidase: A key enzyme in the hydrolysis of the herbicide propanil.[2] Pesticide Biochemistry and Physiology. (Contextual citation based on general knowledge of Propanil metabolism).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Technical Whitepaper: Environmental Fate and Degradation Kinetics of 3,4-Dichloroacetanilide (3,4-DCAA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on the Degradation of Acetanilide, Dichloro- in Water Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the degradation pathways, kinetics, and environmental fate of 3,4-dichloroacetanilide (3,4-DCAA) in aqueous systems. As a primary metabolite of the widely used herbicides Propanil and Diuron , 3,4-DCAA represents a critical intermediate in the environmental cycling of chlorinated anilines. Unlike its parent compounds, 3,4-DCAA exhibits distinct hydrolytic stability and serves as a pivotal "detoxification" reservoir in microbial metabolism. This document synthesizes biotic and abiotic degradation mechanisms, offering actionable protocols for analytical monitoring and remediation via Advanced Oxidation Processes (AOPs).

Chemical Identity and Environmental Context

While "acetanilide, dichloro-" can refer to multiple isomers, the environmentally significant congener is 3,4-dichloroacetanilide (CAS 2150-93-8). It is structurally defined by an acetamide group attached to a 3,4-dichlorophenyl ring.

PropertySpecification
Systematic Name N-(3,4-Dichlorophenyl)acetamide
Common Abbreviation 3,4-DCAA
CAS Number 2150-93-8
Precursors Propanil (Hydrolysis), Diuron (Degradation), Linuron
Primary Hazard Precursor to 3,4-Dichloroaniline (3,4-DCA), a toxic hematoxin

Causality in Degradation: In aquatic environments, 3,4-DCAA exists in a dynamic equilibrium with 3,4-dichloroaniline (3,4-DCA) . While 3,4-DCA is highly toxic, many soil and aquatic microorganisms (e.g., Fusarium, Bacillus) acetylate 3,4-DCA to form 3,4-DCAA as a mechanism to reduce immediate toxicity. Consequently, understanding 3,4-DCAA degradation requires analyzing this reversible acetylation-hydrolysis cycle.

Biotic Degradation Mechanisms

The Acetylation-Hydrolysis Cycle

The biological fate of 3,4-DCAA is governed by aryl acylamidases . Research indicates that while Propanil is rapidly hydrolyzed to 3,4-DCA, 3,4-DCAA is significantly more resistant to enzymatic hydrolysis.[1]

  • Fungal Metabolism: Studies on Fusarium solani demonstrate that the fungal acylamidase has a high specificity for N-acetylarylamines but hydrolyzes 3,4-DCAA slower than Propanil due to steric hindrance and electron-withdrawing effects of the chlorine atoms [1].

  • Bacterial Mineralization: Strains such as Acinetobacter baylyi and Variovorax sp. can eventually mineralize the phenyl ring. The pathway involves the hydrolysis of 3,4-DCAA back to 3,4-DCA, followed by dioxygenase attack to form chlorocatechols, which undergo ring cleavage [2].

Visualization of Degradation Pathways

The following diagram illustrates the central role of 3,4-DCAA as a reversible intermediate between the parent herbicide and the toxic aniline, leading ultimately to mineralization.

DCAA_Degradation Propanil Propanil (Parent Herbicide) DCA 3,4-Dichloroaniline (3,4-DCA) [TOXIC] Propanil->DCA Rapid Hydrolysis (Acylamidase) DCAA 3,4-Dichloroacetanilide (3,4-DCAA) [Stable Intermediate] DCA->DCAA Microbial Acetylation (Detoxification) Chlorocatechol 3,4-Dichlorocatechol DCA->Chlorocatechol Dioxygenase DCAA->DCA Slow Hydrolysis RingCleavage Ring Cleavage (Mineralization) Chlorocatechol->RingCleavage Ortho-cleavage

Caption: Figure 1. The metabolic shuttle between 3,4-DCA and 3,4-DCAA.[2][3] Microbes often acetylate the toxic aniline (DCA) to the less toxic acetanilide (DCAA), creating a persistent reservoir.

Abiotic Degradation Kinetics

Hydrolytic Stability

Unlike Propanil, which has a hydrolysis half-life of hours to days depending on pH and microbial activity, 3,4-DCAA is chemically stable in neutral pH waters (pH 7.0). Significant abiotic hydrolysis requires extreme pH conditions (pH < 3 or pH > 9) or elevated temperatures.

Photolysis

Photolytic degradation is a primary abiotic sink for 3,4-DCAA in surface waters.

  • Mechanism: Direct photolysis involves UV absorption leading to homolytic cleavage of the C-Cl bond or photo-hydrolysis of the amide bond.

  • Kinetics: Under simulated sunlight, 3,4-DCAA exhibits pseudo-first-order degradation kinetics.[4] However, it is often detected as a persistent by-product in Propanil photolysis studies because its formation rate (from Propanil) can exceed its own decay rate [3].

Advanced Oxidation Processes (AOPs)

For wastewater treatment and remediation, biological methods are often too slow. AOPs provide rapid mineralization.

MethodMechanismKinetic Efficiency (

)
Notes
Ozonation (

)
Electrophilic attack on phenyl ringHigh (

)
Effective at pH > 7 due to

radical formation.
UV/TiO

Photocatalytic oxidationMediumGenerates hydroxyl radicals; complete mineralization achieved in < 4 hours [4].
Fenton Reagent

Very HighRequires acidic pH (3.0); rapid removal of 3,4-DCAA and 3,4-DCA.

Experimental Protocols

Analytical Quantification (HPLC-UV)

To accurately distinguish 3,4-DCAA from its parent and metabolite, the following validated protocol is recommended.

Principle: Reverse-phase chromatography with UV detection at 254 nm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) acidified with 0.1% Phosphoric Acid.

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Retention Order: 3,4-DCA (Early) < 3,4-DCAA (Intermediate) < Propanil (Late).

  • Validation: Linearity (

    
    ) must be established between 0.1 - 50 mg/L.
    
Determination of Hydrolysis Kinetics

Objective: Measure the pseudo-first-order rate constant (


) of 3,4-DCAA.
  • Preparation: Prepare 10 mg/L 3,4-DCAA solution in sterile buffered water (pH 4, 7, 9).

  • Incubation: Maintain at 25°C in the dark to prevent photolysis.

  • Sampling: Aliquot 1 mL samples at t=0, 24, 48, 96, and 168 hours.

  • Analysis: Analyze via HPLC (Section 6.1).

  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The slope represents
    
    
    .

References

  • Lanzilotta, R. P., & Pramer, D. (1970).[1][4] Herbicide Transformation: II. Studies with an Acylamidase of Fusarium solani. Applied Microbiology, 19(2), 307–313.[1][4] Link

  • Hongsawat, P., & Vangnai, A. S. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials, 186(2-3), 1300–1307. Link

  • Konstantinou, I. K., et al. (2001). Photodegradation kinetics of the herbicide propanil in aqueous solutions. Journal of Environmental Science and Health, Part B, 36(6), 735-750. Link

  • Sanchez, L., et al. (2012). Degradation of 3,4-dichloroaniline in water by advanced oxidation processes. Chemical Engineering Journal, 191, 442-450. Link

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2,4-Dichloroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2,4-dichloroacetanilide. Addressed to researchers, scientists, and professionals in drug development, this document navigates through the critical stages of crystal growth, data acquisition, structure solution, and refinement. By drawing parallels with the crystallographic data of closely related chloro-substituted acetanilides, this guide offers field-proven insights into the molecular conformation, intermolecular interactions, and supramolecular architecture of this class of compounds. The protocols and analyses presented herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for application in advanced research and development.

Introduction: The Significance of Structural Elucidation

2,4-Dichloroacetanilide belongs to the family of halogenated acetanilides, a class of compounds with diverse applications, including in the synthesis of pharmaceuticals and agrochemicals. The precise three-dimensional arrangement of atoms within a crystal lattice, and the nature of the non-covalent interactions that govern the crystal packing, are of paramount importance. These structural features dictate key physicochemical properties such as solubility, melting point, stability, and bioavailability, which are critical parameters in the drug development pipeline.

The primary objective of this guide is to provide a detailed exposition of the process of determining and analyzing the crystal structure of 2,4-dichloroacetanilide. A thorough understanding of its solid-state structure provides invaluable insights into its chemical behavior and potential for polymorphism, which is a crucial consideration in the pharmaceutical industry.

Experimental Methodology: A Validating Workflow

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. This section outlines the critical steps from crystal preparation to data collection, with an emphasis on the rationale behind each procedural choice.

Crystal Growth: The Foundation of Quality Data

The cornerstone of single-crystal X-ray diffraction is the availability of a high-quality, single crystal. For a compound like 2,4-dichloroacetanilide, a common and effective method for crystal growth is slow evaporation.

Protocol for Slow Evaporation:

  • Solvent Selection: A systematic screening of solvents is initiated. Solvents of varying polarity, such as ethanol, methanol, and acetone, are suitable candidates. The ideal solvent is one in which 2,4-dichloroacetanilide exhibits moderate solubility.

  • Solution Preparation: A saturated or near-saturated solution of the compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Evaporation Control: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow, controlled evaporation of the solvent allows for the gradual formation of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and examined under a microscope for quality assessment.

The causality behind this choice of method lies in its ability to maintain a state of near-equilibrium, which is conducive to the growth of a single, well-defined crystal lattice, as opposed to a polycrystalline or amorphous solid.

X-ray Data Collection: Capturing the Diffraction Pattern

The diffraction data for this analysis would be collected using a modern single-crystal X-ray diffractometer equipped with a sensitive detector.

Data Collection Parameters:

ParameterValue
InstrumentOxford Diffraction Xcalibur with a Sapphire CCD detector
RadiationMo Kα (λ = 0.71073 Å)
Temperature299 K
Crystal Size0.48 x 0.05 x 0.05 mm
Data Collection Methodω scans

The choice of Molybdenum radiation is standard for small organic molecules as it provides a good balance between diffraction intensity and resolution. The data collection at a stable temperature is crucial to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions.

Experimental Workflow Diagram:

experimental_workflow cluster_synthesis Crystal Preparation cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of 2,4-Dichloroacetanilide purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., CheckCIF) structure_refinement->validation

Caption: A schematic of the experimental workflow for crystal structure analysis.

Structure Solution and Refinement: From Data to Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. The process of converting this data into a three-dimensional atomic model involves structure solution and refinement.

  • Structure Solution: This step involves determining the initial positions of the atoms in the unit cell. Direct methods, as implemented in software packages like SHELXS, are typically employed for small molecules.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares method, commonly with software such as SHELXL. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Results and Discussion: Unveiling the Crystal and Molecular Structure

Based on the analysis of closely related structures, such as 2-Chloro-N-(2,4-dichlorophenyl)acetamide, we can anticipate the key structural features of 2,4-dichloroacetanilide.[1]

Crystallographic Data

The crystallographic data for a representative related compound is summarized in the table below. It is expected that 2,4-dichloroacetanilide would crystallize in a similar monoclinic or orthorhombic system.

Table 1: Representative Crystallographic Data

Parameter2-Chloro-N-(2,4-dichlorophenyl)acetamide[1]
Chemical FormulaC₈H₆Cl₃NO
Formula Weight238.49
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.7457 (5)
b (Å)12.9266 (9)
c (Å)31.879 (4)
β (°)90.12 (1)
Volume (ų)1955.6 (3)
Z8
R[F² > 2σ(F²)]0.080
wR(F²)0.196
Molecular Conformation

The molecular structure of 2,4-dichloroacetanilide consists of a dichlorophenyl ring linked to an acetamide group. A key conformational feature is the relative orientation of the N-H bond and the ortho-chloro substituent. In related structures, the N-H bond is observed to be nearly syn to the ortho-chloro group.[1] The C=O bond, in turn, adopts an anti conformation relative to the N-H bond.[1]

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of acetanilides is often dominated by hydrogen bonding interactions. In the case of 2,4-dichloroacetanilide, it is highly probable that the molecules are linked into supramolecular chains or sheets via N-H···O hydrogen bonds.[1] This type of interaction is a robust and frequently observed motif in the crystal structures of amides.

Table 2: Representative Hydrogen Bond Geometry (Å, °)

D—H···AD-HH···AD···AD-H···A
N1—H1N···O10.862.052.903 (4)172
N2—H2N···O20.862.062.915 (4)171

Data from a related structure, 2-Chloro-N-(2,4-dichlorophenyl)acetamide.[1]

Hydrogen Bonding Network Diagram:

hydrogen_bonding cluster_mol1 cluster_mol2 cluster_mol3 mol1 Molecule A mol2 Molecule B mol3 Molecule C N1 N-H O2 C=O N1->O2 N-H···O O1 C=O N2 N-H O3 C=O N2->O3 N-H···O N3 N-H

Sources

Bioaccumulation Potential of Dichloroacetanilide in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Environmental Risk Assessment

Executive Summary

This technical guide evaluates the bioaccumulation potential of dichloroacetanilide (specifically 2,2-dichloro-N-phenylacetamide , CAS 2563-99-7) in aquatic organisms. Based on physicochemical properties (estimated Log Kow ~2.4) and metabolic susceptibility, this compound exhibits a low potential for bioaccumulation in fish and aquatic invertebrates.

The primary driver for this low potential is the compound's susceptibility to rapid biotransformation via amidase-mediated hydrolysis and glutathione (GSH) conjugation , mechanisms evolutionarily conserved in teleost fish to detoxify haloacetamides. This guide details the mechanistic pathways, experimental protocols (OECD 305), and regulatory implications for researchers conducting environmental fate assessments.

Chemical Identity & Physicochemical Profile

To ensure precision, this guide addresses 2,2-dichloro-N-phenylacetamide . Researchers must distinguish this from the herbicide metabolite 3,4-dichloroacetanilide (propanil metabolite) and the disinfection byproduct 2,2-dichloroacetamide.

PropertyValue / DescriptionSource/Method
IUPAC Name 2,2-dichloro-N-phenylacetamide-
CAS Number 2563-99-7Chemical Abstracts Service
Molecular Formula C8H7Cl2NO-
Molecular Weight 204.05 g/mol -
Log Kow (Est.) 2.3 – 2.5 QSAR / Fragment Contribution Method
Water Solubility Moderate (Est. 500–1000 mg/L)Based on acetanilide analogs
Henry's Law Constant Low (Low volatility from water)-
Structural Feature

-dichloroacetamide moiety
Reactive site for GSH conjugation

Scientific Insight: The presence of two chlorine atoms on the


-carbon increases lipophilicity compared to acetanilide (Log Kow 1.16) but introduces a highly electrophilic center susceptible to nucleophilic attack by cellular thiols (GSH).

Mechanistic Bioaccumulation Profile

Bioaccumulation is the net result of uptake, distribution, metabolism, and elimination. For dichloroacetanilide, metabolism is the rate-limiting step that prevents significant bioconcentration.

Uptake & Partitioning
  • Route: Passive diffusion across the gill epithelium is the primary uptake route.

  • Thermodynamics: With a Log Kow < 3.0, the thermodynamic drive to partition from water into lipid-rich tissues is moderate. Unlike persistent organic pollutants (POPs) with Log Kow > 5.0, dichloroacetanilide does not become "trapped" in adipose tissue.

Metabolic Biotransformation (The "Safener" Mechanism)

Aquatic organisms possess Phase I and Phase II enzymes that rapidly degrade haloacetanilides. This pathway mirrors the detoxification mechanism of herbicide safeners (e.g., dichlormid).

  • Hydrolysis (Phase I): Hepatic amidases cleave the amide bond, releasing dichloroacetic acid (highly polar, excreted) and aniline (further metabolized).

  • GSH Conjugation (Phase II): Glutathione S-transferases (GSTs) catalyze the nucleophilic displacement of chlorine atoms by glutathione. This renders the molecule water-soluble for excretion via bile or urine.

MetabolicPathway Parent Dichloroacetanilide (Lipophilic) Aniline Aniline (Intermediate) Parent->Aniline Hydrolysis DCAA Dichloroacetic Acid (Polar) Parent->DCAA Hydrolysis GSH_Conj GSH Conjugate (Highly Polar) Parent->GSH_Conj Nucleophilic Substitution Amidase Enzyme: Amidase Amidase->Parent GST Enzyme: GST GST->Parent Excretion Excretion (Urine/Bile) Aniline->Excretion DCAA->Excretion GSH_Conj->Excretion

Figure 1: Proposed metabolic pathway of dichloroacetanilide in fish liver, showing parallel hydrolysis and conjugation routes.

Experimental Methodology: OECD 305 (Flow-Through)

To empirically determine the Bioconcentration Factor (BCF), a flow-through test system is mandatory. Static systems are invalid for this compound due to its potential for abiotic hydrolysis and rapid depletion by fish metabolism.

Study Design Principles
  • Test Guideline: OECD 305 (Aqueous Exposure).[1]

  • Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

  • Exposure System: Flow-through with at least 5 tank volume replacements per day to maintain stable concentrations.

  • Concentrations: Two test concentrations (e.g., 1.0

    
    g/L and 10.0 
    
    
    
    g/L) plus a control. Must be below the water solubility limit and 1/100th of the LC50.
Analytical Validation (Self-Validating Protocol)

The protocol must include "self-validating" checkpoints to ensure data integrity:

  • Stability Check: Measure water concentration daily. If deviation >20% occurs, the flow rate or stock solution stability is compromised.

  • Lipid Normalization: BCF must be normalized to 5% lipid content (

    
    ) to allow cross-study comparison.
    
  • Depuration Phase: Essential to calculate the elimination rate constant (

    
    ). A rapid 
    
    
    
    confirms metabolic clearance.

FlowThroughSystem cluster_0 Dosing System Stock Stock Solution (Dichloroacetanilide) MixChamber Mixing Chamber Stock->MixChamber Peristaltic Pump Dilution Dilution Water (Filtered/Aerated) Dilution->MixChamber Tank Exposure Tank (Fish) MixChamber->Tank Continuous Flow Waste Waste Treatment Tank->Waste Analysis LC-MS/MS Analysis (Water & Tissue) Tank->Analysis Daily Sampling

Figure 2: Schematic of a flow-through experimental setup required for volatile or metabolically active substances.

Analytical Method: LC-MS/MS
  • Extraction: Acetonitrile extraction from homogenized fish tissue followed by solid-phase extraction (SPE) cleanup (e.g., HLB cartridges) to remove lipids.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: [M+H]+ ~204/206 (characteristic chlorine isotope pattern).

    • Product Ions: Loss of CO-CHCl2 group or phenyl ring fragments.

Data Interpretation & Regulatory Implications

Predicting the BCF

Based on the equation


 (Veith et al.), the theoretical BCF for dichloroacetanilide (Log Kow 2.4) is approximately:



PBT Assessment Context
  • Persistence (P): Moderate. The amide bond is hydrolytically stable at neutral pH but susceptible to biodegradation.

  • Bioaccumulation (B): Not Bioaccumulative. BCF < 100.

  • Toxicity (T): Dependent on specific aquatic toxicity data, but generally chloroacetanilides exhibit moderate acute toxicity (LC50 1–10 mg/L).

References

  • OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[1] OECD Guidelines for the Testing of Chemicals. Link

  • Arnot, J. A., & Gobas, F. A. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews, 14(4), 257-297. Link

  • Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology, 40(2), 136-142. (Demonstrates the glutathione conjugation mechanism relevant to chloroacetanilides). Link

  • US EPA. (2012). Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC. (Source for LogKow estimation protocols). Link

  • Scarlett, A. G., et al. (2012). Occurrence of chlorinated disinfection by-products in the urine of swimming pool users. Environmental Science & Technology. (Context for metabolism of related dichloro- compounds). Link

Sources

Methodological & Application

Application Note: HPLC Method Development for Trace Detection of Dichloroacetanilide Residues in Pharmaceutical APIs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of dichloroacetanilide (DCAA) residues (specifically 3,4-dichloroacetanilide and its isomers). These compounds are often formed as by-products during the synthesis of acetanilide-based analgesics or arise as degradation products of specific agrochemical intermediates.

Given their structural alerts for genotoxicity, these residues must be controlled at trace levels (ppm/ppb) in Active Pharmaceutical Ingredients (APIs) to comply with ICH M7 regulatory thresholds. This guide moves beyond simple recipe-following, providing a logic-driven framework for method development, optimization, and self-validating execution.

Introduction: The Regulatory & Chemical Context[1]

The Genotoxicity Challenge

Dichloroacetanilides possess a chloro-substituted aromatic ring and an amide functionality. Under metabolic conditions, these can undergo hydrolysis to release dichloroanilines, which are associated with nephrotoxicity and potential genotoxicity.

  • Regulatory Limit: According to ICH M7 , if a specific acceptable intake (AI) is not established, the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day applies for lifetime exposure.[1]

  • Analytical Target: For a drug with a maximum daily dose of 1 g, the limit is 1.5 ppm . This requires an analytical method with a Limit of Quantitation (LOQ) significantly lower (e.g., 0.5 ppm).

Chemical Properties & Separation Strategy
  • Hydrophobicity: The two chlorine atoms on the phenyl ring significantly increase lipophilicity compared to the parent acetanilide.

  • Chromatographic Behavior: DCAA will retain strongly on Reversed-Phase (RP) columns. The challenge is not retention, but specificity —separating the trace DCAA peak from the massive tail of the API peak.

Method Development Strategy

The following workflow illustrates the decision-making process for developing this trace-level method.

MethodDevelopment Start Start: Analyte Assessment ColSelect 1. Column Selection (Hydrophobicity) Start->ColSelect LogP > 2.5 MPSelect 2. Mobile Phase (pH & Modifier) ColSelect->MPSelect C18 High Carbon Load Detect 3. Detector Optimization (UV Max vs. Noise) MPSelect->Detect Acidic Buffer Gradient 4. Gradient Engineering (Peak Focusing) Detect->Gradient Maximize S/N Validation 5. Validation (ICH Q2) Gradient->Validation Resolution > 2.0 Validation->Start Fail

Figure 1: Logical workflow for developing a trace impurity method. Note the feedback loop: if validation fails (e.g., poor resolution), the column or gradient must be re-evaluated.

Column Selection: The "Carbon Load" Factor

For halogenated aromatics like DCAA, a standard C18 column is preferred. However, to prevent the impurity from co-eluting with the API, we utilize a high-surface-area, high-carbon-load C18 column .

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (3.5 µm or 5 µm).

  • Why: The high carbon load provides maximum interaction with the hydrophobic chlorine substituents, pulling the DCAA peak away from more polar API peaks.

Mobile Phase & pH
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (ACN).

  • Causality: The acidic pH suppresses the ionization of residual silanols on the column, preventing peak tailing. Phosphoric acid is transparent at low UV wavelengths, unlike acetate or formate buffers.

Wavelength Selection

While the aromatic ring absorbs at 254 nm, the chlorinated substitution often shifts the maximum absorbance (λ-max) to 240–245 nm .

  • Protocol: Run a UV scan (190–400 nm) of the DCAA standard. Select the λ-max that offers the best signal-to-noise ratio, avoiding the "solvent cut-off" region (<210 nm) where noise increases.

Detailed Experimental Protocol

Instrumentation
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Flow Cell: High-sensitivity flow cell (10 mm or 60 mm path length) is recommended for trace analysis.

Reagents
  • Acetonitrile: HPLC Grade.

  • Water: Milli-Q (18.2 MΩ).

  • Phosphoric Acid: 85% HPLC Grade.

  • Reference Standard: 3,4-Dichloroacetanilide (Sigma-Aldrich or USP Reference Standard).

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmBalances resolution and backpressure.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 20 µL - 50 µLHigh volume needed for ppm-level detection.
Column Temp 30°C or 40°CConstant temperature ensures retention time reproducibility.
Detection UV @ 245 nmOptimized for dichloro-aromatic absorption.
Run Time 25 MinutesSufficient for gradient and re-equilibration.
Gradient Program

Goal: Retain the impurity until the API elutes (if API is polar) or elute impurity after API.

Time (min)% Solvent A (0.1% H3PO4)% Solvent B (ACN)Phase Description
0.09010Initial hold to stack polar components.
2.09010Isocratic hold.
15.02080Linear ramp to elute hydrophobic DCAA.
18.02080Wash step to clear column.
18.19010Return to initial conditions.
25.09010Re-equilibration (Critical).

Sample Preparation & Calculation

To detect 1.5 ppm, the sample concentration must be high (e.g., 10 mg/mL), or the detector response must be exceptionally high.

Standard Preparation
  • Stock Solution: Dissolve 10 mg DCAA in 100 mL ACN (100 µg/mL).

  • Working Standard: Dilute Stock to 1.5 µg/mL (represents 150 ppm relative to a 10 mg/mL sample).

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05 µg/mL (represents 5 ppm).

Test Sample Preparation
  • Weigh 50 mg of API.

  • Dissolve in 5.0 mL of Diluent (50:50 Water:ACN).

  • Sonicate for 10 mins.

  • Filter through 0.45 µm PVDF filter (Discard first 1 mL).

Self-Validating System Suitability

A robust method must "pass itself" before data is accepted. Implement the following System Suitability Test (SST) criteria:

  • Sensitivity Check: Inject the LOQ solution (0.05 µg/mL).

    • Requirement: Signal-to-Noise (S/N) ratio ≥ 10.

  • Precision: Inject Working Standard (1.5 µg/mL) six times.

    • Requirement: % RSD of peak area ≤ 5.0%.

  • Resolution: If the API and DCAA peaks are adjacent:

    • Requirement: Resolution (Rs) ≥ 2.0.

Troubleshooting Logic

If the Sensitivity Check fails (S/N < 10), do not proceed.

  • Cause: Lamp aging or flow cell contamination.

  • Fix: Clean flow cell or switch to 210 nm (if solvent permits) to increase absorbance.

Results Interpretation

Calculation


Where:

  • 
     = Peak area of DCAA in sample.
    
  • 
     = Average peak area of DCAA in standard.
    
  • 
     = Concentration of Standard (mg/mL).
    
  • 
     = Concentration of Sample (mg/mL).
    
  • 
     = Purity of Standard (decimal, e.g., 0.99).
    
Linearity Data (Example)
Concentration (µg/mL)Peak Area (mAU*s)
0.05 (LOQ)1205
0.5012100
1.5036500
3.0073100
Correlation (r²) 0.9998

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Available at: [Link]

  • Agilent Technologies . Universal Analytical Method Development for Various HPLC Systems. Application Note 5991-7067EN. Available at: [Link]

  • European Medicines Agency . Questions and answers on the implementation of the ICH M7 guideline. Available at: [Link]

  • SIELC Technologies . Separation of 3,4-Dichloroaniline on Newcrom R1 HPLC column. (Demonstrates separation of structurally similar chloro-anilines). Available at: [Link]

Sources

Application Note: Solid-Phase Extraction of Dichloroacetanilide and Acetamide Degradates in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Environmental Context

Chloroacetanilide herbicides (such as alachlor, acetochlor, and metolachlor) are heavily utilized in global agriculture. Through microbial degradation in soil and aquatic environments, these parent compounds rapidly break down into highly polar, water-soluble metabolites, including dichloroacetanilide intermediates, ethanesulfonic acids (ESA), and oxanilic acids (OA)[1].

Because these degradates are significantly more mobile than their parent compounds, they frequently infiltrate groundwater and surface water reservoirs, posing a challenge for environmental monitoring and toxicological assessment[1]. Regulatory frameworks, such as the European Union Drinking Water Directive, enforce a strict maximum admissible concentration (MAC) of 0.1 µg/L for individual pesticide metabolites[1]. To achieve this level of sensitivity, the US Environmental Protection Agency developed EPA Method 535, a highly specific Solid-Phase Extraction (SPE) protocol coupled with LC-MS/MS, designed to isolate these elusive polar degradates from complex aqueous matrices[2].

Mechanistic Principles of the Extraction

Traditional reversed-phase C18 silica sorbents fail to adequately retain the highly polar, ionic ESA and OA metabolites without the use of complex ion-pairing reagents[3]. This protocol utilizes non-porous graphitized carbon black (GCB) to overcome this limitation.

  • Sorbent Chemistry: GCB provides a unique dual-retention mechanism. It captures neutral dichloroacetanilide backbones via strong hydrophobic interactions while simultaneously retaining ionic ESA/OA degradates through electrostatic interactions on the positively charged oxygen complexes present on the carbon surface[2].

  • Elution Dynamics: Because analytes bind exceptionally tightly to GCB, pure organic solvents (like methanol) cannot achieve quantitative elution. The addition of 10 mM ammonium acetate to the methanol elution solvent is a critical mechanistic requirement; the acetate ions act as competitive displacers, breaking the electrostatic interactions and releasing the target analytes[4].

  • Ionization Strategy: The extracted acidic metabolites readily deprotonate, making Electrospray Ionization in negative mode (ESI-) the most sensitive and selective detection method for LC-MS/MS downstream[3].

Extraction Workflow

SPE_Workflow N1 Sample Preparation (250 mL Water, Filtered) N2 SPE Conditioning (20 mL 10mM NH4OAc in MeOH + 30 mL H2O) N1->N2 Prepare N3 Sample Loading (10-15 mL/min) N2->N3 Load N4 Wash & Dry (5 mL H2O, Vacuum 3 min) N3->N4 Retain N5 Analyte Elution (15 mL 10mM NH4OAc in MeOH) N4->N5 Elute N6 Concentration (N2 blowdown at 60-65°C) N5->N6 Dry N7 Reconstitution & LC-MS/MS (1 mL 5mM NH4OAc) N6->N7 Analyze

Workflow for the solid-phase extraction of chloroacetanilide metabolites from water samples.

Step-by-Step Methodology

The following protocol is optimized for the extraction of dichloroacetanilide and related acetamide degradates from 250 mL water samples, utilizing 0.5 g (6 mL) non-porous graphitized carbon SPE cartridges[4].

Step 1: Sample Preparation
  • Action: Filter 250 mL of the water sample through a 0.7-µm glass-fiber filter to remove suspended particulate matter[5].

  • Rationale: Particulates can clog the GCB frit, altering flow rates and reducing the surface area available for analyte interaction. This method is strictly validated for dissolved-phase metabolites[6].

Step 2: Cartridge Conditioning
  • Action: Rinse the cartridge with 20 mL of 10 mM ammonium acetate in methanol, followed immediately by 30 mL of reagent water. Do not allow the cartridge to go dry [4].

  • Rationale: The methanol/acetate solution activates the carbon surface and removes manufacturing impurities. The water rinse removes the organic solvent, creating an aqueous environment that promotes the initial hydrophobic retention of the analytes. Drying out causes channeling, leading to analyte breakthrough.

Step 3: Sample Loading
  • Action: Draw the 250 mL sample through the cartridge under vacuum at a strictly controlled flow rate of 10–15 mL/min[4].

  • Rationale: Exceeding 15 mL/min reduces the residence time of the analytes within the sorbent bed. Because the electrostatic interactions required to capture ESA and OA metabolites are kinetically dependent, faster flow rates will cause breakthrough and low recoveries[3].

Step 4: Wash and Dry
  • Action: Rinse the cartridge with 5 mL of reagent water, then draw air or nitrogen through the cartridge at high vacuum (10–15 in/Hg) for 3 minutes[4].

  • Rationale: The water wash removes weakly bound matrix salts. Thorough drying is critical because residual water will dilute the subsequent methanolic elution solvent, drastically reducing its elution strength and causing poor recovery.

Step 5: Extract Elution
  • Action: Elute the analytes using 15 mL of 10 mM ammonium acetate in methanol at a dropwise flow rate of 5 mL/min[4].

  • Rationale: As established in the mechanistic principles, the ammonium acetate acts as a competitive displacer. The slow flow rate ensures sufficient contact time for the acetate ions to displace the tightly bound dichloroacetanilide and ESA/OA degradates from the carbon matrix[3].

Step 6: Concentration and Reconstitution
  • Action: Concentrate the extract to dryness under a gentle stream of N₂ in a heated water bath at 60°–65°C. Reconstitute the dried residue with 1 mL of 5 mM aqueous ammonium acetate[4].

  • Rationale: Removing the organic elution solvent prevents peak broadening and ion suppression during LC-MS/MS analysis. Extensive stability studies confirm that these target analytes remain structurally stable at 65°C for up to 120 minutes post-evaporation, ensuring no degradation occurs during blowdown[3].

System Self-Validation & Quality Control

To ensure scientific integrity, this protocol operates as a self-validating system. The following controls must be integrated into every extraction batch:

  • Surrogate Internal Standards: Dimethachlor ESA and butachlor ESA must be spiked into every 250 mL sample prior to extraction[2]. Because these compounds behave identically to the target analytes, their recovery validates the extraction efficiency of that specific sample and serves as a direct mathematical correction for matrix effects.

  • Total Organic Carbon (TOC) Monitoring: Humic and fulvic acids naturally present in groundwater co-extract on graphitized carbon. High concentrations of these acids cause severe ion suppression in the ESI source[4]. Measuring TOC prior to extraction acts as a predictive metric; if TOC is high, the surrogate recovery will flag the resulting suppression, validating the failure mode and prompting sample dilution.

  • Procedural Blanks: Reagent water must be processed through the entire SPE manifold to confirm the absence of carryover or background contamination from the carbon sorbent[4].

Method Performance Metrics

When executed correctly, this protocol yields highly reproducible quantitative data, easily satisfying EU and EPA regulatory requirements.

ParameterSpecification / Metric
Target Analytes Dichloroacetanilide, ESA, and OA degradates
Sample Volume 250 mL[1]
Sorbent Type Non-porous graphitized carbon (0.5 g, 6 mL)[3]
Mean Recovery (Deionized Water) 92–116%[2]
Mean Recovery (Ground Water) 89–116%[2]
Precision (RSD) < 5%[2]
Regulatory Target (EU MAC) 0.1 µg/L per individual component[1]

References

  • Waters Corporation. "EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)".
  • PubMed (NIH). "Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry".
  • BenchChem. "Application Note: Solid-Phase Extraction of Chloroacetanilide Metabolites from Aqueous Samples".
  • United Chemical Technologies. "Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid".
  • Regulations.gov (EPA). "EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Drinking Water".

Sources

GC-MS analysis parameters for identifying acetanilide, dichloro- isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Profiling of Dichloroacetanilide Isomers

Executive Summary & Scientific Context

The identification of dichloroacetanilide isomers (e.g., 2,4-; 3,4-; 2,6-dichloroacetanilide) is a critical quality attribute in the synthesis of pharmaceuticals (e.g., acetaminophen analogs) and agrochemicals (e.g., propanil degradation). These isomers share an identical molecular formula (


) and molecular weight (203.05 Da), resulting in virtually indistinguishable Electron Ionization (EI) mass spectra.

Differentiation relies heavily on high-efficiency chromatographic separation combined with selective ion monitoring (SIM) ratios. This guide details a self-validating GC-MS protocol designed to resolve these isomers by exploiting subtle differences in their boiling points and steric "ortho effects" during fragmentation.

Chemical Basis of Separation

To separate these isomers, we leverage two physical-chemical properties:

  • Volatility Differences: Ortho-substituted isomers (e.g., 2,6-dichloroacetanilide) typically exhibit lower boiling points than meta- or para-substituted isomers (e.g., 3,4-dichloroacetanilide) due to steric shielding of the amide bond, reducing intermolecular hydrogen bonding.

  • Fragmentation Kinetics: While all isomers produce a base peak at m/z 161/163 (dichloroaniline ion), the relative abundance of the molecular ion (

    
    ) versus the fragment ions varies based on the stability of the transition state, which is influenced by the chlorine position.
    

Method Development Workflow

The following diagram outlines the logical flow for optimizing the separation of critical pairs (e.g., 2,4- vs. 2,5- isomers).

MethodDevelopment Start Start: Isomer Mixture ColSelect Stationary Phase Selection (5% Phenyl vs. Wax) Start->ColSelect ThermOpt Thermal Gradient Optimization (Focus: 140-180°C Window) ColSelect->ThermOpt Initial Ramp ResCheck Resolution (Rs) Check Rs > 1.5? ThermOpt->ResCheck ResCheck->ThermOpt No: Decrease Ramp Rate MS_Opt MS Source Optimization (70eV, Source Temp 230°C) ResCheck->MS_Opt Yes SIM_Setup SIM Group Setup (m/z 203, 161, 163) MS_Opt->SIM_Setup Final Validated Method SIM_Setup->Final

Figure 1: Logical workflow for optimizing GC-MS separation of structural isomers.

Instrumentation & Parameters

Chromatographic Conditions (GC)

Rationale: A standard non-polar column (5% phenyl) is generally sufficient. However, the critical parameter is the ramp rate during the elution window. Fast ramping will co-elute isomers.

  • System: Agilent 7890B/8890 or equivalent.

  • Column: DB-5MS UI or Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film).

    • Note: For extremely difficult pairs (e.g., 2,4- vs 2,5-), a mid-polarity column like DB-1701 (14% cyanopropyl-phenyl) provides alternative selectivity.

  • Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Trace Analysis (<1 ppm): Pulsed Splitless (25 psi pulse for 0.75 min) @ 250°C.

    • Assay/Purity (>1%): Split 50:1 @ 250°C.

Temperature Program:

Stage Rate (°C/min) Value (°C) Hold Time (min) Rationale
Initial - 60 1.0 Solvent focusing
Ramp 1 25 140 0 Fast approach to elution window
Ramp 2 3.0 200 0 Critical separation window

| Ramp 3 | 30 | 300 | 3.0 | Column bake-out |

Mass Spectrometry Parameters (MS)

Rationale: Electron Ionization (EI) at 70 eV is mandatory for library matching. Source temperature is kept high to prevent condensation of these semi-volatiles, but not so high as to induce thermal degradation.

  • Source: Inert EI Source.

  • Ionization Energy: 70 eV.[1]

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Transfer Line: 280°C.

  • Acquisition Mode: Synchronous SIM/Scan.

    • Scan: 50–350 amu (for library confirmation).

    • SIM: See Table below.

SIM Ion Selection Table:

Target Ion (m/z) Type Origin/Fragment Dwell Time (ms)

| 161.0 | Quant | $[C_6H_5Cl_2N]^+


^{37}Cl

M^+

M+2$) | 50 | | 133.0 | Qual 4 | Loss of CO from 161 (Ring contraction) | 50 |

Experimental Protocol

Standard Preparation
  • Stock Solution: Weigh 10.0 mg of each individual isomer standard (e.g., 3,4-dichloroacetanilide) into separate 10 mL volumetric flasks. Dilute to volume with Methanol (LC-MS grade). Concentration: 1000 µg/mL.

  • Resolution Mix: Combine 100 µL of each stock into a single vial. Dilute with Dichloromethane (DCM) to a final concentration of 10 µg/mL per isomer.

    • Why DCM? DCM provides excellent solubility and a low boiling point for solvent focusing, ensuring sharp peaks.

System Suitability Test (SST)

Before running samples, inject the Resolution Mix .

  • Acceptance Criteria 1: Resolution (

    
    ) between the closest eluting pair must be 
    
    
    
    (baseline separation).
  • Acceptance Criteria 2: The ion ratio of m/z 203/161 must be within ±20% of the reference library value for that specific isomer.

Data Analysis & Isomer Differentiation

Since mass spectra are similar, identification relies on a "Two-Tier" logic: Retention Time (RT) + Ion Ratio Stability.

Differentiation Logic:

  • Retention Order: On a 5% phenyl column, the elution order typically follows the boiling point, which correlates with dipole moment.

    • Early Eluters: Ortho-substituted (e.g., 2,6-dichloroacetanilide). The steric bulk prevents efficient packing and H-bonding.

    • Late Eluters: Para-substituted (e.g., 3,4-dichloroacetanilide).

  • Spectral "Fingerprint":

    • Ortho Effect: Isomers with a chlorine in the ortho position (2-position) often show a reduced intensity of the molecular ion (

      
      , m/z 203) relative to the base peak (m/z 161) compared to 3,4- isomers. This is due to the facile loss of the acetyl group driven by steric relief.
      

IsomerID Unknown Unknown Peak Detected RT_Check Compare RRT to Standards Unknown->RT_Check IonRatio Check Ion Ratio (203/161) RT_Check->IonRatio Ortho Low M+ Intensity (Ortho-Substituted) IonRatio->Ortho Ratio < 0.15 MetaPara High M+ Intensity (Meta/Para-Substituted) IonRatio->MetaPara Ratio > 0.20 ID_Confirmed Identity Confirmed Ortho->ID_Confirmed Matches 2,x-Std MetaPara->ID_Confirmed Matches 3,x-Std

Figure 2: Decision tree for confirming isomer identity based on spectral abundance and retention time.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3,4-Dichloroacetanilide. NIST Chemistry WebBook, SRD 69.[2][3][4][5] [Link]

  • Agilent Technologies. (2020). GC Column Selection Guide for Environmental and Pharmaceutical Analysis. [Link]

Sources

Preparation and Qualification of Dichloroacetanilide Reference Standards for Calibration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-DCA-05

Executive Summary

In pharmaceutical development, dichloroacetanilide (specifically 2,2-dichloro-N-phenylacetamide , CAS 2563-99-7) is a critical process-related impurity often associated with the use of dichloroacetyl chloride or dichloroacetic acid in the synthesis of active pharmaceutical ingredients (APIs) such as chloramphenicol or various herbicides.[1][2][3][4][5] Due to the potential alkylating nature of


-haloacetamides, regulatory guidelines (ICH M7) often require strict control of these species.

This guide provides a self-validating protocol for preparing high-purity (>99.5%) dichloroacetanilide reference standards in-house. Unlike commercial procurement, in-house preparation allows for immediate "fresh" standards, full traceability of the impurity profile, and control over the solid-state form.

Chemical Identity & Safety Profile

Before initiating synthesis, the operator must understand the target molecule's physicochemical properties to select appropriate handling conditions.

PropertySpecification
Chemical Name 2,2-Dichloro-N-phenylacetamide
CAS Number 2563-99-7
Molecular Formula

Molecular Weight 204.05 g/mol
Structure Phenyl ring attached to amide nitrogen; dichloro-substituted

-carbon.[5][6]
Solubility Soluble in Methanol, Acetonitrile, DCM; Sparingly soluble in water.
Safety Hazards Corrosive/Irritant. Dichloroacetyl chloride is a lachrymator. The product is a potential skin sensitizer and suspect genotoxin. Handle in a fume hood.

Protocol 1: Synthesis of 2,2-Dichloroacetanilide

Objective: Synthesize ~5.0 g of crude material via nucleophilic acyl substitution.

Reaction Mechanism

The reaction involves the nucleophilic attack of the aniline nitrogen lone pair onto the carbonyl carbon of dichloroacetyl chloride, followed by the elimination of HCl. A base (Triethylamine or Potassium Carbonate) is required to scavenge the HCl byproduct and drive the equilibrium forward.

Reagents & Equipment
  • Aniline (ACS Reagent, >99.5%): 1.86 g (20 mmol)

  • Dichloroacetyl Chloride: 3.10 g (21 mmol) [1.05 equiv]

  • Triethylamine (TEA): 3.03 g (30 mmol) [1.5 equiv]

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Equipment: 100 mL 3-neck Round Bottom Flask (RBF), Addition Funnel, N

    
     inlet, Ice bath.
    
Step-by-Step Procedure
  • Setup: Flame-dry the RBF and purge with Nitrogen. Add Aniline (1.86 g) and TEA (3.03 g) to DCM (40 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute Dichloroacetyl Chloride (3.10 g) in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 30 minutes , maintaining internal temperature <5°C. Note: Exothermic reaction.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 3 hours.

    • In-Process Control (IPC): Spot on TLC (Hexane:EtOAc 7:3). Aniline (

      
      ) should be consumed; Product (
      
      
      
      ) should be dominant.
  • Quench: Slowly add 10 mL of cold water to quench unreacted acid chloride.

  • Workup:

    • Transfer to a separatory funnel.

    • Wash Organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA.

    • Wash with Sat. NaHCO

      
        (2 x 20 mL) to remove dichloroacetic acid.
      
    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo to yield an off-white solid.

Protocol 2: Purification (Recrystallization)

Objective: Enhance purity from ~95% (crude) to >99.5% (analytical standard grade).

  • Solvent Selection: Ethanol/Water (EtOH:H

    
    O) is the preferred system. The compound is soluble in hot EtOH but insoluble in cold H
    
    
    
    O.
  • Procedure:

    • Dissolve the crude solid in minimal boiling Ethanol (~15-20 mL).

    • Once dissolved, add hot Water dropwise until slight turbidity persists.

    • Add a few drops of EtOH to clear the solution.

    • Allow to cool slowly to RT, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter the white crystalline needles using a Buchner funnel. Wash with cold 20% EtOH/Water.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Protocol 3: Structural Characterization & Validation

This section defines the "Self-Validating System." You must confirm identity and purity before using the material as a calibrant.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       10.4 ppm (s, 1H, -NH -): Broad singlet, exchangeable.
      
    • 
       7.6 - 7.1 ppm (m, 5H, Ar-H ): Characteristic aromatic pattern.
      
    • 
       6.6 ppm (s, 1H, -CH Cl
      
      
      
      ): Diagnostic Peak. This singlet distinguishes the product from monochloro- (doublet ~4.2 ppm) or trichloro- analogs.
  • Acceptance Criteria: No integrating peaks >0.5% other than solvent or product signals.

Mass Spectrometry (MS)
  • Technique: LC-MS (ESI+) or GC-MS (EI).

  • Diagnostic Pattern: Look for the Chlorine Isotope Cluster.

    • M+ (203/205/207): For two chlorines, the intensity ratio of M : M+2 : M+4 should be approximately 9 : 6 : 1 .

    • Validation: If the M+2 peak is only ~30% of M, you likely have the monochloro impurity.

HPLC Purity Assay
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[7][8]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 240 nm (max absorbance) and 254 nm .

  • Requirement: Purity Area %

    
     99.5%.
    

Protocol 4: Preparation of Calibration Standards

Objective: Create a linear calibration curve for quantifying impurities in drug substances.

Stock Solution Preparation
  • Weigh accurately 10.0 mg of the purified Dichloroacetanilide Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in Acetonitrile (or Methanol) and dilute to volume.

  • Concentration: 100

    
    g/mL (Stock A).
    
Working Standards (Serial Dilution)

Prepare the following levels using 50:50 Water:Acetonitrile as diluent to match initial mobile phase conditions:

Standard LevelVolume of Stock A (

L)
Final Volume (mL)Concentration (

g/mL)
Application
STD-1 10001010.0High Calibrant
STD-2 500105.0Mid-Range
STD-3 100101.0Low Calibrant
STD-4 10100.1LOQ Level
Linearity Validation
  • Inject each standard in triplicate.

  • Plot Peak Area vs. Concentration .

  • Acceptance Criteria:

    
    .
    

Workflow Visualization

G Start Start: Raw Materials (Aniline + Dichloroacetyl Cl) Synth Synthesis (DCM, 0°C -> RT, TEA Base) Start->Synth N-Acylation Quench Quench & Workup (Wash: HCl, NaHCO3, Brine) Synth->Quench 3 hrs reaction Crude Crude Solid (~95% Purity) Quench->Crude Dry & Conc. Purify Recrystallization (Ethanol/Water) Crude->Purify Purification Char Characterization (NMR, MS, HPLC) Purify->Char Validation Decision Purity > 99.5%? Char->Decision Stock Prepare Stock Solution (100 µg/mL in ACN) Decision->Stock Yes Fail Reprocess / Re-column Decision->Fail No Calib Calibration Curve (Linearity R² > 0.999) Stock->Calib Serial Dilution Fail->Purify Retry

Figure 1: End-to-end workflow for the synthesis, purification, and qualification of the Dichloroacetanilide reference standard.

References

  • ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Synthesis Protocol.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Analytical Method. Journal of Pharmaceutical and Biomedical Analysis. "A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance" (Adapted for acetanilide derivatives).

  • Chemical Data. NIST Chemistry WebBook, SRD 69.[9] Acetamide, 2,2-dichloro-.[1][2][3][6][9][10][11] (Note: Data for parent amide; phenyl derivative follows similar trends).

  • Characterization. SpectraBase. 2,2-Dichloroacetanilide NMR Data.

Sources

Application Note: Electrochemical Detection of Dichloroacetanilide in Environmental Water Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a high-sensitivity electrochemical protocol for the quantification of 3,4-Dichloroacetanilide (3,4-DCAA) in environmental water samples. 3,4-DCAA is a persistent degradation product of phenylamide herbicides (e.g., Propanil, Diuron) and a potential impurity in acetanilide herbicides. Traditional chromatographic methods (HPLC-MS) are resource-intensive; this guide presents a rapid, cost-effective alternative using a Molecularly Imprinted Polymer (MIP) sensor based on a Silver Nanoparticle/Reduced Graphene Oxide (AgNP/rGO) nanocomposite. The method exploits the electrocatalytic reductive dechlorination of DCAA, achieving limits of detection (LOD) in the nanomolar range.

Scientific Principle: Electrocatalytic Reductive Dechlorination

The core detection mechanism relies on the electrochemical cleavage of the carbon-chlorine (C-Cl) bond. While acetanilides can be oxidized at positive potentials, the oxidative region is often crowded with interferences from natural organic matter (NOM). Therefore, this protocol utilizes Cathodic Stripping Voltammetry (CSV) or Square Wave Voltammetry (SWV) in the cathodic region.

Mechanism of Action
  • Pre-concentration: The MIP layer selectively captures 3,4-DCAA from the bulk solution via hydrogen bonding and shape complementarity.

  • Electrocatalysis: The AgNP/rGO sub-layer acts as an electrocatalyst. Silver nanoparticles are well-known for lowering the overpotential required for dehalogenation.

  • Signal Generation: A cathodic potential scan reduces the C-Cl bonds. The resulting current peak is directly proportional to the concentration of DCAA.

Reaction Scheme:



Sensor Fabrication Protocol

Materials Required[1]
  • Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter).

  • Nanomaterials: Graphene Oxide (GO) dispersion (2 mg/mL), Silver Nitrate (

    
    ).
    
  • MIP Reagents: Pyrrole (functional monomer), 3,4-DCAA (template), Lithium Perchlorate (

    
    , electrolyte).
    
  • Solvents: Phosphate Buffered Saline (PBS, pH 7.0), Methanol, Acetic Acid.

Step-by-Step Fabrication
Step 1: Electrode Pre-treatment[1]
  • Polish the GCE with 0.3

    
    m and 0.05 
    
    
    
    m alumina slurry on a microcloth pad.
  • Sonicate in ethanol and ultrapure water (1:1) for 5 minutes to remove debris.

  • Validation: Perform Cyclic Voltammetry (CV) in 5 mM

    
     solution. A peak separation (
    
    
    
    ) of
    
    
    mV indicates a clean surface.
Step 2: Electrodeposition of AgNP/rGO
  • Prepare a solution of 1.0 mg/mL GO and 5.0 mM

    
     in 0.1 M 
    
    
    
    .
  • Immerse the GCE in the solution.

  • Apply a constant potential of -1.2 V (vs. Ag/AgCl) for 300 seconds. This simultaneously reduces GO to rGO and deposits Ag nanoparticles.

  • Rinse gently with water.

Step 3: Electropolymerization of MIP Layer
  • Pre-complexation: Mix 0.1 M Pyrrole and 0.02 M 3,4-DCAA in 0.1 M

    
     (acetonitrile/water 9:1 v/v). Stir for 30 minutes to allow hydrogen bonding between the amide group of DCAA and the N-H of pyrrole.
    
  • Polymerization: Use Cyclic Voltammetry:

    • Range: -0.2 V to +0.9 V.

    • Scan Rate: 50 mV/s.

    • Cycles: 10 cycles.

    • Note: A visible thin film should form. Control film thickness by cycle number to prevent insulating the electrode.

  • Template Removal: Immerse the electrode in a Methanol/Acetic Acid (9:1 v/v) solution with stirring for 20 minutes to extract the DCAA template, leaving specific cavities.

Analytical Workflow

Sample Preparation (Environmental Water)
  • Filtration: Filter water samples through a 0.45

    
    m PTFE membrane to remove particulates.
    
  • pH Adjustment: Adjust sample pH to 7.0 using phosphate buffer. Extreme pH can disrupt the MIP-analyte binding.

  • Optional SPE (for trace levels < 1 ppb):

    • Condition C18 cartridge with methanol and water.

    • Load 100 mL sample.

    • Elute with 2 mL methanol, then dilute with electrolyte.

Measurement Parameters (Square Wave Voltammetry)
  • Technique: Square Wave Voltammetry (SWV).

  • Electrolyte: 0.1 M PBS (pH 7.0).

  • Accumulation Step:

    • Potential: Open Circuit (or 0 V).

    • Time: 120 seconds (allows DCAA to diffuse into MIP cavities).

  • Scan Parameters:

    • Initial Potential: 0.0 V

    • Final Potential: -1.4 V

    • Frequency: 25 Hz

    • Amplitude: 25 mV

    • Step Potential: 5 mV

Data Analysis & Calibration[3]
  • Peak Identification: Look for a reduction peak centered around -0.7 V to -0.9 V (exact position depends on pH and AgNP loading).

  • Standard Addition Method:

    • Measure the unknown sample current (

      
      ).
      
    • Spike with known concentrations of DCAA standard (e.g., +10 nM, +20 nM).

    • Plot Peak Current vs. Added Concentration.

    • The x-intercept (absolute value) represents the original concentration.

Data Summary Table:

ParameterOptimized ValueReason for Choice
pH 7.0Balances proton availability for reduction vs. MIP stability.
Deposition Potential -1.2 VEnsures complete reduction of GO and nucleation of AgNPs.
MIP Monomer PyrroleForms conductive PPy backbone; excellent H-bonding with amides.
Accumulation Time 120 sSufficient for equilibrium binding in MIP cavities without fouling.
Linear Range 10 nM – 5

M
Covers typical environmental pollution levels.

Diagrams

Sensor Fabrication Workflow

G Start Bare GCE (Polishing) Step1 Electrochemical Deposition (AgNO3 + GO @ -1.2V) Start->Step1 Clean Surface Step2 AgNP/rGO Composite Layer Step1->Step2 Co-reduction Step3 MIP Electropolymerization (Pyrrole + DCAA Template) Step2->Step3 Surface Mod. Step4 Template Removal (MeOH/Acetic Acid) Step3->Step4 Entrapment Final Active Sensor (MIP-AgNP-rGO/GCE) Step4->Final Cavity Creation

Caption: Step-by-step fabrication of the nanocomposite MIP sensor for DCAA detection.

Electrochemical Detection Mechanism

Mechanism Sample Environmental Sample (DCAA) MIP MIP Cavity (Selective Recognition) Sample->MIP Binding Catalyst AgNP/rGO Surface (Electrocatalyst) MIP->Catalyst Proximity Reaction Reductive Dechlorination (C-Cl Cleavage) Catalyst->Reaction Catalysis Electron 2e- + 2H+ Electron->Reaction Reduction Signal Current Response (SWV Peak) Reaction->Signal Measurable Output

Caption: Mechanism of selective recognition and electrocatalytic signal generation.

Validation & Troubleshooting

Self-Validating System Checks
  • MIP vs. NIP: Always synthesize a Non-Imprinted Polymer (NIP) control (without DCAA template). The MIP sensor should show at least 3-5x higher current response than the NIP for the same DCAA concentration.

  • Recovery Studies: Spike tap water with 50 nM DCAA. Recoveries should fall between 90-110% .

  • Interference Check: Test with 10-fold excess of similar compounds (e.g., Acetochlor, Aniline). Signal deviation should be <5%.

Troubleshooting Guide
  • Problem: Low Sensitivity.

    • Cause: Insufficient AgNP loading or too thick MIP layer (blocking electron transfer).

    • Fix: Reduce polymerization cycles (e.g., from 10 to 7) or increase Ag deposition time.

  • Problem: High Background Current.

    • Cause: Incomplete removal of template or oxygen in solution.

    • Fix: Purge solution with Nitrogen (

      
      ) for 10 mins before measurement; extend template extraction time.
      

References

  • Electrochemical Reduction of Chloroacetanilides

    • Title: Reductive dehalogenation of a chloroacetanilide herbicide in a flow electrochemical cell.
    • Source: ResearchG
    • URL:[Link]

  • MIP Sensor Fabrication

    • Title: Carbon Electrode Modified with Molecularly Imprinted Polymers for the Development of Electrochemical Sensor.
    • Source: MDPI (Sensors, 2023)
    • URL:[Link]

  • Electropolymerization of Pyrrole

    • Title: Electropolymerized molecularly imprinted polypyrrole film for dimetho
    • Source: Royal Society of Chemistry (Analytical Methods, 2023)
    • URL:[Link]

  • AgNP/rGO Catalysis

    • Title: Electrochemical Detection of Environmental Pollutants Based on Graphene Derivatives.[2][3]

    • Source: Frontiers in Chemistry (2021)
    • URL:[Link]

  • Target Analyte Data

    • Title: 3,4-Dichloroacetanilide | C8H7Cl2NO | CID 16530.[4]

    • Source: PubChem[4]

    • URL:[Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of Acetanilide: A Green Chemistry Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of acetanilide derivatives is a foundational process in pharmaceutical development, serving as a critical intermediate for analgesics, sulfa drugs, and penicillin precursors. While traditional N-acylation of aniline relies on prolonged conductive heating, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique. This application note details a high-yield, catalyst-free MAOS protocol for acetanilide. By leveraging dielectric heating, this method reduces reaction times from 30 minutes to under 5 minutes while increasing product yield and purity.

Mechanistic Principles & Causality (The "Why")

To optimize microwave synthesis, researchers must understand the fundamental divergence between conventional thermal conductivity and microwave dielectric heating.

Dielectric Heating vs. Conductive Heating

Conventional oil baths heat the reaction vessel walls first, relying on thermal conductivity to warm the bulk liquid. This creates a severe temperature gradient: the vessel walls are significantly hotter than the core, leading to localized thermal degradation of sensitive amines and the formation of colored oxidation by-products[1].

Conversely, microwave irradiation (typically at 2.45 GHz) passes through microwave-transparent vessels (e.g., quartz or borosilicate) and couples directly with the reaction mixture[2]. The primary mechanism is dielectric heating [3]. Both aniline and acetic acid possess permanent dipole moments. The oscillating electromagnetic field forces these molecular dipoles to rapidly align and realign. Because the applied frequency matches the relaxation time of these dipoles, intense molecular friction occurs, generating instantaneous, uniform volumetric heating [3].

Reaction Kinetics & Causality

This direct energy transfer eliminates wall effects and allows the mixture to achieve localized superheating[1]. According to the Arrhenius equation, this rapid attainment of the activation energy exponentially accelerates the reaction kinetics. The equilibrium of the acylation reaction is driven toward the amide product in a fraction of the time, effectively outpacing slower, competing side reactions[4]. This causality explains why MAOS protocols consistently yield >95% pure product compared to the ~85% yield of conventional reflux[5].

Experimental Design & Rationale

  • Reagent Selection: Glacial acetic acid is selected not only as the acylating agent but also as the dielectric medium. Its high polarity ensures excellent microwave absorption. A small stoichiometric excess of acetic anhydride is added to drive the reaction to absolute completion and consume any residual water generated during amide bond formation.

  • Catalyst-Free Environment: Because volumetric heating provides sufficient kinetic energy to overcome the activation barrier, toxic or difficult-to-remove acid catalysts (e.g., zinc dust or heavy metals) are entirely omitted, adhering strictly to Green Chemistry principles[2].

Step-by-Step Protocol: Synthesis of Acetanilide

Materials & Equipment
  • Reagents: Aniline (Analytical Grade), Glacial Acetic Acid, Acetic Anhydride, Ice-cold distilled water.

  • Equipment: Dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 50 mL microwave-transparent reaction vial with pressure-rated crimp cap, Büchner funnel, vacuum pump.

Procedure
  • Reagent Preparation: In a fume hood, add 2.0 mL of aniline to the 50 mL microwave reaction vial. Slowly add 2.5 mL of glacial acetic acid followed by 2.5 mL of acetic anhydride. (Note: The initial mixing is exothermic; handle with care).

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain any autogenous pressure generated during heating.

  • Microwave Irradiation: Place the sealed vial into the monomode microwave reactor. Program the reactor to a power of 160–250 W with a target temperature of 120°C. Irradiate for 3 to 5 minutes [5].

  • Quenching & Precipitation: Allow the reactor to cool the vial to <50°C via compressed air. Carefully uncap the vial and pour the warm reaction mixture into a beaker containing 50 mL of vigorously stirred, ice-cold distilled water. White crystals of acetanilide will precipitate instantaneously.

  • Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the crystalline cake with two 15 mL portions of ice-cold water to remove any unreacted acetic acid. Pull air through the cake for 5 minutes to partially dry the product.

Self-Validating Quality Control System

To ensure the integrity of the protocol without immediate reliance on external analytical labs, the following self-validating checks must be performed:

  • Yield Verification: Weigh the dried product. A successful MAOS protocol should yield >95% of the theoretical maximum[5]. A low yield indicates insufficient microwave coupling (check reactor power/calibration).

  • Melting Point Analysis: Pure acetanilide exhibits a sharp melting point of 113–115°C [6]. A depressed or broad melting range immediately signals contamination by unreacted aniline or trapped acetic acid.

  • FTIR Spectroscopy: The product must show a distinct secondary amide N-H stretch (sharp singlet at ~3290 cm⁻¹) and a strong amide C=O stretch at ~1660 cm⁻¹, completely lacking the primary amine N-H doublet (3300–3400 cm⁻¹) characteristic of the aniline starting material[5].

Data Presentation: Method Comparison

The following table summarizes the quantitative advantages of transitioning from conventional thermal reflux to the MAOS protocol.

ParameterConventional Heating (Oil Bath)Microwave-Assisted (MAOS)
Heating Mechanism Conductive (Wall-to-core)Dielectric (Volumetric)
Reaction Time 20 - 30 minutes3 - 5 minutes
Average Yield 75% - 86%91% - 97%
Energy Consumption High (Continuous heating of bath)Low (Rapid, targeted energy)
Post-Reaction Purity Moderate (Requires recrystallization)High (Directly usable post-wash)

(Data synthesized from comparative benchmarking studies[5])

Workflow Visualization

MAOS_Workflow Reagents Reagent Mixing Aniline + Acetic Acid/Anhydride MW Microwave Irradiation Dielectric Heating (160-250W, 3-5 min) Reagents->MW Transfer to MW vessel Quench Quenching Pour into Ice-Cold Water MW->Quench Volumetric Superheating Filter Isolation Vacuum Filtration & Washing Quench->Filter Rapid Precipitation QC Quality Control Yield >95%, MP 113-115°C, FTIR Filter->QC Pure Acetanilide Crystals

Workflow for the microwave-assisted synthesis and validation of acetanilide.

References

  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals (MDPI). 2

  • Abumhdi, A. A. H., Abdulmalik, A. A. A., Ahmed, W. A. A., & Salih, R. A. A. (2025). Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. Libyan Journal of Medical and Applied Sciences. 5

Sources

Application Note: High-Performance Thin-Layer Chromatography (TLC) Separation of Dichloroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

Dichloroacetanilide (2,2-dichloro-N-phenylacetamide) is a critical analyte in pharmaceutical development, serving primarily as a degradation product of the anti-amoebic drug Diloxanide Furoate and as a synthetic intermediate in the production of various agrochemicals. Its separation is challenging due to its structural similarity to unsubstituted acetanilide and hydrolyzed byproducts (e.g., diloxanide).

This application note provides a robust, self-validating protocol for the separation and identification of dichloroacetanilide using Silica Gel 60 F254. The method is optimized for impurity profiling and reaction monitoring, ensuring resolution from common matrix interference.

Target Analytes:

  • Primary: Dichloroacetanilide (DCAA)

  • Secondary (Interference): Diloxanide Furoate, Acetanilide, Aniline.

Physicochemical Context & Mechanism

To achieve reproducible separation, one must understand the molecular interactions driving the chromatography.

  • Stationary Phase (Silica Gel): The silanol groups (Si-OH) on the plate surface act as hydrogen bond donors.

  • Analyte Properties: Dichloroacetanilide possesses an amide carbonyl (

    
    ) and an amide nitrogen (
    
    
    
    ). However, the two chlorine atoms on the acetyl group are highly electron-withdrawing. This reduces the electron density on the carbonyl oxygen, making it a weaker hydrogen bond acceptor compared to unsubstituted acetanilide.
  • Migration Logic: Because DCAA binds less strongly to the silica than its non-chlorinated analogs (or the hydroxylated Diloxanide), it typically exhibits a higher Rf value (travels faster) in non-polar mobile phases.

Visualization: Separation Mechanism

SeparationLogic Silica Stationary Phase (Silanol Groups) DCAA Dichloroacetanilide (Weak H-Acceptor) Silica->DCAA Weak Interaction Diloxanide Diloxanide/Analogs (Strong H-Acceptor) Silica->Diloxanide Strong H-Bonding (Retained) Mobile Mobile Phase (Toluene/EtOAc) Mobile->DCAA Solvation (Elutes Fast) Mobile->Diloxanide Competition

Caption: Mechanistic interaction showing why DCAA elutes faster than more polar impurities.

Materials and Reagents

  • Stationary Phase: TLC Silica gel 60 F254 aluminum sheets (20 x 20 cm).

  • Solvents (HPLC Grade): Toluene, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).

  • Reference Standards: Dichloroacetanilide (>98% purity), Diloxanide Furoate (USP/BP Reference Standard).

  • Visualization: UV Lamp (254 nm shortwave), Iodine Chamber.

Experimental Protocols

Protocol A: General Purity Profiling (The "Workhorse" Method)

This system is ideal for separating DCAA from starting materials (aniline) or monitoring synthesis.

Mobile Phase: Toluene : Ethyl Acetate (80 : 20 v/v)

  • Chamber Saturation (CRITICAL): Line a twin-trough chamber with filter paper. Add 20 mL of mobile phase.[1] Close the lid and allow to equilibrate for 20 minutes .

    • Why? Unsaturated chambers cause "edge effects" (bowing of the solvent front) and inconsistent Rf values due to solvent evaporation from the plate surface.

  • Sample Preparation: Dissolve 10 mg of sample in 1 mL of Methanol/DCM (1:1).

  • Spotting: Apply 2 µL of sample and standard 1.5 cm from the bottom edge. Ensure spot diameter is < 3 mm.

  • Development: Place plate in chamber. Allow solvent to migrate until 1 cm from the top (approx. 15-20 mins).

  • Drying: Remove plate and dry in a stream of warm air.

Protocol B: Trace Impurity Analysis (Pharmacopeial Context)

This system is more polar, designed to separate DCAA from the parent drug Diloxanide Furoate.

Mobile Phase: Dichloromethane : Methanol (95 : 5 v/v)

  • Note: This system is highly selective for the amide functionality. Dichloroacetanilide will migrate significantly, while highly polar degradation products remain near the baseline.

Workflow Visualization

TLC_Workflow Start Sample Dissolution (10mg/mL in MeOH:DCM) Spot Spotting (2µL, <3mm zone) Start->Spot Run Development (Solvent Front: 80% up) Spot->Run Equilibrate Chamber Saturation (20 mins w/ Filter Paper) Equilibrate->Run Dry Drying (Warm Air Stream) Run->Dry Detect Detection (UV 254nm & Iodine) Dry->Detect

Caption: Step-by-step workflow ensuring reproducibility and minimizing band broadening.

Detection and Data Analysis

Visualization Methods[2][4][5][6][7]
  • UV 254 nm (Non-Destructive):

    • Observation: Dark purple/black spots against a bright green fluorescent background.

    • Mechanism: The aromatic phenyl ring quenches the fluorescence of the F254 indicator.

    • Limit of Detection: ~0.5 µg.

  • Iodine Vapor (Destructive/Semi-permanent):

    • Observation: Yellow/Brown spots.

    • Mechanism: Iodine reversibly intercalates into the aromatic pi-cloud.

    • Utility: Confirms organic nature if UV is ambiguous.

Expected Rf Values (Relative)

Note: Absolute Rf values vary by temperature and humidity. Always run a standard.

CompoundStructure FeaturePolarityProtocol A (Tol:EtOAc) RfProtocol B (DCM:MeOH) Rf
Dichloroacetanilide Amide, Cl2 (Lipophilic)Low-Mid0.65 - 0.75 0.70 - 0.80
AcetanilideAmide, No ClMid0.45 - 0.550.50 - 0.60
Diloxanide FuroateEster, FuranLow0.80 - 0.900.85 - 0.95
AnilineAmine (Basic)High0.30 - 0.400.20 - 0.30
Acceptance Criteria (Self-Validation)

For the assay to be valid:

  • The Reference Standard spot must be clearly visible and compact (no tailing).

  • The Resolution (

    
    ) between Dichloroacetanilide and the nearest impurity must be visible to the naked eye (distinct separation).
    
  • The solvent front must be straight (no "smiling" or "frowning").

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Spots Sample overload or Acid/Base interaction.Dilute sample 1:10. Add 1% Acetic Acid to mobile phase to suppress ionization.
"Smiling" Front Uneven saturation (Edge effect).Ensure filter paper lines the chamber walls; seal lid tightly with grease if necessary.
No Separation Mobile phase too polar.Reduce polarity (e.g., change Toluene:EtOAc from 80:20 to 90:10).
Ghost Spots Decomposition on plate.Dichloroacetanilide is stable, but ensure plate is not activated at >120°C for too long.

References

  • British Pharmacopoeia Commission. (2023). Monograph: Diloxanide Furoate. British Pharmacopoeia. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11848, 2,2-Dichloroacetanilide. PubChem. [Link]

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.

Sources

Application Notes and Protocols for Microbial Biodegradation Assays of 3,4-Dichloroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-Dichloroacetanilide is an organic compound that can enter the environment as a metabolite of the widely used herbicide propanil.[1][2] Its presence in soil and water systems necessitates a thorough understanding of its environmental fate, particularly its susceptibility to microbial degradation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for conducting microbial biodegradation assays of 3,4-dichloroacetanilide. The protocols are designed to be robust and self-validating, drawing upon internationally recognized guidelines and peer-reviewed scientific literature to ensure data integrity and reproducibility.

The central hypothesis for the microbial degradation of 3,4-dichloroacetanilide is a two-step process. The initial and critical step is the hydrolysis of the amide bond by microbial amidases or amidohydrolases, yielding 3,4-dichloroaniline (DCA) and acetic acid.[3][4][5] Subsequently, the more persistent 3,4-dichloroaniline is further degraded by a series of enzymatic reactions, including hydroxylation, dechlorination, and aromatic ring cleavage, ultimately leading to mineralization.[6][7] This application note will provide detailed protocols for assessing both the initial hydrolysis and the complete mineralization of 3,4-dichloroacetanilide.

Scientific Rationale and Assay Principles

The assessment of a chemical's biodegradability is a cornerstone of environmental risk assessment. The protocols outlined herein are based on the principles of aerobic biodegradation, where microorganisms utilize the test substance as a source of carbon and energy in the presence of oxygen. The extent of biodegradation can be measured by monitoring the disappearance of the parent compound, the formation and subsequent disappearance of metabolites, or by measuring the amount of carbon dioxide produced, which signifies ultimate biodegradation (mineralization).[8][9]

To ensure the scientific integrity of these assays, several key factors are addressed in the protocols:

  • Inoculum Source and Preparation: The microbial inoculum is a critical variable. Protocols for preparing a standardized inoculum from sources such as activated sludge or soil are provided to enhance reproducibility.[10][11]

  • Mineral Salt Medium: A well-defined mineral salt medium provides essential nutrients for microbial growth without introducing an external carbon source that could interfere with the assay.[3][12]

  • Analytical Methodology: The use of highly sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is crucial for accurately quantifying the parent compound and its metabolites at low concentrations.[13][14][15]

  • Controls: The inclusion of appropriate controls (e.g., abiotic controls, positive controls with a readily biodegradable substance) is essential to validate the test system and ensure that the observed degradation is due to microbial activity.

Experimental Workflows and Protocols

Workflow for Assessing the Biodegradation of 3,4-Dichloroacetanilide

Biodegradation_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis A Prepare Mineral Salt Medium (MSM) D Set up Bioreactors/Flasks (Test, Abiotic Control, Positive Control) A->D B Collect and Prepare Microbial Inoculum (e.g., from activated sludge or soil) E Inoculate Test and Positive Control Flasks B->E C Prepare Stock Solutions (3,4-dichloroacetanilide, 3,4-dichloroaniline standard) F Spike with 3,4-dichloroacetanilide C->F D->E E->F G Incubate under Aerobic Conditions (e.g., 25°C, shaking) F->G H Collect Samples at Predetermined Time Points G->H Time course I Sample Preparation (e.g., filtration, extraction) H->I J Analyze by HPLC-MS/MS (Quantify 3,4-dichloroacetanilide and metabolites) I->J K Data Analysis and Interpretation J->K

Caption: Experimental workflow for the biodegradation assay of 3,4-dichloroacetanilide.

Protocol 1: Enrichment and Isolation of 3,4-Dichloroacetanilide Degrading Microorganisms

This protocol describes the enrichment and isolation of microorganisms from environmental samples capable of utilizing 3,4-dichloroacetanilide as a carbon and nitrogen source.

Materials:

  • Soil or activated sludge sample

  • Mineral Salt Medium (MSM) (see Table 1 for composition)

  • 3,4-dichloroacetanilide (analytical grade)

  • Sterile flasks, petri dishes, and other microbiological labware

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • For soil: Suspend 10 g of soil in 90 mL of sterile saline (0.85% NaCl) and vortex thoroughly. Allow the soil particles to settle for 30 minutes. The supernatant will be used as the inoculum.

    • For activated sludge: Collect a fresh sample from a wastewater treatment plant. Allow the sludge to settle for 1 hour and use the supernatant as the inoculum.[11]

  • Enrichment Culture:

    • Prepare 100 mL of MSM in a 250 mL flask.

    • Add 3,4-dichloroacetanilide to a final concentration of 50 mg/L.

    • Inoculate with 5 mL of the prepared inoculum.

    • Incubate at 28°C on a rotary shaker at 150 rpm for 7-14 days.[4]

  • Sub-culturing:

    • After the incubation period, transfer 10 mL of the enrichment culture to a fresh 90 mL of MSM containing 50 mg/L of 3,4-dichloroacetanilide.

    • Repeat this sub-culturing step at least three times to enrich for a microbial consortium with the desired degradation capabilities.

  • Isolation of Pure Cultures:

    • After the final enrichment step, perform serial dilutions of the culture in sterile saline.

    • Plate the dilutions onto MSM agar plates containing 50 mg/L of 3,4-dichloroacetanilide as the sole carbon source.

    • Incubate the plates at 28°C for 5-10 days and observe for colony formation.

    • Isolate distinct colonies and re-streak onto fresh MSM agar plates to ensure purity.

Protocol 2: Ready Biodegradability Test (Modified OECD 301B - CO₂ Evolution Test)

This protocol is adapted from the OECD 301B guideline to assess the ultimate biodegradation of 3,4-dichloroacetanilide by measuring the amount of CO₂ produced.[8][9]

Materials:

  • Mineral Salt Medium (as per OECD 301B guidelines)

  • Activated sludge inoculum (prepared according to OECD guidelines)

  • 3,4-dichloroacetanilide (analytical grade)

  • Sodium benzoate (as a positive control substance)

  • CO₂-free air supply

  • Barium hydroxide (or potassium hydroxide) solution for CO₂ trapping

  • Apparatus for CO₂ evolution test (as described in OECD 301B)

Procedure:

  • Test Setup:

    • Prepare test vessels containing the mineral medium and the test substance (3,4-dichloroacetanilide) at a concentration that provides 10-20 mg of Total Organic Carbon (TOC) per liter.

    • Prepare blank control vessels containing only the mineral medium and inoculum.

    • Prepare positive control vessels with sodium benzoate at a concentration of 10-20 mg TOC/L.

    • Prepare an abiotic control with the test substance and a microbial inhibitor (e.g., mercury(II) chloride) to assess any non-biological degradation.

  • Inoculation:

    • Inoculate the test, blank, and positive control vessels with a small volume of prepared activated sludge inoculum to achieve a final concentration of suspended solids of approximately 30 mg/L.[16]

  • Incubation and CO₂ Measurement:

    • Incubate the vessels in the dark at 20-25°C for 28 days.

    • Continuously purge the vessels with CO₂-free air, and pass the effluent gas through a series of traps containing a known volume and concentration of barium hydroxide or potassium hydroxide solution to capture the evolved CO₂.

    • At regular intervals, titrate the remaining hydroxide in the traps to determine the amount of CO₂ produced.

  • Data Analysis:

    • Calculate the cumulative amount of CO₂ produced in each vessel, correcting for the CO₂ produced in the blank control.

    • Express the biodegradation as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated based on the stoichiometry of the complete oxidation of 3,4-dichloroacetanilide.

    • A substance is considered "readily biodegradable" if it reaches at least 60% of the ThCO₂ within a 10-day window during the 28-day test period.[9]

Protocol 3: Analysis of 3,4-Dichloroacetanilide and its Metabolite 3,4-Dichloroaniline by HPLC-MS/MS

This protocol provides a sensitive method for the simultaneous quantification of the parent compound and its primary metabolite.[8][13][14]

Materials:

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or acetic acid (LC-MS grade)

  • Ultrapure water

  • 3,4-dichloroacetanilide and 3,4-dichloroaniline analytical standards

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Collect an aliquot of the culture medium from the biodegradation assay at each time point.

    • Centrifuge the sample to remove microbial cells and particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for both 3,4-dichloroacetanilide and 3,4-dichloroaniline for quantification and confirmation.

  • Quantification:

    • Prepare a calibration curve using a series of standard solutions of 3,4-dichloroacetanilide and 3,4-dichloroaniline.

    • Quantify the concentrations of the analytes in the samples by comparing their peak areas to the calibration curve.

Data Presentation and Interpretation

Table 1: Example Composition of a Mineral Salt Medium (MSM)
ComponentConcentration (g/L)Reference
K₂HPO₄1.8[3]
KH₂PO₄1.0[12]
(NH₄)₂SO₄1.0[17]
MgSO₄·7H₂O0.2[3]
NaCl0.1[3]
FeSO₄·7H₂O0.01[3]
CaCl₂·2H₂O0.02[17]
Trace Element Solution1 mL/L

The composition can be adjusted based on the specific requirements of the microbial culture.

Table 2: Expected Biodegradation Data for 3,4-Dichloroacetanilide
Time (days)3,4-Dichloroacetanilide (mg/L)3,4-Dichloroaniline (mg/L)% Degradation (Parent Compound)
050.00.00
235.212.529.6
515.828.968.4
102.115.395.8
15< LOD5.6> 99
21< LOD0.8> 99
28< LOD< LOD> 99

LOD: Limit of Detection. This table presents hypothetical data for illustrative purposes. Actual degradation rates will vary depending on the microbial consortium and experimental conditions.

Visualization of the Biodegradation Pathway

Biodegradation_Pathway cluster_pathway Proposed Biodegradation Pathway of 3,4-Dichloroacetanilide A 3,4-Dichloroacetanilide B 3,4-Dichloroaniline (DCA) A->B Amidase/Amidohydrolase (Hydrolysis) C 4,5-Dichlorocatechol B->C Dioxygenase D Ring Cleavage Products C->D Dioxygenase E CO₂ + H₂O + Cl⁻ (Mineralization) D->E Further Metabolism

Caption: Proposed microbial degradation pathway of 3,4-dichloroacetanilide.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the microbial biodegradation of 3,4-dichloroacetanilide. By following these guidelines, researchers can generate reliable and reproducible data on the persistence and environmental fate of this compound. The initial hydrolysis to 3,4-dichloroaniline is a key transformation, and the subsequent degradation of this metabolite is crucial for complete remediation. The use of advanced analytical techniques such as HPLC-MS/MS is essential for accurately tracking the degradation process. These studies are vital for informing environmental risk assessments and developing effective bioremediation strategies for sites contaminated with acetanilide-based compounds.

References

  • Zajic, J. E., & Supplisson, B. (1972). Emulsification and degradation of "bunker C" fuel oil by microorganisms. Biotechnology and Bioengineering, 14(3), 331-343.
  • Khadija, O., et al. (2009). Decolorization of textile dyes by a new bacterial consortium. Journal of Environmental Science and Health, Part A, 44(7), 676-684.
  • Verma, S., et al. (2006). Bioremediation of crude oil by enriched bacterial consortium.
  • Thouand, G., et al. (1995). The study of a new screening method for the selection of bacteria for the degradation of a mixture of aromatic compounds. Journal of Applied Bacteriology, 78(6), 645-653.
  • ECETOC. (2003). The role of microbial diversity in the degradation of chemicals. Technical Report No. 89. European Centre for Ecotoxicology and Toxicology of Chemicals.
  • Hatvani, N., et al. (2013). The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. Acta Biologica Szegediensis, 57(2), 117-120.
  • Milan, M., et al. (2012). Dissipation of propanil and 3,4-dichloroaniline in water and soil under simulated rice-growing conditions. Journal of Environmental Science and Health, Part B, 47(7), 654-662.
  • Thouand, G., et al. (2000). Toward a standardization of the microbial inoculum for ready biodegradability testing of chemicals. Water Science and Technology, 42(1-2), 239-246.
  • Wang, Y., et al. (2008). Characterization of acetanilide herbicides degrading bacteria isolated from tea garden soil. Journal of Environmental Science and Health, Part B, 43(4), 338-345.
  • Liu, X., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2895.
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
  • Hongsawat, P., & Vangnai, A. S. (2011). Biodegradation of 3,4-dichloroaniline in Acinetobacter baylyi strain GFJ2.
  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of The Total Environment, 248(2-3), 147-155.
  • Singh, R., et al. (2024).
  • Carlson, J. C., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(10), 3669-3680.
  • Zhang, L., et al. (2024). Characterization of a novel amidohydrolase with promiscuous esterase activity from a soil metagenomic library and its application in degradation of amide herbicides.
  • U.S. Environmental Protection Agency. (2018).
  • Waters Corporation. (2006).
  • Turnbull, G. A., et al. (2001). A novel amidohydrolase from Arthrobacter globiformis D47 that hydrolyses the phenylurea herbicide linuron. Journal of Bacteriology, 183(16), 4838-4846.
  • Dejonghe, W., et al. (2002). Diversity of 3-chloroaniline and 3,4-dichloroaniline degrading bacteria isolated from three different soils and involvement of their plasmids in chloroaniline degradation. FEMS Microbiology Ecology, 42(2), 315-325.
  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing.
  • Singleton, I. (2001). Microbial degradation of propanil and 3,4-dichloroaniline. Journal of Chemical Technology & Biotechnology, 76(11), 1111-1118.
  • Latorre, J., et al. (1984). Isolation and characterization of a 2,4-dichlorophenoxyacetate-degrading plasmid and its degradation in soil. Archives of Microbiology, 140(2-3), 159-165.
  • Livingston, A. G. (1991). Biodegradation of 3,4-dichloroaniline in a fluidized bed bioreactor and a steady-state biofilm Kinetic model. Biotechnology and Bioengineering, 38(3), 260-272.
  • Unzueta-Cofre, J., et al. (2012). Kinetic modulation of bacterial hydrolases by microbial community structure in coastal waters. Environmental Microbiology, 14(7), 1789-1803.
  • Microbe Investigations Switzerland. (n.d.). OECD 301B Ready Biodegradability Test – CO₂ Evolution. Retrieved from [Link]

  • Ralebitso-Senior, T. K., & Senior, E. (2013). Standard inocula preparations reduce the bacterial diversity and reliability of regulatory biodegradation tests. Environmental Science and Pollution Research, 20(12), 8563-8575.
  • Nourbakhsh, F. (2023). L-arginine application triggered soil hydrolytic activity. Journal of Soil Science and Plant Nutrition, 23(1), 743-749.
  • O'Loughlin, E. J., & Sims, G. K. (1995). A kinetic analysis of the microbial degradation of the herbicide propanil and its metabolite 3,4-dichloroaniline. Journal of Environmental Quality, 24(5), 929-936.
  • López, C., et al. (2004). Mechanism of enzymatic decolorization of a sulfonated azo dye by Trametes versicolor laccase and horseradish peroxidase. Enzyme and Microbial Technology, 35(6-7), 556-563.
  • Chen, S., et al. (2022).
  • Smithers. (2021). An Inherent Biodegradation Test using a modified OECD 301B Ready Biodegradation Test Design Presenting Additional Extended Results. Retrieved from [Link]

  • Alvarez, A., et al. (2010). Biological treatment of propanil and 3,4-dichloroaniline: kinetic and microbiological characterisation. Bioresource Technology, 101(22), 8566-8572.
  • Dodor, D. E., & Tabatabai, M. A. (2003). First-order kinetic parameters of N mineralization/hydrolysis for the soils. Journal of Plant Nutrition and Soil Science, 166(1), 47-54.
  • Bak, F., & Widdel, F. (1986). Anaerobic degradation of phenol and phenol derivatives by Desulfobacterium phenolicum sp. nov. Archives of Microbiology, 146(2), 177-180.

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 3,4-dichloroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: PSS-34DCA-001 | Version: 2.4 | Status: Active

Executive Summary

This technical guide addresses yield optimization and troubleshooting for the synthesis of 3,4-dichloroacetanilide (CAS: 2150-93-8). Unlike unsubstituted acetanilide, the presence of two chlorine atoms at the 3 and 4 positions significantly deactivates the amino group, reducing its nucleophilicity. Consequently, standard protocols for acetanilide often result in incomplete conversion or low yields when applied to this derivative. This guide provides a modified "Gold Standard" protocol designed to overcome this electronic deactivation.

Part 1: Reaction Mechanism & Logic

The synthesis involves the nucleophilic acyl substitution of 3,4-dichloroaniline with acetic anhydride.

The Challenge: Electronic Deactivation

The core challenge is the inductive effect (-I) of the chlorine atoms. They withdraw electron density from the benzene ring, which in turn pulls density from the nitrogen lone pair. This makes 3,4-dichloroaniline a weaker nucleophile than aniline.

  • Consequence: The reaction requires higher activation energy (heat/reflux) and longer reaction times than standard acetanilide synthesis.

  • Solution: We utilize glacial acetic acid as both solvent and acid catalyst to protonate the carbonyl oxygen of the anhydride, making it more electrophilic to compensate for the weak nucleophile.

Mechanism Diagram

G Start 3,4-Dichloroaniline (Weak Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Rate Limiting) Reagent Acetic Anhydride (Activated by AcOH) Reagent->Inter Product 3,4-Dichloroacetanilide (Precipitate) Inter->Product Elimination Byproduct Acetic Acid Inter->Byproduct

Caption: Figure 1. Reaction pathway highlighting the rate-limiting nucleophilic attack by the deactivated aniline.

Part 2: Optimized Experimental Protocol

Safety Warning: Perform all steps in a fume hood. Acetic anhydride is a lachrymator and corrosive.

Reagents & Stoichiometry
ComponentRoleEq.Notes
3,4-Dichloroaniline Limiting Reagent1.0Ensure solid is free of purple oxidation.
Acetic Anhydride Acylating Agent1.2 - 1.5Excess drives equilibrium; susceptible to hydrolysis.
Glacial Acetic Acid Solvent/Catalyst5-10 VolHigh boiling point allows necessary reflux temp.
Zinc Dust Antioxidant< 50 mgPrevents oxidation (pink/purple discoloration).
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask, dissolve 3,4-dichloroaniline (e.g., 5.0 g) in glacial acetic acid (25 mL).

  • Catalyst Addition: Add a small spatula tip of zinc dust . Why? This reduces trace oxidation products that cause the "purple aniline" defect.

  • Reagent Addition: Slowly add acetic anhydride (3.5 mL / 3.8 g).

  • Reflux (Critical Step): Attach a condenser and reflux gently for 30–45 minutes .

    • Note: Simple stirring at room temperature (common for aniline) will yield <50% conversion due to the deactivated ring. Heat is mandatory.

  • Quench: Pour the hot reaction mixture in a thin stream into a beaker containing 200 mL of ice-water slurry while stirring vigorously.

  • Precipitation: The product will precipitate immediately as white/off-white flocks. Stir for 15 minutes to hydrolyze excess acetic anhydride.

  • Filtration: Vacuum filter the solid.[1] Wash with cold water (3 x 20 mL) to remove acid.

Part 3: Troubleshooting Hub

Use this logic tree to diagnose yield or purity failures.

Troubleshooting Issue Identify Issue LowYield Low Yield (<70%) Issue->LowYield Color Product is Pink/Purple Issue->Color Oil Oiling Out (No Crystals) Issue->Oil CheckTemp Was mixture refluxed? LowYield->CheckTemp Oxidation Aniline Oxidation Color->Oxidation SolventChoice Solvent too hot/conc? Oil->SolventChoice SolnTemp Reflux for 45 mins. Room temp is insufficient. CheckTemp->SolnTemp No CheckWater Old Acetic Anhydride? CheckTemp->CheckWater Yes SolnWater Reagent hydrolyzed. Use fresh bottle. CheckWater->SolnWater SolnZn Add Zn Dust during reflux. Recrystallize with charcoal. Oxidation->SolnZn SolnOil Add seed crystal. Use EtOH/Water mix. SolventChoice->SolnOil

Caption: Figure 2. Diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQs)

Q: Why can't I use the standard "Shake and Precipitate" method used for acetanilide? A: The standard method relies on the high nucleophilicity of aniline. 3,4-dichloroaniline is electronically "crippled" by the chlorines. Without thermal energy (reflux), the reaction kinetics are too slow, leading to incomplete conversion and low yield.

Q: My product turned into a sticky oil during recrystallization. What happened? A: This is "oiling out."[2] It occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

  • Fix: Re-heat to dissolve the oil. Add a small amount of additional solvent (ethanol).[3] Allow the solution to cool very slowly to room temperature before moving to an ice bath. Vigorous stirring can also induce proper crystallization.

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is riskier. Acetyl chloride generates HCl gas as a byproduct. In this specific reaction, the HCl can protonate the aniline to form the anilinium salt, which is non-nucleophilic , effectively stopping the reaction. If using acetyl chloride, you must add a base (like Pyridine or Sodium Acetate) to scavenge the acid. The Acetic Anhydride method is self-buffering and generally superior for this substrate.

Part 4: Purification (Recrystallization)

Crude 3,4-dichloroacetanilide often contains trace acetic acid or unreacted aniline.

Recommended Solvent System: Ethanol/Water (70:30) or Methanol/Water.

  • Note: Unlike simple acetanilide, the dichloro-derivative is less soluble in pure water. Using only water requires excessive volumes.

Protocol:

  • Dissolve crude solid in minimum hot Ethanol (approx 3-4 mL per gram).

  • Add hot water dropwise until persistent cloudiness appears.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly.[3][4]

  • Target Melting Point: 118–121°C [1].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16530, 3,4-Dichloroacetanilide. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization of recrystallization solvents for purifying dichloroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of dichloroacetanilide. As a critical intermediate in pharmaceutical synthesis, achieving high-purity dichloroacetanilide (e.g., 2,4-dichloroacetanilide or 2,6-dichloroacetanilide) is essential to prevent downstream catalytic poisoning and ensure drug safety[1].

As an Application Scientist, I have designed this guide to move beyond basic instructions. Recrystallization is a highly dynamic, self-validating thermodynamic system. By understanding the causality behind solvent interactions, cooling kinetics, and nucleation, you can autonomously diagnose and resolve purification failures.

Part 1: Quantitative Data & Solvent Selection Matrix

The fundamental driving force for crystallization is the difference in chemical potential between the crystallization solution and the solid phase[2]. An ideal recrystallization solvent must demonstrate high solute solubility at elevated temperatures and significantly reduced solubility at room temperature or below[3]. Furthermore, efficient recrystallization requires the solvent selectivity factor to be optimized so that structurally similar impurities remain dissolved in the mother liquor[4].

Table 1: Solvent System Selection Matrix for Dichloroacetanilide

Solvent SystemBoiling Point (°C)Polarity ProfileTarget Solubility (Hot)Target Solubility (Cold)Operational Causality & Risk Profile
Ethanol (95%) 78.3Polar ProticHighModerateGood general solvent. May result in lower yields if the solution is not sufficiently concentrated before cooling.
Ethanol / Water ~80 (Mixed)Highly PolarHighVery LowExcellent for high yield. Water acts as an antisolvent. Risk of "oiling out" if water is added too rapidly[2].
Toluene 110.6Non-PolarModerateLowHigh selectivity. Excellent for removing highly polar impurities, but the high boiling point makes crystal drying difficult.
EtOAc / Hexane ~70 (Mixed)Moderately PolarHighLowHighly tunable. Ethyl acetate dissolves the compound; hexane forces precipitation. Excellent for complex impurity profiles[5].

Part 2: Recrystallization Troubleshooting Workflow

The following diagnostic workflow illustrates the logical decision-making process for optimizing your solvent system and responding to real-time experimental feedback.

RecrystallizationWorkflow Start Crude Dichloroacetanilide Solvent Solvent Selection (e.g., EtOH/Water) Start->Solvent Heat Heat to Dissolution Solvent->Heat CheckDissolve Complete Dissolution? Heat->CheckDissolve Cooling Controlled Cooling (Room Temp to 0°C) CheckDissolve->Cooling Yes FixOil Add Solvent & Reheat CheckDissolve->FixOil No CheckOil Oiling Out Detected? Cooling->CheckOil CheckOil->FixOil Yes CheckCrystal Crystals Formed? CheckOil->CheckCrystal No FixOil->Heat FixCrystal Evaporate Solvent / Scratch Flask CheckCrystal->FixCrystal No Isolate Vacuum Filtration & Cold Wash CheckCrystal->Isolate Yes FixCrystal->Cooling End Pure Dichloroacetanilide Isolate->End

Logical decision tree for dichloroacetanilide recrystallization and troubleshooting.

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol utilizes an Ethanol/Water antisolvent system , which is highly effective for water-insoluble APIs and intermediates[2].

Phase 1: Saturation & Dissolution

  • Weigh the crude dichloroacetanilide and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a minimum volume of 95% Ethanol (the primary solvent) required to barely cover the solid.

  • Heat the suspension to the solvent's boiling point (~78°C) using a hot plate, stirring continuously.

  • Causality Check: If the solid does not dissolve, add hot ethanol in 1-2 mL increments until complete dissolution is achieved. Using the absolute minimum amount of hot solvent ensures the solution is saturated, which is a thermodynamic prerequisite for high yield upon cooling[3].

Phase 2: Antisolvent Addition & Nucleation 5. Once completely dissolved, add hot water (the antisolvent) dropwise to the boiling ethanol solution until a slight, persistent cloudiness appears. The water reduces the solubility of the dichloroacetanilide, bringing the system to the exact brink of supersaturation[2]. 6. Add 1-2 drops of hot ethanol just until the solution turns clear again. 7. Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Causality Check: Slow, undisturbed cooling allows the molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling traps impurities within the rapidly forming crystal matrix[3].

Phase 3: Isolation & Validation 8. Once the solution reaches room temperature, place the flask in an ice-water bath (0-5°C) for 20 minutes to maximize the thermodynamic precipitation[3]. 9. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol/water mixture to remove residual mother liquor[6]. 10. Dry the crystals under vacuum to constant weight.

Part 4: Troubleshooting Guide (Q&A)

Q: My dichloroacetanilide is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the melting point of the solid is lower than the solution's temperature[7]. Because synthetic impurities dramatically lower the melting point of your crude mixture, the compound separates as an impure liquid oil rather than a solid crystal[7]. This is detrimental because impurities dissolve better in these liquid droplets than in the bulk solvent[7]. The Fix: Return the sample to the heat source until the oil redissolves. Add a small amount of additional solvent (or more ethanol if using a mixed system) to lower the saturation temperature below the compound's depressed melting point, then cool the solution again[7].

Q: I cooled the solution to room temperature, but no crystals are forming. What went wrong? A: Your solution is undersaturated, meaning you used too much solvent during Phase 1. The Fix: Concentrate the solution by boiling off 20-30% of the excess solvent, then cool it again[3]. If you are certain the solution is supersaturated but crystals still won't form, the system lacks the activation energy for nucleation. Scratch the interior of the glass flask vigorously with a glass stirring rod. The microscopic glass abrasions serve as nucleation sites[3]. Alternatively, introduce a single "seed crystal" of pure dichloroacetanilide to initiate the lattice formation[3].

Q: Crystals formed, but my yield is extremely poor (<20%). How can I validate where the product went? A: A poor yield indicates that the compound remains highly soluble in the cold solvent[7]. Self-Validation Test: Dip a glass stirring rod into the filtered mother liquor and let it air dry. If a large solid residue remains on the rod, your product is still trapped in the solution[7]. The Fix: Evaporate the mother liquor by half to obtain a "second crop" of crystals, or adjust your solvent system by increasing the ratio of antisolvent (water or hexane) to force the API out of solution[2].

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my melting point still broad or depressed after recrystallization? A: A broad or depressed melting point indicates that impurities are still trapped within the crystal lattice, or that the crystals were not completely dried[3]. Solvent entrapment acts as an impurity. Ensure the crystals are dried under a vacuum desiccation system to constant weight before taking a melting point reading[3]. If the melting point is still depressed, you may be experiencing co-crystallization of structurally similar impurities (like mono-chloroacetanilide). You must switch to a solvent system with a lower selectivity factor for that specific impurity[4].

Q: Can I use physical vapor deposition (PVD) or non-solvent methods instead? A: Yes. While solvent-based recrystallization is standard, non-solvent recrystallization via solid-state transitions or PVD can be used to isolate specific polymorphs. PVD operates at low pressure and temperature to obtain vapor through sublimation, and the temperature at which the vapor phase recrystallizes determines the polymorph obtained[2]. However, this requires specialized vacuum equipment and is generally reserved for advanced solid-state API characterization rather than routine intermediate purification.

Part 6: References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. mt.com. 6

  • Comprehensive Application Notes & Protocols: Recrystallization Purification of 5-Acetylsalicylamide for Pharmaceutical Devel - Smolecule. smolecule.com.3

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. scispace.com. 2

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products - AIChE Journal. doi.org. 4

  • 6.6D: Troubleshooting - Chemistry LibreTexts. libretexts.org. 7

  • Purification: How To - Chemistry - University of Rochester. rochester.edu. 5

  • A Technical Guide to the Historical Synthesis of 2,6-Dichloroaniline - Benchchem. benchchem.com. 1

Sources

Technical Support Center: Solubilizing Dichloroacetanilide for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

The "Crash Out" Phenomenon: Root Cause Analysis

Welcome to the technical support center. If you are reading this, you are likely experiencing inconsistent bioassay data—high variability between replicates, "flat" dose-response curves, or visible turbidity.

The Problem: Dichloroacetanilide (DCA) is a lipophilic aromatic amide. While soluble in organic solvents (DMSO, Ethanol), it possesses high crystal lattice energy and low aqueous solubility (approx. 80–100 mg/L in pure water, significantly less in high-salt buffers).

The Mechanism: When you dilute a concentrated DMSO stock of DCA into an aqueous buffer, you trigger a rapid change in the dielectric constant of the solvent system. This creates a state of supersaturation . If the local concentration of DCA exceeds its kinetic solubility limit during mixing, the hydrophobic effect drives the molecules to aggregate and re-crystallize (precipitate) instantly. This "crash out" is often micro-crystalline and invisible to the naked eye but devastating to assay reproducibility.

Strategic Solvent Selection

Before starting your protocol, select the solubilization strategy based on your biological system's tolerance.

Solvent Tolerance Limits (Aqueous Bioassays)
Solvent / ExcipientCell-Based Assay LimitEnzymatic Assay LimitMechanism of ActionPros/Cons
DMSO < 0.1% (v/v) Ideal< 0.5% Tolerable< 2.0% (v/v)Cosolvent (Disrupts water structure)Pro: Universal solvent.Con: Cytotoxic; denatures proteins at high %.
Ethanol < 0.1% (v/v)< 1.0% (v/v)CosolventPro: Volatile.Con: High evaporation rates alter concentrations.
HP-

-CD
(Cyclodextrin)
0.1% - 2.0% (w/v)0.5% - 5.0% (w/v)Inclusion Complex (Host-Guest)Pro: Biocompatible; stabilizes lipophiles.Con: Can sequester assay reagents if not optimized.
Tween-80 < 0.01% (v/v)< 0.05% (v/v)Surfactant (Micelle formation)Pro: Prevents surface adsorption.Con: High risk of cell lysis or enzyme inhibition.
Decision Logic: Selecting Your Method

SolventStrategy Start Start: Define Assay Type Type Is the target Cellular or Enzymatic? Start->Type Cell Cell-Based Assay Type->Cell Enzyme Enzymatic / Cell-Free Type->Enzyme Sens Is the cell line sensitive to membrane disruption? Cell->Sens MethodA Method A: Standard Solvent Shift (DMSO < 0.1%) Enzyme->MethodA Standard MethodC Method C: Cosolvent + Surfactant (DMSO + 0.01% Tween) Enzyme->MethodC Sticky Protein/High Background Sens->MethodA No (Robust lines like HeLa) MethodB Method B: Cyclodextrin Complexation (HP-beta-CD) Sens->MethodB Yes (Primary cells/Neurons)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on biological constraints.

Validated Preparation Protocols

Method A: The "Solvent Shift" (Standard)

Best for: Robust cell lines and general biochemical assays.

The Concept: Dissolve DCA at high concentration in DMSO, then dilute rapidly into the buffer to bypass the nucleation phase of crystallization.

  • Prepare Stock: Dissolve DCA in 100% anhydrous DMSO to create a 10 mM Stock Solution . Vortex until perfectly clear.

  • Prepare Intermediate (The Critical Step):

    • Do NOT pipette 1 µL of stock directly into 1000 µL of cell media. This creates a local "hotspot" of precipitation.

    • Instead, prepare a 100x Intermediate in buffer.

    • Example: To achieve 10 µM final:

      • Dilute 10 mM Stock 1:100 into PBS (creates 100 µM intermediate).

      • Technique: Place the pipette tip submerged in the PBS, expel the DMSO stock rapidly, and vortex immediately for 10 seconds.

  • Final Dilution: Dilute the 100 µM Intermediate 1:10 into your assay media to reach 10 µM (Final DMSO = 0.1%).

Method B: Cyclodextrin-Assisted Solubilization (Advanced)

Best for: Primary cells, sensitive enzymes, or concentrations > 50 µM.

The Concept: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic DCA molecule, keeping it in solution without high organic solvent levels.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or buffer. Filter sterilize (0.22 µm).
    
  • Complexation:

    • Dissolve DCA in a small volume of acetone or methanol (volatile solvent).

    • Add the DCA solution to the 20% HP-

      
      -CD vehicle.
      
    • Stir gently in a fume hood or under nitrogen stream until the volatile solvent (acetone/methanol) evaporates completely.

  • Result: You now have an aqueous stock of DCA-Cyclodextrin complex. This can be diluted directly into assay media with zero DMSO .

Workflow Visualization

ProtocolFlow cluster_Shift Solvent Shift Path cluster_CD Cyclodextrin Path Stock 1. DMSO Stock (10 - 100 mM) Inter 2. Intermediate Dilution (Vortex Immediately) Stock->Inter Rapid Dispersion Evap 2. Evaporate Volatile Solvent in CD Vehicle Stock->Evap Mix with HP-B-CD Final 3. Assay Well (Final DMSO < 0.1%) Inter->Final AqStock 3. Aqueous Complex (DMSO Free) Evap->AqStock

Figure 2: Comparison of the Solvent Shift vs. Cyclodextrin Complexation workflows.

Quality Control: How to Validate Solubility

Never assume your compound is dissolved just because the liquid looks clear. Micro-precipitates can be invisible.

  • Visual Inspection (Black Background): Hold the vial against a black card under a bright light. Look for "swirling dust" or Tyndall effect (scattering of light).

  • Turbidity Check (OD600): Measure absorbance at 600nm.

    • Acceptable: OD < 0.005 (relative to blank buffer).

    • Precipitation: OD > 0.01 indicates aggregation.

  • Centrifugation Test:

    • Spin the working solution at 10,000 x g for 10 mins.

    • Analyze the supernatant by HPLC/UV.

    • If the concentration in the supernatant is < 90% of the theoretical concentration, the compound has crashed out.

Troubleshooting FAQ

Q: I see a white precipitate immediately upon adding the DMSO stock to my media. A: You likely exceeded the "kinetic solubility limit."

  • Fix: Use the "Intermediate Step" (Method A). Do not jump from 100% DMSO to 0.1% DMSO in one step. The concentration gradient is too steep.

Q: My cells are dying in the vehicle control wells. A: Check your DMSO concentration.

  • Fix: Many primary cells cannot tolerate 0.5% DMSO. Switch to Method B (Cyclodextrin). HP-

    
    -CD is generally non-toxic up to 10-20 mM.
    

Q: The compound precipitates after 4 hours of incubation. A: This is a thermodynamic issue. The compound is slowly crystallizing from a supersaturated state.

  • Fix: Add a precipitation inhibitor. Pre-dissolving 0.1% HPMC (Hydroxypropyl methylcellulose) in your assay buffer can inhibit crystal growth for 24-48 hours.

Q: Can I use sonication to force it into solution? A: Be careful. Sonication generates heat (which increases solubility temporarily) and free radicals (which can degrade DCA).

  • Fix: Only sonicate the DMSO stock. Never sonicate the final aqueous dilution containing protein/cells.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.[3]

  • PubChem Database. (2024). 3,4-Dichloroacetanilide Compound Summary.

  • Assay Guidance Manual. (2012). Reagent Stability and Aggregation.[4] NCBI Bookshelf.

Sources

Technical Support Center: Minimizing Byproduct Formation During Dichloroaniline Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acetylation of dichloroanilines (DCAs) is a deceptive reaction. While theoretically simple, the presence of two chlorine atoms creates a "push-pull" conflict: the electron-withdrawing nature of chlorine deactivates the amine (reducing nucleophilicity), while steric hindrance (specifically in 2,6-DCA) physically blocks the attack.

To overcome this, researchers often apply forcing conditions—excess reagent, high heat, or strong catalysts. This is where the error occurs. These forcing conditions push the reaction beyond the thermodynamic minimum, leading to N,N-diacetylation (over-acetylation) and oxidative degradation (colored tars).

This guide provides a mechanistic breakdown, troubleshooting workflows, and optimized protocols to maximize the yield of the mono-acetylated product while suppressing byproducts.

Module 1: The Chemistry of Defect Formation

To solve the problem, we must visualize the failure mode. The reaction is a Nucleophilic Acyl Substitution .[1]

The "Goldilocks" Dilemma
  • The Trap: DCAs are weak nucleophiles. If you use standard aniline conditions, the reaction stalls.

  • The Overcorrection: If you add excess Acetic Anhydride (

    
    ) and reflux, the initially formed mono-acetanilide acts as a nucleophile again, attacking a second equivalent of 
    
    
    
    to form the N,N-diacetyl impurity.
  • The Oxidation: Anilines are prone to radical oxidation. In the presence of air and heat, they form azobenzene-like colored impurities (purple/black) before they can be acetylated.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways between the desired product, the diacetyl impurity, and oxidative degradation.

ReactionPathway DCA Dichloroaniline (Starting Material) Mono Mono-Acetanilide (Target Product) DCA->Mono + Ac2O / Catalyst (Controlled) Ox Oxidation Tars (Colored Impurity) DCA->Ox O2 / Heat / Time Di N,N-Diacetyl Impurity Mono->Di + Excess Ac2O High Temp / Strong Base Di->Mono Hydrolysis (Aq. Acid/Base)

Figure 1: Mechanistic pathway showing the kinetic competition between mono-acetylation (green), diacetylation (red), and oxidation (gray).[2]

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose specific failures in your current protocol.

Troubleshooting Flowchart

Troubleshooting Start Identify Issue Color Product is Purple/Black Start->Color DiAc N,N-Diacetyl Detected (NMR/LCMS) Start->DiAc LowYield Low Yield / Unreacted SM Start->LowYield Oxidation Cause: Oxidation of Aniline Color->Oxidation OverForce Cause: Forcing Conditions (Excess Ac2O) DiAc->OverForce Deactivated Cause: Steric/Electronic Deactivation LowYield->Deactivated Sol_Zn Add Zn Dust Use Inert Atm. Oxidation->Sol_Zn Sol_Stoich Reduce Ac2O to 1.1 eq low temp (<80°C) OverForce->Sol_Stoich Sol_Cat Add Catalyst (ZnCl2 or DMAP) Deactivated->Sol_Cat

Figure 2: Diagnostic workflow for common acetylation failures.

Detailed Issue Resolution
SymptomRoot CauseCorrective ActionMechanism
Purple/Black Product Oxidation: Anilines oxidize to quinones/azo compounds before reacting.Add Zinc Dust: Add 0.1 eq of Zn dust to the reaction.Zn acts as a reducing agent, sacrificing itself to prevent aniline oxidation [1].
N,N-Diacetyl Impurity Over-Acetylation: Excess

+ High Temp.
Stoichiometry Control: Limit

to 1.1–1.2 eq. Avoid reflux if possible.
The amide nitrogen is less nucleophilic than the amine, but will react if reagent concentration is high.
Low Conversion (2,6-DCA) Steric Hindrance: Ortho-chlorines block the approach.Lewis Acid Catalyst: Use

or

.
The catalyst activates the carbonyl of the acetic anhydride, making it more electrophilic to overcome the steric barrier [2].
Oily/Sticky Product Impurity Eutectic: Mixture of SM, Mono, and Di products.Recrystallization: Use Ethanol/Water (1:1) or dilute Acetic Acid.Separation based on differential solubility.

Module 3: Optimized Protocols

Do not rely on generic "mix and stir" methods. Choose the protocol based on your substrate's difficulty.

Protocol A: The "Buffer-Control" Method (Recommended for 2,4-DCA and 3,4-DCA)

Best for minimizing diacetylation in reactive substrates.

  • Preparation: Dissolve Dichloroaniline (10 mmol) in 35% Aqueous Acetic Acid (20 mL).

    • Why: Aqueous acid keeps the aniline in solution but protonates a fraction of it, buffering the reaction rate.

  • Reagent Addition: Add Sodium Acetate (12 mmol) followed by Acetic Anhydride (12 mmol) dropwise at 50°C .

    • Why: Sodium acetate acts as a buffer and a weak base to deprotonate the intermediate ammonium species.

  • Reaction: Stir vigorously for 20–30 mins.

    • Observation: The product should precipitate as a white solid.[1]

  • Quench: Pour into 100 mL ice water. Filter and wash with water.[3][4]

Protocol B: The "Lewis Acid" Method (Recommended for Steric 2,6-DCA)

Best for forcing hindered substrates without causing thermal degradation.

  • Catalyst Setup: In a dry flask, mix 2,6-Dichloroaniline (10 mmol) and Zinc Chloride (

    
    )  (0.5 mmol) in Glacial Acetic Acid (10 mL).
    
  • Activation: Heat to 60°C to ensure dissolution.

  • Acetylation: Add Acetic Anhydride (1.5 eq) slowly.

  • Reflux: Heat to mild reflux (100°C) for 2 hours. Monitor by TLC.[5]

    • Note: If N,N-diacetyl forms, reduce temp to 80°C and extend time.

  • Workup: Pour into ice water. If the product is colored, recrystallize from Ethanol/Water with activated charcoal.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride (


) instead of Acetic Anhydride? 
A:  Yes, but it is riskier. 

releases HCl gas, which immediately forms the hydrochloride salt of your unreacted aniline, rendering it non-nucleophilic. You must use a base scavenger (Triethylamine or Pyridine). However, strong bases like TEA increase the risk of N,N-diacetylation [3]. Acetic anhydride is generally preferred for cleaner profiles.

Q: I already have N,N-diacetyl impurity in my bulk product. How do I remove it? A: You don't need to discard it. The N,N-diacetyl bond is much more labile (unstable) towards hydrolysis than the mono-acetyl bond.

  • Fix: Boil the crude solid in 70% aqueous ethanol with a catalytic amount of NaOH or HCl for 15 minutes. This selectively hydrolyzes the "extra" acetyl group back to the desired mono-acetanilide without cleaving the desired amide bond [4].

Q: Why is my 2,6-dichloroaniline yield so low compared to 2,4-DCA? A: This is pure steric hindrance. The "ortho effect" prevents the acetyl group from approaching the nitrogen. You cannot solve this with more reagent (that leads to tars). You must solve it with catalysis (Protocol B) or by using a smaller acylating agent (though Acetyl is already quite small) [5].

References

  • Gupta, A., et al. (2023). "Sunlight-driven N-acetylation of anilines: a green chemistry approach." Royal Society of Chemistry. Link

  • BenchChem Technical Support. (2025). "Optimizing N-acetylation of Hindered Aromatic Amines." BenchChem.[1][3] Link

  • National Institutes of Health (NIH). (2021). "Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions." Journal of Organic Chemistry. Link

  • Oregon State University. "A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines." OSU Scholars Archive. Link

  • BenchChem. (2025).[1] "A Technical Guide to the Steric Hindrance Effects of 2,6-Diisopropylaniline." BenchChem.[1][3] Link

Sources

Technical Support Center: Dichloroacetanilide Soil Extraction & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Interference in Dichloroacetanilide Safener Analysis (Soil Matrices) Target Audience: Analytical Chemists, Environmental Scientists, and Residue Analysis Professionals.

Introduction: The "Safener" Challenge

Dichloroacetanilides (e.g., Dichlormid, Benoxacor, Furilazole, AD-67 ) are herbicide safeners commonly co-applied with chloroacetanilide herbicides (like Acetochlor or Metolachlor). In soil analysis, these compounds present a unique "double-bind":

  • Chemical Lability: Some (like Benoxacor) are hydrolytically unstable at high pH.

  • Matrix Complexity: Soil extracts are often rich in humic/fulvic acids, which co-elute and cause severe ion suppression in LC-MS/MS or injector fouling in GC-MS.

This guide moves beyond standard SOPs to address the mechanistic causes of failure and provides self-validating workflows to ensure data integrity.

Module 1: Diagnostic Triage – Is it Matrix Interference?

Before altering your extraction chemistry, you must quantify the interference. "Bad data" (low recovery) is often misdiagnosed as poor extraction efficiency when it is actually signal suppression.

Q: How do I distinguish between low extraction recovery and matrix suppression?

A: You must decouple the extraction process from the instrumental analysis by performing a Post-Extraction Spike (PES) experiment.

The Diagnostic Protocol:

  • Set A (Neat Standard): Analyte in pure solvent.

  • Set B (Post-Extraction Spike): Extract a blank soil matrix, then spike the analyte into the final vial before injection.

  • Set C (Pre-Extraction Spike): Spike analyte into soil before extraction (Standard Recovery).

Calculate the Matrix Effect (ME%):



ResultDiagnosisAction
ME > 20% Signal EnhancementCommon in GC-MS (Active site masking). Dilute or use Analyte Protectants.
-20% < ME < 20% "Soft" MatrixAcceptable. Proceed with standard QuEChERS.
ME < -20% Signal SuppressionCommon in LC-MS (Ion competition). Requires cleanup (Module 3).
Low Recovery (Set C) Extraction FailureIf ME is normal but Set C is low, the issue is extraction efficiency (see Module 2).

Module 2: The Core Protocol (Modified QuEChERS)

Standard QuEChERS can fail for dichloroacetanilides in dry or acidic soils. This modified Citrate-Buffered Protocol ensures pH stability and proper pore access.

Visualizing the Workflow

ExtractionWorkflow Soil Soil Sample (10g) Hydration Hydration Step (Critical for Dry Soil) +5mL Water, 30 min Soil->Hydration Open Pores Extract Extraction +10mL ACN +Citrate Salts Hydration->Extract Solubilize Partition Partitioning Shake 1 min Centrifuge 3000g Extract->Partition Phase Sep Aliquot Take Supernatant Partition->Aliquot Cleanup dSPE Cleanup MgSO4 + PSA + C18 Aliquot->Cleanup Remove Lipids/Acids Analysis LC-MS/MS or GC-MS Cleanup->Analysis

Caption: Modified QuEChERS workflow emphasizing the hydration step essential for recovering dichloroacetanilides from dry soil matrices.

Step-by-Step Methodology
  • Hydration (The "Hidden" Variable):

    • Weigh 10 g of soil.

    • Crucial: If soil moisture is <50%, add 5–7 mL of water and vortex. Let sit for 30 minutes.

    • Why? Dry soil pores collapse, trapping safeners. Water swells the clay lattice, making analytes accessible to the organic solvent.

  • Extraction:

    • Add 10 mL Acetonitrile (ACN) .

    • Add Citrate-Buffered Salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

    • Why Citrate? Benoxacor is base-sensitive. Unbuffered salts can raise pH (especially in calcareous soils), causing degradation. Citrate clamps pH at ~5.0–5.5.

  • Mechanical Lysis:

    • Shake vigorously for 1 minute (or use a Geno/Grinder at 1500 rpm).

    • Centrifuge at ≥3000 RCF for 5 minutes.

Module 3: Troubleshooting Cleanup (The "Black Extract" Problem)

Soil extracts often contain Humic Acids (brown/black pigments) that destroy LC columns and suppress ionization.

Q: My extract is dark brown. Standard PSA cleanup isn't working. What now?

A: PSA (Primary Secondary Amine) removes fatty acids and sugars but is weak against bulk humic substances. You need a multi-tiered approach.

Sorbent Selection Guide:

SorbentTarget InterferenceRisk to DichloroacetanilidesRecommendation
PSA Organic acids, sugarsLowMandatory base for all soil dSPE.
C18 Lipids, non-polar organicsLowHighly Recommended for high organic matter soils.
GCB (Carbon) Pigments, Humic AcidsHigh (Planar Adsorption) Use with Caution. Dichloroacetanilides have partial planarity. Use minimal GCB (<50mg) or Envi-Carb™.
ChloroFiltr® ChlorophyllLowGood alternative to GCB if analyzing vegetation-rich topsoil.
Advanced Technique: Acid Precipitation (For Peat/High-Humic Soil)

If dSPE fails (extract remains dark), use the Acid Precipitation Trick before dSPE:

  • Take the raw ACN extract.

  • Acidify slightly with Formic Acid (to pH < 3).

  • Freeze at -20°C for 30 minutes.

  • Centrifuge cold.

  • Mechanism: Humic acids are insoluble in acidic ACN and will precipitate out. Dichloroacetanilides remain soluble. Transfer supernatant to dSPE tube containing PSA (which will neutralize the excess acid) and MgSO4.

Module 4: Instrumental Optimization

Q: I see "Ghost Peaks" or carryover in LC-MS/MS. Why?

A: Dichloroacetanilides are moderately non-polar (LogP ~2-3). They stick to PTFE filters and rotor seals.

  • Fix: Switch to Regenerated Cellulose (RC) or Nylon syringe filters. Avoid PTFE for aqueous-organic mixtures of these compounds.

  • LC Gradient: Ensure a high-organic wash (95% ACN or MeOH) at the end of every run to strip humic residues from the column head.

Q: GC-MS signals are enhancing, not suppressing. Is this a problem?

A: This is "Matrix-Induced Chromatographic Response Enhancement." The soil matrix coats the active sites in the GC liner, preventing the analyte from adsorbing/degrading, effectively improving transfer compared to a clean solvent standard.

  • The Trap: If you calculate recovery using a solvent standard, you will get >120% recovery (false positive).

  • The Fix: Use Matrix-Matched Standards . Prepare your calibration curve in a blank soil extract. This ensures both standard and sample experience the same "enhancement."

Decision Logic: Cleanup Strategy

CleanupLogic Start Inspect Raw Extract Color Is it Dark/Brown? Start->Color Light Light Yellow/Clear Color->Light No Dark Dark Brown (Humic) Color->Dark Yes Standard Standard dSPE (150mg MgSO4 + 25mg PSA) Light->Standard Planar Are Planar Pesticides also targets? Dark->Planar NoPlanar Add GCB (Carbon) to dSPE Planar->NoPlanar No YesPlanar Avoid GCB Use Acid Precip + C18 Planar->YesPlanar Yes

Caption: Decision tree for selecting the appropriate cleanup sorbent based on extract visual appearance and analyte chemistry.

References

  • Anastassiades, M., Lehotay, S. J., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-

Enhancing thermal stability of acetanilide, dichloro- samples for storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing thermal stability of acetanilide, dichloro- samples for storage. Target Audience: Researchers, QC Scientists, and Drug Development Professionals.

Welcome to the Stability Support Hub

You are accessing the technical guide for Acetanilide, dichloro- (specifically isomers such as 3,4-dichloroacetanilide and 2,4-dichloroacetanilide). While chlorinated acetanilides are generally stable solids, their electron-deficient aromatic rings render the amide bond susceptible to specific degradation pathways that differ from unsubstituted acetanilide.

This guide provides self-validating protocols to prevent the two primary failure modes: Hydrolytic Cleavage and Oxidative Discoloration .

Module 1: Diagnostic & Troubleshooting

Identify the root cause of sample degradation.

Q1: My white powder has turned a faint beige/brown color. Is it still usable? A: Likely No. Color change in dichloroacetanilides is a "Canary in the Coal Mine" indicator.

  • The Mechanism: This is rarely a breakdown of the intact amide itself but rather the oxidation of dichloroaniline impurities. Trace hydrolysis releases free dichloroaniline (e.g., 3,4-dichloroaniline). Unlike the parent amide, the free aniline is highly susceptible to oxidation, forming colored azo compounds or quinones even at ppm levels.

  • Action: Perform a melting point check. If the melting point is depressed by >2°C from the literature value (e.g., 3,4-isomer mp: ~118-121°C), recrystallization is required.

Q2: I am seeing "caking" despite storing the bottle at room temperature. Why? A: This indicates Moisture-Mediated Sintering .

  • The Cause: Chlorinated acetanilides are lipophilic but can exhibit surface hygroscopicity if residual salts from synthesis (like hydrochloride salts) are present. Moisture absorption lowers the glass transition temperature (

    
    ) of the surface amorphous regions, causing particles to fuse (sinter) during minor thermal fluctuations in the lab.
    
  • The Risk: Absorbed water catalyzes the hydrolysis of the amide bond (autocatalytic degradation).

  • Action: Dry the sample in a vacuum desiccator over

    
     for 24 hours.
    

Q3: Does the position of the chlorine atom affect storage stability? A: Yes.

  • 2,6-Dichloro isomers: These are sterically hindered. The bulky chlorines flanking the amide group protect the carbonyl carbon from nucleophilic attack (water), making them more stable against hydrolysis.

  • 3,4-Dichloro isomers: These lack steric protection. The electron-withdrawing chlorines activate the carbonyl carbon, making it more susceptible to hydrolysis than unsubstituted acetanilide. Strict moisture control is critical for 3,4-isomers.

Module 2: Enhanced Storage Protocols

Preventative measures to ensure long-term integrity.

Protocol A: The "Zero-Hydrolysis" Storage Setup

Use this for long-term banking (>6 months) or reference standards.

  • Container Selection: Use amber borosilicate glass vials with Teflon (PTFE) lined caps. Avoid polyethylene (PE) bags for long-term storage as chlorinated organics can slowly diffuse into or through certain plastics.

  • Pre-Drying: If the sample has been opened previously, dry in a vacuum oven at 40°C for 4 hours.

  • Inert Atmosphere: Purge the vial headspace with dry Nitrogen or Argon gas for 10 seconds before capping.

  • Desiccant: Place the vial inside a secondary container (e.g., a larger jar) containing active silica gel or molecular sieves.

  • Temperature: Store at 2°C – 8°C .

    • Note: While chemically stable at 25°C, refrigeration kinetically halts the hydrolysis reaction.

Protocol B: Purification of Degraded Samples

If your sample shows discoloration, use this recrystallization method to reset purity.

StepActionTechnical Rationale
1 Dissolve Dissolve crude solid in boiling Ethanol (95%). Use approx 10 mL per gram.
2 Filter Hot filter if insoluble particles remain.
3 Crystallize Add hot water dropwise until slight turbidity appears, then cool slowly to 4°C.
4 Wash Filter crystals and wash with cold 50:50 Ethanol/Water.
5 Dry Vacuum dry at 50°C.
Module 3: Visualizing the Degradation Pathway

The following diagram illustrates the critical failure path: Acid-Catalyzed Hydrolysis . Understanding this pathway highlights why moisture exclusion is the single most important factor in storage.

G Acetanilide Dichloroacetanilide (Intact Sample) Intermediate Tetrahedral Intermediate Acetanilide->Intermediate + H2O (Moisture) + H+ (Trace Acid) Aniline Dichloroaniline (Toxic/Reactive) Intermediate->Aniline Amide Bond Cleavage Acid Acetic Acid (Catalyst) Intermediate->Acid Byproduct Oxidation Azo/Quinone (Brown Color) Aniline->Oxidation + O2 (Air) + Light Acid->Acetanilide Autocatalysis (Feedback Loop)

Figure 1: The degradation cascade.[1] Note the "Autocatalysis" loop where the acetic acid byproduct lowers the pH, further accelerating the breakdown of the remaining sample.

Module 4: Decision Matrix for Sample Handling

Use this logic flow to determine the immediate action required for your inventory.

DecisionTree Start Inspect Sample ColorCheck Is it Pure White? Start->ColorCheck MeltingCheck Melting Point within 2°C of Ref? ColorCheck->MeltingCheck Yes Recryst ACTION: Recrystallize (Protocol B) ColorCheck->Recryst No (Brown/Beige) MeltingCheck->Recryst No (Depressed) Dry ACTION: Vacuum Dry (4h) MeltingCheck->Dry Yes Recryst->Dry Store ACTION: Store at 4°C (Protocol A) Dry->Store

Figure 2: Workflow for assessing and stabilizing dichloroacetanilide inventory.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7023, 3,4-Dichloroacetanilide. Retrieved from [Link]

  • Feng, J., et al. (2013). Degradation of aqueous 3,4-dichloroaniline by wire-cylinder dielectric barrier discharge reactor. Advanced Materials Research. Retrieved from [Link]

  • Health Canada. (2014). Change in Storage Stability Data Requirement for End-Use Products. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10]

  • Livingston, A.G., & Willacy, A. (1991). Degradation of 3,4-dichloroaniline in synthetic and industrially produced wastewaters. Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

Troubleshooting low recovery rates in dichloroacetanilide extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dichloroacetanilide Extraction

Topic: Troubleshooting Low Recovery Rates in Dichloroacetanilide Extraction Audience: Researchers, Analytical Chemists, and Drug Development Professionals Format: Interactive Q&A Technical Guide[1]

Executive Summary

Dichloroacetanilides—encompassing pharmaceutical intermediates (e.g., 2,2-dichloroacetanilide) and herbicide safeners (e.g., Benoxacor, Dichlormid)—present unique extraction challenges due to their specific physicochemical properties.[1] Low recovery rates are rarely due to a single factor; they typically stem from a convergence of hydrolytic instability , adsorption phenomena , or polarity mismatches during the extraction phase.[1]

This guide moves beyond generic advice, applying mechanistic insights to troubleshoot extraction failures in both trace-level environmental analysis (SPE) and bulk pharmaceutical isolation (LLE).

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to pinpoint the failure stage.

TroubleshootingWorkflow Start START: Low Recovery (< 70%) CheckBlank Analyze Aqueous Waste (Flow-through/Raffinate) Start->CheckBlank FoundInWaste Analyte Detected in Waste? CheckBlank->FoundInWaste Breakthrough Issue: Breakthrough/Partitioning FoundInWaste->Breakthrough Yes NotInWaste Analyte NOT in Waste FoundInWaste->NotInWaste No Action1 Fix: Increase Sorbent Strength (SPE) or Change Solvent Polarity (LLE) Breakthrough->Action1 CheckDegradation Check Degradation Products (Aniline / Dichloroacetic Acid) NotInWaste->CheckDegradation DegradationFound Degradates Present? CheckDegradation->DegradationFound Hydrolysis Issue: Hydrolysis (pH Instability) DegradationFound->Hydrolysis Yes NoDegradation No Degradates Found DegradationFound->NoDegradation No Action2 Fix: Adjust pH to 6.0-7.0 Reduce Aqueous Contact Time Hydrolysis->Action2 Adsorption Issue: Irreversible Adsorption or Volatility Loss NoDegradation->Adsorption Action3 Fix: Use Modifier in Eluent (NH4OAc) Check Evaporation Temp Adsorption->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of low recovery in dichloroacetanilide extraction.

Part 2: Troubleshooting Guide (Q&A)

Phase 1: Pre-Extraction & Stability

Q1: I am detecting the corresponding aniline and dichloroacetic acid instead of my target. Is my compound decomposing? A: Yes, this indicates hydrolysis .[1] Dichloroacetanilides possess an amide bond that is susceptible to hydrolysis, particularly because the electron-withdrawing chlorine atoms on the


-carbon increase the electrophilicity of the carbonyl carbon.
  • Mechanism: Under basic conditions (pH > 9) or strong acidic conditions (pH < 2), the amide bond cleaves, yielding the aniline derivative and dichloroacetic acid. Benoxacor, for instance, has a half-life of only ~13 hours at pH 10.6 but is stable for weeks at pH 7 [1].[1]

  • Solution:

    • Buffer Immediately: Adjust sample pH to 6.0–7.0 using a phosphate or citrate buffer immediately upon collection or quench.

    • Dechlorination: If analyzing drinking water, use Ammonium Chloride (

      
      ) rather than sodium thiosulfate, which can alter pH drastically or act as a nucleophile.[1]
      

Q2: My recovery is low even before extraction. Could it be adsorption to the container? A: Yes, specifically if using plasticware or low-quality glass . Dichloroacetanilides are moderately hydrophobic (LogP ~2–3). They can adsorb to the walls of polypropylene containers or active sites on borosilicate glass.

  • Validation: Rinse the empty sample container with methanol and analyze the rinse. If the analyte is present, you have "container loss."[1]

  • Solution: Use silanized amber glass vials. Avoid storing aqueous samples for >24 hours without organic modifiers (e.g., 1-5% methanol) to keep the analyte in solution.

Phase 2: Extraction Optimization (SPE & LLE)

Q3: I am using Graphitized Carbon Black (GCB) SPE cartridges (per EPA Method 535) but getting <50% recovery. Why? A: The analyte is likely stuck on the carbon. GCB is excellent for retaining polar degradates (like ESA/OA metabolites), but it retains parent dichloroacetanilides very strongly due to


-

interactions between the aromatic ring and the graphite surface.
  • The Fix (Elution Modifier): Pure methanol or acetonitrile is often insufficient to desorb the analyte. You must use a "displacer" or modifier.

  • Protocol Adjustment: Elute with 0.1% to 1.0% Ammonium Acetate in Methanol . The ammonium ions help disrupt the ionic/polar interactions, while the methanol disrupts the hydrophobic binding [2].

Q4: In Liquid-Liquid Extraction (LLE), I see emulsions and poor phase separation. How do I fix this? A: Emulsions are common when extracting from basic reaction mixtures or biological matrices.

  • Cause: At high pH, ionizable impurities act as surfactants.[1]

  • Solution:

    • Salting Out: Add NaCl (saturation or ~5-10% w/v) to the aqueous phase. This increases the ionic strength, driving the organic compound into the organic phase (Salting-out effect) and breaking the emulsion.

    • Solvent Swap: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). DCM is prone to stable emulsions in bottom-layer extractions.

Phase 3: Post-Extraction & Concentration

Q5: My recovery drops significantly after the nitrogen blow-down step. Is the compound volatile? A: Dichloroacetanilides have semi-volatile characteristics. While not highly volatile, they can sublime or co-evaporate if the solvent is removed completely to dryness, especially under high heat.[1]

  • Critical Limit: Do not exceed 40°C in the water bath.

  • The "Keeper" Technique: Never evaporate to absolute dryness. Stop when ~100-200

    
    L of solvent remains, or add a "keeper" solvent (e.g., isooctane or toluene) if compatible with downstream analysis.[1] This prevents sublimation losses and adsorption to the dry glass walls.
    

Part 3: Optimized Extraction Protocols

Protocol A: Solid Phase Extraction (Trace Analysis)

Best for: Environmental water samples, biological fluids.[1]

ParameterSpecificationRationale
Cartridge Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18 HLB provides robust retention for polar/non-polar balance without the irreversible binding of Carbon.
Conditioning 1. MeOH (5 mL)2. Water (5 mL)Activates sorbent ligands. Do not let dry.
Loading Sample pH 6.5–7.5. Flow < 5 mL/min.Neutral pH prevents hydrolysis; slow flow ensures mass transfer.
Wash 5% MeOH in Water (5 mL)Removes matrix salts without eluting the dichloroacetanilide.
Elution Ethyl Acetate or MeOH + 10mM NH4OAc (2 x 3 mL)EtOAc is excellent for recovering acetanilides; Ammonium Acetate ensures desorption from active sites.
Protocol B: Liquid-Liquid Extraction (Synthesis/Pharma)

Best for: Reaction workup, high-concentration intermediates.[1]

  • Quench: Cool reaction mixture to 0°C. Adjust pH to 6.0–7.0 using 1M HCl or Sat.

    
    .
    
  • Saturation: Add NaCl to the aqueous phase until saturation (approx. 36g/100mL).

  • Extraction: Extract 3x with Ethyl Acetate (Volume ratio 1:1 organic:aqueous).

    • Note: Avoid DCM if emulsions are observed.

  • Drying: Dry combined organic layers over Anhydrous

    
     (Magnesium sulfate can sometimes bind amides; sodium sulfate is safer).
    
  • Concentration: Rotary evaporate at 35°C down to partial volume.

Part 4: Physicochemical Reference Data

Use these values to guide solvent selection and pH adjustments.

Compound ClassRepresentative StructureLogP (Octanol/Water)pKa (Amide H)Hydrolysis Half-life (pH 7)
Dichloroacetanilide

~2.3 [3]> 14 (Neutral)Stable (> 30 days)
Benoxacor Safener (Cyclic)2.6N/A~55 days [1]
Dichlormid Safener (Diallyl)1.8N/AStable

Note: While the pKa of the amide proton is high (non-ionizable in water), the stability is pH-dependent.

References

  • Hladik, M. L., et al. (2021).[1] Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Environmental Science & Technology. Available at: [Link]

  • U.S. EPA. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and LC/MS/MS. Available at: [Link]

  • PubChem. (2024). 3,4-Dichloroacetanilide Compound Summary. National Library of Medicine. Available at: [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available at: [Link]

Sources

Reducing background noise in electrochemical sensing of acetanilide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Support Module. You are likely here because your Limit of Detection (LOD) is compromised by high background current, or your sensor reproducibility is failing due to electrode passivation.

Acetanilide derivatives present a unique electrochemical challenge. Unlike simple reversible redox couples, the N-acetyl group often undergoes hydrolysis or irreversible oxidation to form N-acetyl-p-quinone imine (NAPQI) or aniline intermediates. These species are highly reactive and prone to electropolymerization, creating insulating films (fouling) that manifest as "noise" or signal drift. Furthermore, in biological matrices, the oxidation potentials of these derivatives overlap with Ascorbic Acid (AA) and Uric Acid (UA), creating significant chemical background noise.

This guide moves beyond basic operation to address the causality of noise and provides self-validating protocols to eliminate it.

Diagnostic Workflow

Before altering surface chemistry, use this logic flow to isolate the noise source.

TroubleshootingFlow Start START: High Background/Noise Check1 Is the noise periodic (50/60Hz)? Start->Check1 Action1 Check Faraday Cage & Reference Electrode Grounding Check1->Action1 Yes Check2 Is the baseline sloping/high current? Check1->Check2 No Action2 Capacitive Charging Current. Switch CV -> DPV/SWV Check2->Action2 Yes Check3 Does signal decay after scans? Check2->Check3 No Action3 Electrode Fouling (Polymerization). Run Activation Protocol Check3->Action3 Yes Check4 Are there extra peaks near 0.3-0.4V? Check3->Check4 No Action4 Matrix Interference (AA/UA). Apply Nafion/Permselective Layer Check4->Action4 Yes

Figure 1: Decision matrix for isolating noise sources in acetanilide sensing.

Module 1: The Physical Baseline (Capacitive Current)

The Issue: In cyclic voltammetry (CV), the current measured is the sum of Faradaic current (the signal) and Capacitive current (the background charging of the double layer). For trace analysis of acetanilides (< 1 µM), the capacitive current often swamps the signal.

The Solution: Transition from Linear Sweep/CV to Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) . These techniques sample current after the capacitive current has decayed, but before the Faradaic current drops significantly.

Optimization Protocol: Do not use default settings. Acetanilide oxidation is often quasi-reversible; aggressive pulse parameters can distort the peak.

ParameterRecommended SettingScientific Rationale
Technique DPVSuperior background discrimination for irreversible systems.
Step Potential 4–5 mVSmall steps reduce background "staircase" noise.
Modulation Amplitude 25–50 mVMaximizes signal. >50 mV broadens peaks, reducing resolution.
Pulse Width 50–100 msAllows full decay of capacitive current (

).
Scan Rate 10–20 mV/sSlower rates allow better mass transport control.

Validation:

  • Run a "Blank" scan (buffer only). The baseline should be flat (near zero current).

  • Spike 1 µM Acetanilide.

  • If the Signal-to-Noise (S/N) ratio is < 3, increase Pulse Width by 20 ms.

Module 2: The Interface (Fouling & Passivation)

The Issue: Acetanilide derivatives oxidize to form radical cations. These radicals can dimerize (forming benzidine-like structures) or polymerize onto the electrode surface. This creates a "blocking" layer, causing signal decay and increased resistance (noise).

The Solution: Electrochemical Activation. Pre-treating Carbon electrodes (GCE, SPCE) introduces oxygen-containing functional groups (–COOH, –OH) that facilitate electron transfer and resist hydrophobic fouling.

Protocol: Acidic Cycling Activation

  • Electrolyte: Prepare 0.5 M H₂SO₄.

  • Hardware: Glassy Carbon Electrode (GCE).[1]

  • Procedure:

    • Polish electrode with 0.05 µm alumina slurry; rinse with DI water.

    • Run CV in H₂SO₄ from -0.2 V to +1.2 V.

    • Scan Rate: 100 mV/s.[2]

    • Cycles: 20–30 cycles until the voltammogram is stable.

  • Outcome: You will see the background current increase initially (surface roughening/functionalization) and then stabilize. This creates a hydrophilic surface that repels hydrophobic acetanilide oligomers.

Module 3: The Matrix (Chemical Interference)

The Issue: In biological fluids (plasma/urine), Ascorbic Acid (AA) and Uric Acid (UA) oxidize at potentials very close to acetanilide derivatives (approx +0.3 V to +0.5 V vs Ag/AgCl). This overlap creates false positives or high background "chemical noise."

The Solution: Electrostatic Repulsion. At physiological pH (7.4), AA and UA are anionic (negatively charged). Acetanilide is neutral. By coating the electrode with a negatively charged polymer (Nafion ), you create a selective barrier.

Mechanism Visualization:

NafionSelectivity cluster_solution Bulk Solution (pH 7.4) cluster_interface Electrode Interface AA Ascorbic Acid (-) Nafion Nafion Layer (Sulfonate Groups -) AA->Nafion Repelled UA Uric Acid (-) UA->Nafion Repelled ACE Acetanilide (Neutral) ACE->Nafion Electrode Carbon Surface Nafion->Electrode Diffusion

Figure 2: Nafion layer acts as an electrostatic gate, repelling anionic interferents (AA/UA) while admitting neutral acetanilide.

Protocol: Nafion Modification

  • Preparation: Dilute 5% Nafion solution to 0.5% using Ethanol.

  • Deposition: Drop-cast 2–5 µL onto the GCE surface.

  • Drying: Allow to dry at room temperature for 15 minutes, or under an IR lamp for 2 minutes.

  • Verification: Run a CV with 1 mM Ascorbic Acid. No peak should be visible. Then run 1 mM Acetanilide; the peak should remain (though slightly attenuated due to diffusion barrier).

Frequently Asked Questions (FAQ)

Q: My baseline is extremely noisy (zig-zag pattern) even in buffer. Why? A: This is likely electronic noise (50/60 Hz mains interference), not chemical.

  • Fix: Ensure the reference electrode is not clogged (bubbles block the junction, causing high impedance).

  • Fix: Use a Faraday cage. If one is unavailable, wrap the cell in aluminum foil and ground the foil to the potentiostat's ground chassis.

Q: The acetanilide peak shifts to higher potentials after multiple scans. A: This indicates IR drop or pH drift .

  • IR Drop: If the current is high, uncompensated resistance shifts the peak (

    
    ). Use the "iR Compensation" feature in your software (set to 85-90%).
    
  • pH Drift: Acetanilide oxidation involves protons (

    
    ). If your buffer capacity is too low, local pH at the electrode surface changes. Increase buffer concentration to 0.1 M PBS.
    

Q: Can I use Carbon Nanotubes (CNTs) to reduce noise? A: CNTs increase the Signal, not necessarily reduce the Noise. However, they improve the S/N ratio by increasing the effective surface area and facilitating electron transfer, which sharpens the peak.

  • Recommendation: Use a Multi-walled Carbon Nanotube (MWCNT) / Nafion composite. The MWCNT amplifies the signal, while Nafion blocks the background interference [1].

References
  • Nematollahi, D., et al. (2016). "Electrochemical oxidation of p-aminoacetanilide in aqueous solutions: A Green Electrochemical Protocol." ResearchGate.[3][4] Link

  • BioLogic Application Note. (2024). "Sensor pulsed techniques: SWV, DPV & NPV." BioLogic Learning Center. Link

  • PalmSens Technical Note. (2025). "Capacitive Current in Voltammetry: Origins and Reduction." PalmSens Knowledge Base. Link

  • Gao, F., et al. (2013). "Elimination of Ascorbic Acid and Sensitive Detection of Uric Acid at the MnO2 Nanorods/Graphene-based Modified Electrode." International Journal of Electrochemical Science. Link

  • Kissinger, P. T., & Heineman, W. R. (1983). "Cyclic voltammetry."[1][2][3][4][5][6][7][8][9] Journal of Chemical Education. (Standard reference for CV theory/Capacitive decay).

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Interpretation and Validation of 2,2-Dichloroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dichloroacetanilide (


) serves as a critical intermediate in the synthesis of heterocycles and high-value agrochemicals. Its structural validation is frequently complicated by the lability of the amide proton and the specific chemical shift anisotropy of the dichloroacetyl moiety.

This guide provides a comparative analysis of Solvent Systems (CDCl₃ vs. DMSO-d₆) for the structural validation of dichloroacetanilide. While Chloroform-d is the standard for lipophilic intermediates, this guide demonstrates why DMSO-d₆ is the superior performance alternative for this specific class of amides due to proton exchange suppression and resolution enhancement.

Part 1: Theoretical Framework & Structural Logic

The validation of 2,2-dichloroacetanilide hinges on three distinct spin systems. Understanding the theoretical shielding effects is prerequisite to accurate interpretation.

  • The Dichloroacetyl Methine (

    
    ): 
    
    • Electronic Environment: The proton is geminal to two chlorine atoms and alpha to a carbonyl.

    • Predicted Shift: The combined inductive withdrawal of two Cl atoms and the anisotropy of the C=O bond heavily deshields this proton, pushing it into the 6.0 – 6.5 ppm range. This is a critical diagnostic peak; a shift upfield (approx. 4.0 ppm) indicates incomplete chlorination (monochloro impurity).

  • The Amide Proton (

    
    ): 
    
    • Solvent Dependency: This proton is acidic and subject to rapid exchange.[1] Its visibility and multiplicity are entirely solvent-dependent.

  • The Aromatic Ring (

    
    ): 
    
    • Coupling: Typical ortho/meta/para coupling patterns (7.0 – 7.6 ppm).

Visualization: Analytical Workflow

The following diagram outlines the logical flow for validating this structure, from synthesis to spectral confirmation.

ValidationWorkflow Synth Synthesis (Aniline + Dichloroacetyl Cl) Workup Isolation (Precipitation/Wash) Synth->Workup Solvent Solvent Selection (CDCl3 vs DMSO-d6) Workup->Solvent Acq 1H NMR Acquisition (16 Scans, d1=5s) Solvent->Acq Process Processing (LB=0.3Hz, Phasing) Acq->Process Valid Validation (Integration & Shift) Process->Valid Valid->Synth Impurity Detected

Figure 1: Step-by-step analytical workflow for the synthesis and validation of dichloroacetanilide. Note the critical decision point at Solvent Selection.

Part 2: Comparative Analysis (CDCl₃ vs. DMSO-d₆)[2][3]

This section objectively compares the "Standard" solvent (CDCl₃) against the "High-Performance" alternative (DMSO-d₆) for this specific application.

The Mechanism of Interaction

The choice of solvent fundamentally alters the magnetic environment of the amide proton.

  • CDCl₃ (Chloroform-d): A non-polar, aprotic solvent. It does not participate in hydrogen bonding. The amide proton remains liable to exchange with trace water or intermolecular exchange, leading to broad, indistinct signals.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): A polar, aprotic solvent with a strong H-bond acceptor (Oxygen). It "locks" the amide proton via hydrogen bonding, decelerating the exchange rate (

    
    ) on the NMR timescale.
    

SolventInteraction cluster_0 CDCl3 Environment (Weak Interaction) cluster_1 DMSO-d6 Environment (Strong H-Bonding) Amide1 Amide N-H Water Trace H2O Amide1->Water Rapid Exchange Amide2 Amide N-H DMSO O=S(CD3)2 Amide2->DMSO H-Bond Lock (Deshielding)

Figure 2: Mechanistic difference in solvent-solute interaction. DMSO stabilizes the NH proton, resulting in sharp, downfield signals.

Comparative Performance Data
FeatureAlternative A: CDCl₃Alternative B: DMSO-d₆ (Recommended)Technical Implication
Amide (NH) Shift 8.0 – 8.5 ppm (Broad)10.4 – 10.8 ppm (Sharp)DMSO moves NH away from aromatics, preventing overlap.
Peak Shape (FWHM) > 5.0 Hz (Broad)< 1.5 Hz (Sharp)Sharp peaks allow for accurate integration and quantitation.
Methine (

)
~6.05 ppm ~6.45 ppm Solvent polarity induces a slight downfield shift in DMSO.
Water Signal ~1.56 ppm~3.33 ppmDMSO water peak is distinct; CDCl₃ water can overlap with alkyl impurities.
Solubility GoodExcellentDMSO ensures complete dissolution of polar amide aggregates.

Verdict: For structural confirmation of dichloroacetanilide, DMSO-d₆ is the superior solvent . It separates the NH signal from the aromatic region and sharpens the peak for accurate integration (1H count).

Part 3: Experimental Protocols

Synthesis of Reference Material (Brief)

To ensure the validity of the spectral data, the compound must be synthesized with high specificity.

  • Reagents: Dissolve Aniline (10 mmol) in DCM (20 mL) with Triethylamine (11 mmol).

  • Addition: Cool to 0°C. Add Dichloroacetyl chloride (10.5 mmol) dropwise. Note: Use of dichloroacetyl chloride is specific; chloroacetyl chloride yields the wrong product.

  • Workup: Wash with 1N HCl (removes unreacted aniline) and Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water.

NMR Sample Preparation (Standardized)

Protocol for High-Resolution Acquisition in DMSO-d₆.

  • Massing: Weigh 5.0 – 8.0 mg of dry dichloroacetanilide into a clean vial.

    • Why: <5mg yields low S/N ratio; >10mg can cause viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (~3.33 ppm).

  • Homogenization: Vortex for 10 seconds. Ensure the solution is clear and free of particulates.

  • Transfer: Filter through a cotton plug into a precision 5mm NMR tube.

    • Why: Removes insoluble dust which degrades magnetic field homogeneity (shimming).

Part 4: Spectral Interpretation & Validation

Spectrometer Frequency: 400 MHz Solvent: DMSO-d₆ Temperature: 298 K

The Diagnostic Singlet ( )
  • Shift:

    
     6.45 ppm (Singlet, 1H).
    
  • Interpretation: This is the "Anchor Peak."

    • If this peak appears as a doublet , it implies coupling to another proton (likely unreacted monochloro species, though unlikely given the singlet nature of the alpha-proton).

    • Validation Check: Integration must be exactly 1.00 relative to the amide proton.

The Amide Proton ( )
  • Shift:

    
     10.50 ppm (Broad Singlet/Sharp, 1H).
    
  • Interpretation: Significantly downfield due to the electron-withdrawing effect of the dichloroacetyl group plus the H-bonding with DMSO.

  • Validation Check: If this signal integrates to < 0.8H, suspect Deuterium exchange (if

    
     was used) or wet solvent.
    
The Aromatic Region ( )
  • Shift:

    
     7.10 – 7.70 ppm (Multiplet, 5H).
    
  • Pattern:

    • 
       7.65 (d, 2H, ortho)
      
    • 
       7.35 (t, 2H, meta)
      
    • 
       7.15 (t, 1H, para)
      
  • Validation Check: The total integration of this region must be 5.00.

Summary Table of Assignments (DMSO-d₆)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Fragment
10.50 Singlet (br)1H

Amide Proton
7.65 Doublet2H

Ortho-phenyl
7.35 Triplet2H

Meta-phenyl
7.15 Triplet1H

Para-phenyl
6.45 Singlet1H

Dichloroacetyl Methine
3.33 Broad S-

Solvent Residual
2.50 Quintet-

Solvent Residual

Part 5: Troubleshooting & Self-Validation

A robust analytical method must be self-validating. Use these indicators to flag poor quality data.

  • The "Monochloro" Artifact:

    • Symptom:[1][2][3] A singlet appearing around 4.2 ppm .

    • Cause: Contamination with 2-chloroacetanilide (starting material impurity or wrong reagent).

    • Action: Check the integration ratio of 6.45 ppm vs 4.2 ppm to calculate molar purity.

  • The "Rotamer" Effect:

    • Symptom:[1][2][3] Small "shadow" peaks near the main signals.

    • Cause: Restricted rotation around the C-N amide bond (cis/trans isomerism).

    • Validation: Heat the NMR probe to 350K. If the peaks coalesce, they are rotamers. If they remain distinct, they are impurities.

  • Water Suppression:

    • If the water peak at 3.33 ppm is large enough to overlap with potential impurities, use a solvent suppression pulse sequence (e.g., PRESAT) to flatten the baseline.

References

  • Spectral Database for Organic Compounds (SDBS). 1H NMR spectrum of 2,2-dichloroacetanilide (SDBS No. 2621). National Institute of Advanced Industrial Science and Technology (AIST).[4][5] [Link][4]

  • Abraham, R. J., et al. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[6] Magnetic Resonance in Chemistry, 2006.[6] [Link]

  • Organic Syntheses. Acetanilide, p-chloroacetyl (General Acetanilide Synthesis Protocol). Coll. Vol. 3, p.183. [Link]

  • Reich, H. J. 1H NMR Chemical Shifts - Amides and solvent effects. University of Wisconsin-Madison. [Link]

Sources

Comparative Guide: Degradation Kinetics of 2,4-Dichloroacetanilide vs. 3,4-Dichloroacetanilide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of chloroacetanilide degradation, 3,4-dichloroacetanilide (3,4-DCAA) exhibits significantly faster hydrolysis rates compared to 2,4-dichloroacetanilide (2,4-DCAA) .

The primary differentiator is steric hindrance at the ortho position.[1] The enzymatic cleavage of the amide bond—mediated by aryl acylamidases—is the rate-limiting step. 3,4-DCAA lacks ortho-substitution, allowing facile enzymatic access to the carbonyl carbon. Conversely, 2,4-DCAA possesses a chlorine atom at the C2 position (ortho), which sterically shields the amide bond, retarding hydrolysis and extending the parent compound's half-life (


).

This guide details the mechanistic basis, experimental protocols, and kinetic data required to validate these degradation profiles.

Mechanistic Basis: The "Ortho-Effect"

To understand the degradation disparity, one must analyze the structural interaction between the substrate and the hydrolytic enzyme (aryl acylamidase).

Structural Comparison
Feature2,4-Dichloroacetanilide3,4-Dichloroacetanilide
Chlorine Positions C2 (Ortho), C4 (Para)C3 (Meta), C4 (Para)
Amide Environment Sterically Hindered. The C2-Cl atom has a Van der Waals radius (~1.75 Å) that physically blocks the approach of nucleophiles (e.g., the serine residue in the enzyme active site) to the carbonyl carbon.Sterically Accessible. Both ortho positions (C2, C6) are occupied by hydrogen, providing minimal resistance to enzymatic attack.
Electronic Effect Inductive electron withdrawal (-I) from ortho-Cl destabilizes the transition state for enzymatic binding.Inductive withdrawal from meta/para-Cl increases the electrophilicity of the carbonyl without blocking access.
Degradation Pathway

The degradation of both compounds follows an amide hydrolysis pathway, yielding acetate and the corresponding toxic aniline.

Pathway Logic (DOT Visualization):

DegradationPathway Substrate24 2,4-DCAA (Ortho-Hindered) Intermediate24 Transition State (High Energy/Unstable) Substrate24->Intermediate24 Slow Binding (Steric Block) Substrate34 3,4-DCAA (Accessible) Intermediate34 Transition State (Stabilized) Substrate34->Intermediate34 Fast Binding Enzyme Aryl Acylamidase (Hydrolysis) Enzyme->Intermediate24 Enzyme->Intermediate34 Product24 2,4-Dichloroaniline + Acetate Intermediate24->Product24 Slow Release Product34 3,4-Dichloroaniline + Acetate Intermediate34->Product34 Rapid Release

Figure 1: Comparative enzymatic hydrolysis pathways. Note the dashed line for 2,4-DCAA indicating kinetic resistance due to steric hindrance.

Experimental Protocol: Kinetic Validation

To objectively compare degradation rates, a standardized Microbial Hydrolysis Assay is required. This protocol uses a mineral salts medium (MSM) inoculated with a standard acylamidase-positive strain (e.g., Pseudomonas sp. or Bacillus sphaericus).

Reagents & Setup
  • Buffer: Phosphate-buffered saline (PBS), pH 7.2.

  • Inoculum: Bacillus sphaericus (ATCC 13805) or purified Aryl Acylamidase (EC 3.5.1.13).

  • Substrates: High-purity (>98%) 2,4-DCAA and 3,4-DCAA dissolved in methanol (stock).

  • Detection: HPLC-UV/Vis (C18 Column).

Step-by-Step Workflow
  • Preparation: Suspend bacterial cells in MSM to an optical density (

    
    ) of 1.0.
    
  • Dosing: Add substrate (final conc. 100

    
    ) to separate reaction vessels. Maintain temperature at 30°C with orbital shaking (150 rpm).
    
  • Sampling: Extract 1 mL aliquots at

    
     hours.
    
  • Quenching: Immediately mix aliquot with 1 mL Acetonitrile (ACN) to stop enzymatic activity and precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Mobile Phase: 60:40 Methanol:Water + 0.1% Formic Acid.

    • Wavelength: 254 nm.

Experimental Logic (DOT Visualization):

ExperimentalWorkflow Start Start: Mineral Salts Medium + Bacterial Inoculum Split Split Cultures Start->Split ExpA Group A: Add 3,4-DCAA Split->ExpA ExpB Group B: Add 2,4-DCAA Split->ExpB Incubate Incubate 30°C, 150 rpm ExpA->Incubate ExpB->Incubate Sample Sampling Loop (0, 2, 4... 48 hrs) Incubate->Sample Quench Quench with ACN (Stop Reaction) Sample->Quench HPLC HPLC-UV Analysis (Quantify Parent vs. Aniline) Quench->HPLC HPLC->Sample Next Timepoint

Figure 2: Experimental workflow for kinetic determination. Self-validating loop ensures time-resolved data collection.

Comparative Data Analysis

The following data represents typical kinetic profiles derived from acylamidase activity studies. Note the distinct difference in half-life (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).
Kinetic Parameters
Parameter3,4-Dichloroacetanilide2,4-DichloroacetanilideComparison Notes
Degradation Rate (

)
High (

)
Low (

)
3,4-DCAA degrades ~10x faster.
Half-Life (

)
4 - 6 Hours > 48 Hours 2,4-DCAA persists due to steric stability.
Primary Metabolite 3,4-Dichloroaniline (3,4-DCA)2,4-Dichloroaniline (2,4-DCA)Both metabolites are toxic, but 3,4-DCA accumulates rapidly.
Enzyme Affinity (

)
Low (High Affinity)High (Low Affinity)Enzyme binds 3,4-DCAA efficiently.
Interpretation of Results
  • 3,4-DCAA: Rapid loss of parent compound.[2] The limiting factor in environmental remediation is not the hydrolysis of the acetanilide, but the subsequent mineralization of the recalcitrant 3,4-dichloroaniline ring.

  • 2,4-DCAA: Slow loss of parent compound. The acetanilide itself may persist in the environment or biological systems longer than its isomer.

Implications for Research & Development

Drug Stability

If developing acetanilide-based pharmacophores, a 2,4-substitution pattern offers superior metabolic stability against plasma amidases compared to the 3,4-pattern. This is a critical design choice for extending the half-life of a drug candidate.

Environmental Fate

In agricultural contexts (e.g., herbicide breakdown), 3,4-DCAA (related to Propanil) is a transient intermediate. Its rapid conversion leads to a spike in 3,4-dichloroaniline, which binds irreversibly to soil humic acids or leaches into groundwater. Researchers must monitor the aniline metabolite for 3,4-isomers, whereas the parent amide must be monitored for 2,4-isomers.

References

  • Structure-Activity Relationships in Acylamidases

    • Title: A Structure-Activity Study with Aryl Acylamidases.
    • Source: Applied and Environmental Microbiology.
    • Context: Defines the substrate specificity of acylamidases, highlighting the resistance of ortho-substituted acetanilides.
    • Link:[Link]

  • Propanil (3,4-DCAA analog)

    • Title: 3,4-Dichloroaniline revisited: A study on the fate of the priority pollutant in a sediment-w
    • Source: ResearchG
    • Context: Establishes 3,4-DCAA as a transient metabolite th
    • Link:[Link]

  • Title: Method for synthesizing 2,4-dichloroaniline by continuous chlorination (Patent CN110590564A).

Sources

Comparative Guide: Inter-Laboratory Validation Strategies for Acetanilide Residue Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Acetanilide , once used as an analgesic, is now strictly regulated as a toxic impurity in pharmaceuticals (primarily Paracetamol/Acetaminophen) due to its potential to cause cyanosis and methemoglobinemia. The United States Pharmacopeia (USP) sets a stringent limit of NMT 0.001% (10 ppm) .

For drug development professionals, the challenge is not just detecting acetanilide, but validating a method that holds up across global manufacturing sites. This guide compares the primary analytical candidates and details a robust inter-laboratory validation protocol compliant with ICH Q2(R1) and ISO 5725 standards.

Comparative Analysis: Method Selection

Before initiating a costly inter-laboratory study, one must select the correct vehicle. While LC-MS/MS offers superior sensitivity, HPLC-UV remains the industry workhorse for QC release due to accessibility and robustness.

Performance Matrix: Acetanilide Detection Alternatives
FeatureMethod A: HPLC-UV (DAD) Method B: UHPLC-MS/MS Method C: GC-FID
Primary Application QC Release / Raw Material TestingTrace Analysis / Biological MatricesResidual Solvents / Volatiles
LOD / LOQ ~0.5 ppm / 1.0 ppm< 1 ppb / 5 ppb~5 ppm / 10 ppm
Selectivity Moderate (Retention time + UV spectra)High (Mass-to-charge ratio + transitions)Moderate (Thermal stability required)
Throughput High (Standard equipment)Moderate (Requires equilibration/cleaning)Low (Longer run times)
Cost per Sample Low ($)High (

$)
Moderate (

)
Inter-Lab Robustness Excellent (Easy tech transfer)Variable (Matrix effects, ionization variance)Good (Standardized columns)

Recommendation: For establishing a global standard for API purity , Method A (HPLC-UV) is the superior choice for inter-laboratory validation due to its balance of sufficient sensitivity (meeting the 10 ppm limit) and high transferability between labs with varying equipment tiers.

The Validation Protocol (Core Directive)

This section outlines a self-validating "Master Protocol" designed for a collaborative trial involving 8-10 laboratories.

Phase I: The Reference Method (HPLC-UV)

Rationale: We utilize a C18 stationary phase for hydrophobic retention of the acetanilide moiety, utilizing a methanol-water gradient to clear the polar paracetamol matrix early.

Instrumental Conditions:

  • Column: Octadecyl silane (C18), 4.6 mm × 150 mm, 5 µm (e.g., Agilent Zorbax or equiv).

  • Mobile Phase: Methanol : Water (40:60 v/v). Isocratic elution ensures consistent retention times across different pump mixers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 244 nm (Acetanilide

    
    ).
    
  • Injection Volume: 20 µL.

  • Run Time: 15 minutes (Acetanilide elutes ~6-8 min; Paracetamol elutes ~3-4 min).

Self-Validating System Suitability Criteria (Must be met daily):

  • Resolution (

    
    ):  > 2.0 between Paracetamol and Acetanilide.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5.
    
  • RSD of Standard Areas (n=6):

    
     2.0%.
    
Phase II: Inter-Laboratory Study Design

To ensure statistical power, the study must follow AOAC/ISO 5725 guidelines.

  • Participants: Minimum 8 laboratories.

  • Samples: 5 blind samples per lab.

    • Blank (Matrix only)

    • Level 1: 5 ppm (LOQ level)

    • Level 2: 10 ppm (Target Specification)

    • Level 3: 20 ppm (150% Specification)

    • Blind Duplicate: Level 2 repeated.

  • Homogeneity Testing: The coordinating lab must analyze 10 random vials from the sample batch before distribution. Heterogeneity (

    
    ) must be 
    
    
    
    (target standard deviation).

Visualization: Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory study, from sample preparation to statistical validation.

InterLabValidation cluster_Analysis Lab Execution Phase Start Study Initiation Prep Sample Homogeneity Check (Coordinating Lab) Start->Prep Distrib Sample Distribution (8+ Labs, Blinded) Prep->Distrib Pass Analysis HPLC-UV Analysis (System Suitability Check) Distrib->Analysis DataGen Raw Data Generation (n=3 replicates) Analysis->DataGen Stats Statistical Processing (ISO 5725) DataGen->Stats Outlier Outlier Tests (Cochran's & Grubbs') Stats->Outlier Decision Outliers Detected? Outlier->Decision Decision->Stats Yes (Remove Data) Calc Calculate Precision (RSDr, RSDR, HorRat) Decision->Calc No Report Final Validation Report Calc->Report

Caption: Workflow for ensuring data integrity from sample homogeneity through statistical filtering to final validation metrics.

Statistical Analysis & Experimental Data

The core of inter-laboratory validation is distinguishing between Repeatability (within-lab precision,


) and Reproducibility  (between-lab precision, 

).
Simulated Collaborative Trial Data (10 ppm Target)

Data represents recovery of Acetanilide spiked at 0.001% in Paracetamol matrix.

Laboratory IDMean Recovery (%)RSDr (Repeatability %)Z-ScoreStatus
Lab 0198.51.20.15Valid
Lab 0297.21.8-0.42Valid
Lab 03102.10.91.75Valid
Lab 0499.01.50.38Valid
Lab 05115.4 6.5 7.60 Outlier (Grubbs)
Lab 0696.81.1-0.60Valid
Lab 0798.12.0-0.02Valid
Lab 0897.91.4-0.11Valid
Key Performance Metrics Calculation

After removing Lab 05 (Outlier), we calculate the validation parameters.

  • Grand Mean (

    
    ):  98.51%
    
  • Repeatability (

    
    ):  1.41%
    
  • Reproducibility (

    
    ):  2.15%
    
  • Horwitz Ratio (HorRat): The HorRat value indicates method acceptability. It is the ratio of observed RSDR to the predicted RSDR calculated by the Horwitz equation (

    
    ).
    
    • Predicted RSDR for 10 ppm (

      
      ): ~11.3%
      
    • Observed RSDR: 2.18%

    • HorRat:

      
      
      

Interpretation: A HorRat between 0.5 and 2.0 is typically acceptable. A value of 0.19 indicates exceptional precision , likely due to the controlled nature of the HPLC method and the high purity of modern reference standards.

Logic of Statistical Evaluation

To ensure scientific integrity, the statistical filtering process must be rigorous. The diagram below details the decision logic used to accept or reject laboratory data.

StatsLogic Input Lab Dataset Cochran Cochran's Test (Variance Homogeneity) Input->Cochran Check1 Variance > Crit Value? Cochran->Check1 Grubbs Grubbs' Test (Mean Outliers) Check2 Mean > Crit Value? Grubbs->Check2 Check1->Grubbs No Remove Exclude Lab Check1->Remove Yes Check2->Remove Yes Keep Include in Global Stats Check2->Keep No

Caption: Statistical decision tree for identifying outliers using Cochran's (variance) and Grubbs' (mean) tests.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • United States Pharmacopeia (USP). (2023). Acetaminophen Monograph: Limit of p-Chloroacetanilide.[2][3] USP-NF. Link

  • AOAC International. (2016). Guidelines for Collaborative Study Procedures to Validate Characteristics of a Method of Analysis. Official Methods of Analysis, Appendix D. Link

  • ISO. (1994).[4] ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results.[5] International Organization for Standardization. Link

  • Horwitz, W. (1982). Evaluation of Analytical Methods Used for Regulation of Foods and Drugs. Analytical Chemistry, 54(1), 67A-76A. Link

Sources

Precision Purity Profiling: A Comparative Guide to Assessing Dichloroacetanilide via Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloroacetanilide (DCAA) isomers—specifically 2,4-dichloroacetanilide and 3,4-dichloroacetanilide—serve as critical intermediates in the synthesis of agrochemicals and pharmaceuticals (including acetanilide-derivative analgesics). While High-Performance Liquid Chromatography (HPLC) remains the workhorse for specific impurity identification, it suffers from a critical dependency: the requirement for certified reference standards.

This guide evaluates Differential Scanning Calorimetry (DSC) as a superior alternative for absolute purity determination.[1] Unlike chromatography, DSC does not require a reference standard, making it the primary method for certifying the purity of the reference materials themselves. This document details the thermodynamic principles, comparative performance, and a self-validating experimental protocol for DCAA analysis.

Part 1: The Thermodynamic Framework (The "Why")

DSC purity analysis is based on the Van 't Hoff Law of Melting Point Depression . In a pure crystalline system like DCAA, the presence of impurities lowers the melting point and broadens the melting range.[2][3]

The Governing Principle

The relationship between the melting temperature (


) and the fraction melted (

) is defined as:


Where:

  • 
    : Melting point of 100% pure substance (K).
    
  • 
    : Gas constant (8.314 J/mol·K).
    
  • 
    : Mole fraction of impurity.[4]
    
  • 
    : Enthalpy of fusion (J/mol).[2][3]
    
  • 
    : Fraction of sample melted at temperature 
    
    
    
    .

Key Insight: By plotting


 against 

, the slope allows us to calculate

(impurity) without knowing what the impurity is. This makes DSC an absolute method.[5]
Logical Pathway: From Heat Flow to Purity

The following diagram illustrates the signal processing logic required to transform raw DSC data into a purity value.

DSC_Logic RawSignal Raw Heat Flow (mW) Baseline Linear Baseline Construction RawSignal->Baseline PartialArea Partial Area Integration (Calculation of F) Baseline->PartialArea Linearization 1/F Plot (Van 't Hoff Linearization) PartialArea->Linearization Result Calculated Purity (Mol %) Linearization->Result Correction Thermal Lag Correction (Ro & C0) Correction->Linearization Refines

Figure 1: The computational workflow for extracting purity data from a DSC endotherm.

Part 2: Comparative Analysis (DSC vs. Alternatives)

For a researcher characterizing a synthesized batch of DCAA, the choice between DSC and HPLC depends on the stage of development.

Method Performance Matrix
FeatureDSC (ASTM E928) HPLC (UV-Vis) Capillary Melting Point
Primary Output Absolute Purity (Mol %)Relative Purity (Area %)Approximate Melting Range
Reference Standard Not Required (Self-referencing)Mandatory (For quantification)N/A
Specificity Non-specific (Total eutectic impurities)Highly Specific (Identifies unique species)Non-specific
Speed Fast (< 45 mins)Slow (Method dev + equilibration)Fast (< 15 mins)
Limit of Detection ~98.0% to 99.99% Purity< 0.01% ImpurityVisual estimation only
Sample Requirement 1–3 mg< 1 mg (diluted)~5 mg
DCAA Suitability High (If thermally stable)High (If chromophores exist)Low (Subjective)
Critical Analysis
  • The "Standard" Paradox: You cannot validate an HPLC method for DCAA without a DCAA reference standard. DSC is the only technique capable of certifying that initial standard.

  • The "Eutectic" Limitation: DSC only detects impurities that are soluble in the melt but insoluble in the crystal (eutectic). It will not detect volatile impurities (solvents) or impurities that form solid solutions.

  • Recommendation: Use DSC to assign the purity value to your primary lot. Use HPLC to track specific process-related impurities (e.g., monochloro- byproducts) in subsequent batches.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Determine the purity of 2,4-Dichloroacetanilide (approx. Tm 147°C) or related isomers.[6][7]

Instrument Preparation & Calibration
  • Indium Check: Run high-purity Indium (Tm 156.6°C). The onset temperature must be within ±0.2°C, and the heat of fusion within ±1% of literature (28.71 J/g).

  • Thermal Resistance (

    
    ) Determination: 
    
    • Why: At the melting point, the sample temperature lags behind the sensor temperature. This lag distorts the

      
       plot.
      
    • Protocol: Analyze a pure standard (Indium) at the same heating rate intended for the sample (0.5 or 1°C/min). Calculate the slope of the leading edge of the melt.[1] This slope is

      
      .
      
Sample Preparation (The "Thermal Contact" Rule)

DCAA is a crystalline solid. Poor contact with the pan bottom causes noise.

  • Pan Selection: Hermetic Aluminum Pans are mandatory.

    • Reasoning: DCAA and its isomers may sublime near the melting point. Sublimation absorbs heat (endothermic), which the software will misinterpret as melting, artificially lowering the calculated purity. Hermetic sealing suppresses sublimation.

  • Mass: Weigh 1.5 – 3.0 mg. (Too much mass increases thermal gradients; too little reduces signal-to-noise).

  • Crimping: Ensure a flat bottom. Use a die press to flatten the sample inside the pan if necessary before sealing.

DSC Method Parameters
  • Gas: Nitrogen (50 mL/min).

  • Equilibration: Heat to 30°C below expected Tm (e.g., 110°C for 2,4-DCAA).

  • Ramp: Heat at 0.5°C/min or 1.0°C/min through the melt.

    • Note: Fast rates (10°C/min) are for

      
       or 
      
      
      
      identification, NOT purity. Fast heating smears the equilibrium required for the Van 't Hoff equation.
  • End: 10°C above the melt end.

Experimental Workflow Diagram

Experiment_Workflow cluster_DSC DSC Instrument Routine Start Start: DCAA Sample Weigh Weigh 2mg into Hermetic Al Pan Start->Weigh Seal Seal & Crimp (Check Flatness) Weigh->Seal Equil Equilibrate @ Tm - 30°C Seal->Equil Ramp Slow Ramp (0.5°C/min) Through Melt Equil->Ramp Data Acquire Heat Flow Ramp->Data Check Check: Is Peak Symmetric? Data->Check Check->Weigh No (Reprepare) Calc Apply Van 't Hoff Analysis Check->Calc Yes

Figure 2: Step-by-step protocol for DCAA purity assessment.

Part 4: Data Interpretation & Troubleshooting

The 1/F Plot (The Truth Serum)

The software will generate a plot of Temperature (


) vs. 

(

).
  • Linearity: The plot should be linear.

  • Concavity Correction: If the plot curves downward, the software estimates a "correction area" (pre-melting undetected by the sensor).

    • Limit: If the correction area exceeds 15% of the total peak area, the data is invalid (likely decomposition or solid solution).

  • Melting Point Depression:

    • Pure DCAA (Hypothetical): Sharp peak, onset ~147°C.

    • 98% Pure DCAA: Broader peak, onset ~145.5°C.

Common Pitfalls
  • Decomposition: If the baseline after the melt does not return to the level of the baseline before the melt, the sample likely decomposed. Action: Check TGA (Thermogravimetric Analysis) data.

  • Sublimation: If the baseline drifts endothermically before the melt. Action: Verify hermetic seal integrity.

References

  • ASTM International. (2019).[8] ASTM E928-08(2014): Standard Test Method for Determination of Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • TA Instruments. (n.d.). Purity Determination by DSC (TN014). Thermal Analysis Applications Note.[1] [Link]

  • Mettler Toledo. (n.d.). Purity Determination by DSC.[1][3][5][8][9][10] User Handbook. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81459, 2,4-Dichloroacetanilide.[11][Link]

Sources

Validation of limit of detection (LOD) for dichloroacetanilide in groundwater

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichloroacetanilide (DCAA) (often found as 2,2-dichloro-N-phenylacetamide or related isomers like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide) represents a critical class of transformation products and safeners associated with chloroacetanilide herbicides (e.g., acetochlor, metolachlor). In groundwater, these compounds serve as persistent indicators of agricultural runoff.

Validating the Limit of Detection (LOD) for DCAA in groundwater is not merely a statistical exercise; it is a regulatory safeguard. This guide compares the industry-standard Solid Phase Extraction (SPE) coupled with LC-MS/MS against alternative methodologies (Direct Injection and GC-MS). It provides a self-validating protocol for determining LODs compliant with EPA 40 CFR Part 136 and ICH Q2(R1) standards, ensuring data integrity for environmental risk assessment.

Part 1: Methodological Landscape & Comparative Analysis

To achieve sub-ppb (parts per billion) detection limits in complex groundwater matrices, the choice of analytical platform is decisive. While Direct Injection (DI) offers speed, and GC-MS offers historical precedent, SPE-LC-MS/MS remains the superior "product" for robust validation due to its ability to concentrate analytes and mitigate matrix suppression.

Comparative Performance Matrix
FeatureMethod A: SPE-LC-MS/MS (Recommended) Method B: Direct Injection LC-MS/MS Method C: LLE-GC-MS
Principle Analyte enrichment via polymeric sorbent followed by specific mass filtering.Large volume injection (100 µL+) directly onto the column.[1]Liquid-Liquid Extraction followed by electron impact ionization.
LOD Capability Excellent (< 0.002 µg/L) Moderate (0.05 - 0.1 µg/L)Good (0.01 - 0.05 µg/L)
Matrix Effects Low (Interferences washed away during SPE)High (Salts/humics enter source, causing suppression)Moderate (Requires clean extract)
Sample Volume 250 - 500 mL0.1 mL500 - 1000 mL
Throughput Moderate (Parallel extraction possible)High (No prep time)Low (Labor intensive)
Suitability Trace-level compliance monitoring Rapid screening / Emergency responseNon-polar analytes only

Part 2: The Core Protocol (SPE-LC-MS/MS)

This section details the "Gold Standard" workflow. The validation of LOD is inextricably linked to the stability of this method.

Experimental Setup
  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ) coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH buffer).

    • B: Methanol (or Acetonitrile).[2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (DCAA protonates readily).

Sample Preparation (The Enrichment Step)
  • Conditioning: Pass 5 mL Methanol and 5 mL Reagent Water through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Loading: Pass 250 mL of groundwater sample (pH adjusted to 7.0) through the cartridge at ~5 mL/min.

  • Washing: Rinse with 5 mL of 5% Methanol in water (removes salts and highly polar interferences).

  • Elution: Elute with 2 x 3 mL of Methanol.

  • Concentration: Evaporate to dryness under Nitrogen (

    
    ) and reconstitute in 1 mL of initial mobile phase (250x concentration factor).
    

Part 3: Validation Framework (LOD Determination)

Do not rely on the "Signal-to-Noise = 3" rule alone. For environmental groundwater, you must calculate the Method Detection Limit (MDL) as defined by the US EPA.

The Self-Validating MDL Workflow

Step 1: Estimate the LOD Inject low-concentration standards (e.g., 0.01, 0.02, 0.05 µg/L). Identify the concentration that produces a Signal-to-Noise (S/N) ratio of approximately 3:1 to 5:1. Let's assume this is 0.02 µg/L .

Step 2: The Replication Study Prepare 7 replicate samples of reagent water (or clean groundwater matrix) spiked at a concentration of 2 to 5 times the estimated LOD (e.g., spike at 0.05 µg/L ).

Step 3: Analyze and Calculate Process all 7 replicates through the full SPE-LC-MS/MS method. Calculate the Standard Deviation (


) of the measured concentrations.

Step 4: The MDL Equation



  • Where

    
     is the Student's t-value for 
    
    
    
    degrees of freedom.
  • For 7 replicates (

    
    ), 
    
    
    
    .
  • Example: If

    
     µg/L, then 
    
    
    
    .

Step 5: Verification (The "Trust" Step) Spike a groundwater sample at the calculated MDL (0.013 µg/L). Analyze it. If the analyte is detected with S/N > 3 and qualitative ion ratios are met, the LOD is validated.

Part 4: Visualization of Workflows

Figure 1: The Validation Logic Flow

This diagram illustrates the iterative process of moving from an estimated detection limit to a statistically validated MDL.

LOD_Validation_Workflow Start Start: Estimate LOD (S/N ~ 3:1) Spike Prepare 7 Replicates Spike at 2-5x Est. LOD Start->Spike Extract Execute Method (SPE -> LC-MS/MS) Spike->Extract Calc Calculate Std Dev (S) Compute MDL = S * 3.14 Extract->Calc Check Is MDL reasonable? (MDL < Spike Conc / 10?) Calc->Check Verify Verification Step Spike Matrix at Calc. MDL Check->Verify Yes Fail Repeat with Lower Spike Check->Fail No (Too High) Verify->Fail Not Detected Success LOD Validated Verify->Success Detected Fail->Spike

Caption: Iterative workflow for statistically validating the Method Detection Limit (MDL) according to EPA protocols.

Figure 2: Analytical Decision Tree

Use this guide to select the correct method based on your specific groundwater conditions.

Method_Selection Input Groundwater Sample Analysis Required Trace Target LOD < 0.05 µg/L? Input->Trace Volatile Is Analyte Volatile? Input->Volatile Dirty High Matrix? (TDS/Humics) Trace->Dirty Yes (Strict) DI Method B: Direct Injection Trace->DI No (Screening) SPE Method A: SPE-LC-MS/MS (Recommended) Dirty->SPE Yes (Clean-up needed) Dirty->SPE No (Enrichment needed) GC Method C: GC-MS Volatile->SPE No (Polar/Degradate) Volatile->GC Yes

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and matrix complexity.

Part 5: Expert Insights & Troubleshooting

1. The "False Positive" Trap in Groundwater Groundwater often contains high levels of dissolved organic carbon (DOC). In LC-MS/MS, isobaric interferences can mimic DCAA.

  • Solution: Always monitor two MRM transitions (Quantifier and Qualifier). The ratio between them must be consistent (±20%) with the standard. If the ratio skews in groundwater, you have an interference, and your LOD is invalid until resolved (e.g., by changing the gradient).

2. Matrix Suppression Even with SPE, groundwater salts can suppress the ESI signal, artificially raising the LOD.

  • Validation Check: Perform a Post-Extraction Spike . Spike the extract of a blank groundwater sample with DCAA. Compare the area to a neat solvent standard.

  • Recovery < 80%? You have suppression. Switch to a stable isotope internal standard (e.g., DCAA-d5) to correct for this.

3. Carryover DCAA can stick to the injector port.

  • Protocol: Inject a solvent blank after your high calibration standard. If the blank shows a peak > 1/3 of your LOD, you must clean the system (needle wash with 50:50 MeOH:Isopropanol) before validating.

References

  • U.S. Environmental Protection Agency (EPA). (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. 40 CFR Part 136, Appendix B.

  • U.S. Geological Survey (USGS). (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. Open-File Report 01-10.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Ferrer, I., Thurman, E. M., & Barceló, D. (1997). Identification of Ionic Chloroacetanilide-Herbicide Metabolites in Surface Water and Groundwater by HPLC/MS Using Negative Ion Spray. Analytical Chemistry, 69(22), 4547–4553.

Sources

Safety Operating Guide

Acetanilide, dichloro- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Plan: Dichloroacetanilide

Dichloroacetanilide (and its structural isomers, such as 2,2-dichloroacetanilide or 2',5'-dichloroacetanilide) is a halogenated aromatic amide frequently utilized as a critical intermediate in pharmaceutical synthesis and agrochemical development. Due to the high bond dissociation energy of its carbon-chlorine (C-Cl) bonds and the stability of its aromatic ring, this compound is highly recalcitrant to standard biological wastewater treatment.

For researchers and drug development professionals, improper disposal not only violates environmental regulations but risks the generation of toxic, endocrine-disrupting degradation products (such as dichloroanilines). This guide provides authoritative, field-proven protocols for the safe handling and terminal destruction of dichloroacetanilide.

Mechanistic Rationale for Disposal Protocols

The "No-Drain" Imperative: Dichloroacetanilide must never be discharged into aqueous waste streams. In municipal water treatment facilities, halogenated aromatic amides undergo incomplete microbial hydrolysis, yielding highly toxic chlorinated anilines.

Thermal Destruction Causality: The mandated disposal route for halogenated organic wastes is high-temperature incineration[1]. To fully cleave the stable aromatic ring and C-Cl bonds, the incineration environment must exceed 1100°C. However, the combustion of chlorinated organics inherently generates hydrogen chloride (HCl) gas. Therefore, the incinerator must be equipped with an alkaline afterburner and scrubber system to neutralize acidic emissions and prevent the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs)[2].

Operational Safety & Spill Response Workflow

In the event of a laboratory spill, immediate containment is required. Do not use water to flush the area, as this unnecessarily expands the volume of hazardous aqueous waste.

  • Isolate: Evacuate non-essential personnel and increase local exhaust ventilation.

  • Contain & Collect: For solid spills, sweep up and shovel the material using non-sparking tools, strictly avoiding dust generation[3]. For solutions, use dry, inert absorbents (e.g., vermiculite).

  • Self-Validating Decontamination: After bulk collection, swab the spill area with a compatible combustible solvent (e.g., ethanol). Collect all swabbing materials as hazardous waste. The absence of visible residue on the final swab serves as a primary visual validation of decontamination.

Step-by-Step Disposal Methodology

This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic wastes.

Step 1: Waste Segregation Isolate dichloroacetanilide waste from incompatible materials (e.g., strong oxidizing agents, strong bases). Segregate strictly into a "Halogenated Organic Waste" stream. Mixing this with non-halogenated solvents drastically increases commercial disposal costs and complicates the thermal destruction process.

Step 2: Solubilization (For Bulk Solids) Liquid injection incinerators are highly efficient but require waste to be atomized. If disposing of bulk solid dichloroacetanilide, dissolve or mix the material with a combustible, non-halogenated solvent (such as ethanol or acetone)[2]. This adjusts the heat content (BTU/lb) of the waste, providing the necessary fuel to sustain the >1100°C temperatures required for complete destruction without excessive auxiliary fuel consumption.

Step 3: Containerization Transfer the solubilized waste or solid sweepings into a designated, leak-proof High-Density Polyethylene (HDPE) or Teflon-lined container. Ensure the container remains hermetically sealed unless actively adding waste.

Step 4: Labeling & Manifesting Label the container clearly as "Hazardous Waste - Halogenated Organic (Dichloroacetanilide)." Ensure the chemical composition and approximate concentration are listed to assist the disposal contractor in blending the waste for the incinerator.

Step 5: Final Destruction Transfer the manifested containers to a licensed professional hazardous waste disposal service. Verify that their facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber[2].

Quantitative Operational Parameters

The following table summarizes the critical thresholds and specifications for handling and destroying dichloroacetanilide waste.

Operational ParameterSpecification / ThresholdMechanistic Rationale
Incineration Temperature > 1100°CRequired for the complete thermal cleavage of stable C-Cl and aromatic bonds[1].
Gas Residence Time > 2.0 secondsEnsures complete combustion, preventing the formation of toxic dioxin byproducts[1].
Waste Segregation Halogenated Organic StreamPrevents cross-contamination; dictates the absolute requirement for an alkaline scrubber.
Spill Cleanup Solvent Ethanol / MethanolSolubilizes residual compound effectively while acting as a combustible fuel for later incineration.
Container Compatibility HDPE or PTFE (Teflon)Prevents chemical degradation of the storage vessel prior to commercial pickup.

Disposal Pathway Visualization

The following diagram maps the logical workflow for the lifecycle and destruction of dichloroacetanilide, from laboratory generation to safe environmental emission.

G Start Dichloroacetanilide Waste Generation Segregation Waste Segregation (Halogenated Stream) Start->Segregation Identify as Halogenated Solubilization Solubilization (Combustible Solvent) Segregation->Solubilization Prepare for Liquid Injection Containerization Containerization & Labeling (HDPE / Teflon) Solubilization->Containerization Transfer to Storage Incineration High-Temp Incineration (>1100°C, >2s) Containerization->Incineration Licensed Transport Scrubber Alkaline Scrubber (HCl Neutralization) Incineration->Scrubber Acidic Gases (HCl) Emission Safe Environmental Emission Scrubber->Emission Neutralized Effluent

Figure 1: Lifecycle and thermal destruction pathway for dichloroacetanilide hazardous waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.